Tween 85
Description
Properties
Molecular Formula |
C62H114O10 |
|---|---|
Molecular Weight |
1019.6 g/mol |
IUPAC Name |
ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H108O8.C2H6O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;3-1-2-4/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3;3-4H,1-2H2/b28-25-,29-26-,30-27-;/t54-,55+,59-,60-;/m1./s1 |
InChI Key |
NJIUYHZRNFESHR-PMRARPSUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC.C(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC.C(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Tween 85
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 85, also known as Polysorbate 85 or polyoxyethylene (20) sorbitan trioleate, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries. Its utility stems from its ability to form stable oil-in-water emulsions, solubilize poorly water-soluble active pharmaceutical ingredients (APIs), and enhance the stability of various formulations. Structurally, this compound is derived from the ethoxylation of sorbitan trioleate, which is an ester of sorbitan (a derivative of sorbitol) and oleic acid. The "85" designation indicates that the fatty acid component is primarily trioleate, and it is copolymerized with approximately 20 moles of ethylene oxide. This guide provides an in-depth overview of the core physicochemical properties of this compound, methodologies for their determination, and a logical workflow for its characterization.
Physicochemical Properties of this compound
The functional efficacy of this compound in various applications is dictated by its distinct physicochemical properties. These properties have been quantified and are summarized in the table below for ease of reference and comparison. It is important to note that as a polymeric surfactant, some values, particularly molecular weight and HLB, can be presented as averages or ranges due to the inherent polydispersity of the material.
| Property | Value |
| Synonyms | Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate |
| CAS Number | 9005-70-3 |
| Molecular Formula | C₁₀₀H₁₈₈O₂₈ (approximate) |
| Molecular Weight | ~1838.68 g/mol [1]; Calculated as ~1837 g/mol |
| Appearance | Amber to light yellow, viscous liquid at room temperature.[2][3][4][5] |
| Hydrophilic-Lipophilic Balance (HLB) | 11.0[2][5] (This value is commonly cited, making it suitable for oil-in-water emulsions). Other sources report ranges of 13-14 or 15-16. |
| Viscosity | ~300 cps at 25°C. |
| Density / Specific Gravity | Density: ~1.028 g/mL at 20°C[2]; ~1.03 g/cm³ at 20°C. Specific Gravity: ~1.030 at 20/4°C.[2] |
| Solubility | Dispersible in water. Soluble in ethanol, methanol, ethyl acetate, and toluene.[2][5] Insoluble in mineral oil and vegetable oils.[5] |
| Refractive Index | n20/D ~1.473[2] |
| Saponification Value | 80 - 98 mg KOH/g[3][4][5] |
| Acid Value | ≤ 2.0 mg KOH/g[4][5] |
| Hydroxyl Value | 39 - 60 mg KOH/g[5] |
| Flash Point | > 110 °C (> 230 °F)[2] |
| Critical Micelle Concentration (CMC) | A specific CMC value for this compound is not consistently reported in literature. However, for the Tween series, CMC generally decreases with increasing alkyl chain length and increases with the degree of ethoxylation.[6] Experimental determination is recommended for specific formulations. |
Experimental Protocols for Property Determination
Accurate characterization of this compound is crucial for its effective application. The following are detailed methodologies for determining its key physicochemical properties.
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical measure of the degree to which a surfactant is hydrophilic or lipophilic.
-
Griffin's Method (Theoretical Calculation): For non-ionic surfactants like this compound, the HLB can be estimated using the formula: HLB = 20 * (Mh / M) where Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene chains) and M is the total molecular mass of the molecule.
-
Experimental Titration Method (Water Number):
-
A known weight of the surfactant is dissolved in a mixture of benzene and dioxane.
-
This solution is then titrated with distilled water until a persistent turbidity is observed, indicating the formation of a stable emulsion.
-
The volume of water required is known as the "Water Number."
-
The HLB value is then calculated from the Water Number using a regression equation established for non-ionic surfactants.
-
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for processing and formulation.
-
Rotational Viscometry:
-
A rotational viscometer, which operates on the Searle principle, is used.
-
A spindle of appropriate geometry is submerged in a sample of this compound maintained at a constant temperature (e.g., 25°C).
-
The spindle is rotated at a set speed, and the instrument measures the torque required to overcome the viscous drag of the fluid.
-
The dynamic viscosity is then calculated from the torque, rotational speed, and the geometry of the spindle.
-
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration at which surfactant molecules begin to aggregate and form micelles.
-
Surface Tension Method:
-
A series of aqueous solutions of this compound at varying concentrations are prepared.
-
The surface tension of each solution is measured using a tensiometer (e.g., with the du Noüy ring method).
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of inflection where the curve breaks is the CMC.
-
-
Conductivity Method:
-
Similar to the surface tension method, a range of concentrations of this compound in water are prepared.
-
The electrical conductivity of each solution is measured.
-
A plot of conductivity versus surfactant concentration will show two lines with different slopes. The intersection of these lines indicates the CMC.
-
Saponification Value Determination
This value represents the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester.
-
Titration Method:
-
A precisely weighed sample of this compound (approximately 2 g) is placed in a flask with a known excess of 0.5 M ethanolic KOH solution.
-
The mixture is heated under reflux for one hour to ensure complete saponification.
-
After cooling, the unreacted KOH is titrated with a standardized 0.5 M hydrochloric acid solution, using phenolphthalein as an indicator.
-
A blank titration is performed without the surfactant sample.
-
The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.
-
Hydroxyl Value Determination
The hydroxyl value is the number of milligrams of KOH equivalent to the hydroxyl content of one gram of the substance.
-
Acetylation and Titration Method:
-
A known weight of this compound is acetylated by reacting it with a known excess of acetic anhydride in pyridine, which converts the hydroxyl groups to acetyl groups.
-
After the reaction is complete, water is added to hydrolyze the excess acetic anhydride into acetic acid.
-
The resulting solution is then titrated with a standardized solution of alcoholic KOH to neutralize the acetic acid.
-
A blank determination is run in parallel.
-
The hydroxyl value is calculated from the difference in titration volumes between the blank and the sample.
-
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a non-ionic surfactant such as this compound.
Physicochemical characterization workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. Polysorbate 85, Polyoxyethylene Sorbitan Trioleate | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]
- 6. globaljournals.org [globaljournals.org]
An In-Depth Technical Guide to the Chemical Structure and Composition of Tween 85
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, composition, and analytical methodologies for the characterization of Tween 85 (Polysorbate 85). This non-ionic surfactant is a critical excipient in a wide array of pharmaceutical, cosmetic, and food applications due to its excellent emulsifying and stabilizing properties.[1]
Chemical Structure and Composition
This compound, chemically known as Polyoxyethylene (20) sorbitan trioleate, is a complex mixture of molecules derived from the ethoxylation of sorbitan trioleate.[2][3] The core structure consists of a sorbitan ring, which is a dehydrated form of sorbitol, esterified with three oleic acid molecules.[2] Polyoxyethylene chains, with an average of 20 ethylene oxide units, are attached to the remaining hydroxyl groups of the sorbitan ring.[2][4]
The general chemical structure can be visualized as a central sorbitan core with lipophilic oleic acid chains and hydrophilic polyoxyethylene chains, which imparts its amphiphilic character. This structure allows this compound to effectively reduce the interfacial tension between oil and water, making it an efficient emulsifier for oil-in-water emulsions.[5][6]
Key Identifiers
| Identifier | Value |
| Chemical Name | Polyoxyethylene (20) sorbitan trioleate |
| Synonym | Polysorbate 85 |
| CAS Number | 9005-70-3 |
| Molecular Formula | C₁₀₀H₁₈₈O₂₈ |
| Approximate Molecular Weight | 1838.5 g/mol |
Fatty Acid Composition
The fatty acid composition of this compound is a critical parameter that influences its functionality. While it is predominantly composed of oleic acid, other fatty acids are also present. The typical fatty acid distribution is summarized in the table below. It is important to note that the exact composition can vary between different commercial batches.[7]
| Fatty Acid | Typical Percentage (%) |
| Oleic Acid | ≥ 58.0 |
| Linoleic Acid | ≤ 18.0 |
| Palmitic Acid | ≤ 16.0 |
| Palmitoleic Acid | ≤ 8.0 |
| Stearic Acid | ≤ 6.0 |
| Myristic Acid | ≤ 5.0 |
| Linolenic Acid | ≤ 4.0 |
Note: The percentages are based on the total fatty acid content.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in various formulations.
| Property | Value |
| Appearance | Yellow to amber viscous liquid |
| Solubility | Dispersible in water; soluble in ethanol, methanol, and ethyl acetate; practically insoluble in fatty oils and liquid paraffin.[2][8] |
| Hydrophilic-Lipophilic Balance (HLB) | Approximately 11.0 - 14.0[2][3][6][8][9] |
| Saponification Value | 80 - 95 mg KOH/g |
| Hydroxyl Value | 39 - 52 mg KOH/g |
| Acid Value | ≤ 2.0 mg KOH/g |
Synthesis of this compound
The synthesis of this compound is a two-step process involving esterification followed by ethoxylation.
First, sorbitol is reacted with three equivalents of oleic acid to form sorbitan trioleate through an esterification reaction.[2][8] Subsequently, the sorbitan trioleate is treated with approximately 20 equivalents of ethylene oxide in an ethoxylation reaction to produce this compound.[2]
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for quality control and to ensure its performance in final formulations. The following are key experimental protocols for its analysis.
Determination of Fatty Acid Composition by Gas Chromatography (GC)
This method is used to quantify the relative amounts of different fatty acids in this compound.
Methodology:
-
Saponification: A known amount of this compound is saponified by refluxing with a solution of sodium hydroxide in methanol. This breaks the ester bonds, releasing the fatty acids as their sodium salts.
-
Methylation: The fatty acid salts are then converted to their more volatile fatty acid methyl esters (FAMEs) by reacting with a methylating agent such as boron trifluoride in methanol.[2]
-
Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent like n-hexane.
-
Gas Chromatography (GC) Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID). Separation is typically achieved on a polar capillary column.
-
Quantification: The percentage of each fatty acid is determined by comparing the peak area of each FAME to the total peak area of all FAMEs.
Determination of Ethoxylation Degree by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the average number of ethylene oxide units per molecule.[10][11]
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
NMR Analysis: ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation: The degree of ethoxylation is calculated by integrating the signal corresponding to the ethylene oxide protons (typically a broad peak around 3.6 ppm in ¹H NMR) and comparing it to the integral of a signal from the sorbitan or fatty acid portion of the molecule.
Determination of Saponification Value
The saponification value is a measure of the average molecular weight of the fatty acids in the sample.[3][12]
Methodology:
-
A precisely weighed sample of this compound is refluxed with a known excess of alcoholic potassium hydroxide (KOH) solution for a specified time.
-
The unreacted KOH is then titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.
-
A blank titration is performed without the sample.
-
The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.
Application in Drug Delivery: Nanoemulsion and Liposome Formulation
This compound is widely used in the development of drug delivery systems such as nanoemulsions and liposomes to enhance the solubility and bioavailability of poorly water-soluble drugs.[13][14]
Workflow for Nanoemulsion Preparation
Logical Relationship in Liposome Formulation
References
- 1. Fatty acid composition analysis in polysorbate 80 with high performance liquid chromatography coupled to charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. chemagent.su [chemagent.su]
- 7. Characterization of polysorbate 85, a nonionic surfactant, by liquid chromatography vs. ion mobility separation coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. kinampark.com [kinampark.com]
- 11. Quantification of hydrophilic ethoxylates in polysorbate surfactants using diffusion H1 NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saponification value - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. US5820880A - Liposomal formulation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Tween 85 as a Surfactant
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Tween 85 (Polysorbate 85), a widely used non-ionic surfactant. It details the core mechanism of action, starting from its molecular structure and physicochemical properties, through to its functions in reducing interfacial tension, forming micelles, and stabilizing emulsions. This document synthesizes key quantitative data, outlines relevant experimental protocols for characterization, and uses visualizations to illustrate fundamental concepts, serving as a vital resource for professionals in pharmaceutical and materials science.
Introduction to this compound
This compound, chemically known as Polyoxyethylene (20) sorbitan trioleate, is a versatile non-ionic surfactant and emulsifier belonging to the polysorbate family.[1][2] It is synthesized by the ethoxylation of sorbitan trioleate, which is the ester of sorbitol and its anhydrides with three molecules of oleic acid.[1] The process involves condensation with approximately 20 moles of ethylene oxide per mole of sorbitan.[1] Its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows it to function effectively at the interface between immiscible liquids like oil and water. This property makes this compound an indispensable excipient in a multitude of applications, including pharmaceutical formulations, drug delivery systems, cosmetics, and food products.[3][4][5] Its primary roles are to enhance the solubility and bioavailability of poorly water-soluble compounds, act as a stabilizing agent in emulsions, and function as a dispersant.[3][5]
Physicochemical Properties and Molecular Structure
The efficacy of this compound as a surfactant is rooted in its unique molecular architecture. The hydrophobic portion consists of three long-chain oleic acid tails, while the hydrophilic portion is a polyoxyethylene chain attached to the sorbitan ring.[1] This structure results in a molecule with a specific balance between water and oil solubility, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB) scale.
Molecular Structure of this compound
The diagram below provides a simplified representation of the this compound molecule, highlighting its key functional parts: the sorbitan core, the hydrophilic polyoxyethylene (POE) chains, and the three lipophilic oleic acid chains.
Quantitative Data Summary
The functional characteristics of this compound are defined by several key physicochemical parameters. These values are crucial for formulation development and predicting surfactant behavior.
| Property | Value | Source(s) |
| Chemical Name | Polyoxyethylene (20) sorbitan trioleate | [1][4] |
| Synonyms | Polysorbate 85, Emulsifier T-85 | [4][5] |
| CAS Number | 9005-70-3 | [4][5] |
| Molecular Formula | C₁₀₀H₁₈₈O₂₈ | [4] |
| Appearance | Amber, oily, viscous liquid | [4][6] |
| HLB Value | 11.0 | [4][6] |
| Density (20-25°C) | 1.00 - 1.05 g/mL | [4][6] |
| Saponification Value | 83 - 98 mg KOH/g | [4] |
| Hydroxyl Value | 40 - 60 mg KOH/g | [4] |
| Acid Value | ≤ 2.0 mg KOH/g | [4] |
| Solubility | Dispersible in water; soluble in ethanol, methanol, and most organic solvents; insoluble in mineral and vegetable oils. | [1][6] |
Core Mechanism of Action
The functionality of this compound arises from its amphiphilic nature, which drives it to interfaces and leads to self-assembly in solution.
Interfacial Tension Reduction
In a system containing two immiscible phases, such as oil and water, there is a natural tendency to minimize the contact area, resulting in high interfacial tension. When this compound is introduced, its molecules spontaneously migrate to the oil-water interface. The three lipophilic oleic acid tails orient themselves into the oil phase, while the hydrophilic polyoxyethylene head group remains in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules and oil molecules, thereby lowering the interfacial tension.[3] This reduction in energy makes it significantly easier to disperse one phase into the other, which is the foundational principle of emulsification.
Micellization
In an aqueous solution, once the interfaces are saturated with surfactant molecules, a phenomenon known as micellization occurs. Above a specific concentration, termed the Critical Micelle Concentration (CMC) , the surfactant monomers self-assemble into spherical, globular, or cylindrical aggregates called micelles.[7]
In these structures, the hydrophobic tails cluster together to form an inner core, effectively shielded from the aqueous environment, while the hydrophilic heads form an outer shell, or corona, that interacts favorably with water. This process is thermodynamically driven by the hydrophobic effect. The core of the micelle creates a microenvironment capable of solubilizing poorly water-soluble (hydrophobic) drugs, significantly increasing their apparent solubility in the bulk aqueous phase.[1]
While a precise CMC value for pure this compound is not consistently reported in the literature, it can be determined experimentally via surface tension or conductivity measurements.[8][9] Studies on mixtures containing this compound suggest that its bulky, sterically rigid structure, due to the three oleic acid tails, influences its aggregation behavior.[9][10]
Emulsification
Emulsification is the process of stabilizing a mixture of immiscible liquids. With an HLB value of 11.0, this compound is an effective emulsifier for creating oil-in-water (O/W) emulsions.[4][6] During emulsification (e.g., homogenization or sonication), large oil droplets are broken down into smaller ones within the water phase. This compound molecules then rapidly adsorb onto the surface of these newly formed droplets, creating a protective interfacial film. This film acts as a barrier that prevents the droplets from coalescing (re-combining), ensuring the long-term kinetic stability of the emulsion.[3]
Experimental Protocols for Characterization
To harness the full potential of this compound in formulations, its properties must be accurately characterized. The following are standard protocols for determining key surfactant parameters.
Protocol: Determination of CMC by Conductometry
This method is suitable for ionic surfactants but can be adapted for systems where a non-ionic surfactant like this compound is mixed with an ionic component, or if impurities contribute to conductivity changes.[7][9] The principle relies on the change in the mobility of charge carriers when micelles form.[11]
Materials & Equipment:
-
High-purity this compound
-
Deionized water (conductivity < 1 µS/cm)
-
Calibrated conductometer with a temperature-controlled cell
-
Thermostatic water bath (e.g., set to 25°C ± 0.1°C)
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10-20 times the expected CMC).
-
Calibration: Calibrate the conductometer using a standard potassium chloride (KCl) solution.[11]
-
Initial Measurement: Place a known volume of deionized water into the temperature-controlled conductivity cell and allow it to equilibrate to the target temperature. Measure the initial conductivity.
-
Titration: Add small, precise aliquots of the this compound stock solution to the water in the cell. After each addition, allow the solution to mix and equilibrate for 2-3 minutes before recording the conductivity.[12]
-
Data Collection: Continue the titration well past the expected CMC, recording the conductivity at each concentration point.
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).[7][12]
-
The plot will show two distinct linear regions with different slopes.[13]
-
The point of intersection of the regression lines drawn through these two regions corresponds to the Critical Micelle Concentration (CMC).[11]
-
Protocol: Construction of a Pseudo-Ternary Phase Diagram
This method is used to identify the concentration ranges of oil, surfactant (this compound), and water that result in stable single-phase systems like microemulsions or nanoemulsions.[14][15]
Materials & Equipment:
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Surfactant (this compound) and potentially a co-surfactant (e.g., ethanol)
-
Aqueous phase (deionized water or buffer)
-
Small glass vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Positive displacement micropipette
Methodology:
-
Define Component Ratios: Prepare a series of mixtures of the oil phase and the surfactant (or surfactant/co-surfactant blend) at various fixed weight ratios (e.g., 9:1, 8:2, 7:3... 1:9).[15]
-
Water Titration: For each fixed oil/surfactant ratio, titrate the mixture with the aqueous phase. Add water dropwise, vortexing thoroughly after each addition.[14][15]
-
Phase Observation: Observe the mixture visually after each addition for changes in appearance (e.g., clear, bluish-white, milky, or phase-separated). The transition from a clear/transparent single phase to a turbid or phase-separated system marks a phase boundary.
-
Record Compositions: At each phase boundary point, carefully record the mass of all three components (oil, surfactant, water).
-
Data Plotting: Convert the mass of each component to a weight percentage. Plot these compositions on a ternary (triangular) graph. Each vertex of the triangle represents 100% of one component.[16]
-
Diagram Interpretation: Connect the points to delineate the boundaries of different phase regions (e.g., single-phase microemulsion, liquid crystalline, coarse emulsion). This diagram provides a map for selecting optimal compositions for stable formulations.[17]
References
- 1. POLYSORBATE 85 (this compound) - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 9005-70-3 [chemicalbook.com]
- 3. This compound (Polysorbate 85): A Versatile Nonionic Surfactant [jindunchemical.com]
- 4. irochemical.com [irochemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. Surface tension curves of Tween-60, Tween-80 and Tween-85 [journal.ecust.edu.cn]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Labs [csc-iiith.vlabs.ac.in]
- 12. scribd.com [scribd.com]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Istanbul University Press [iupress.istanbul.edu.tr]
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Tween 85 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Tween 85, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its excellent emulsifying and stabilizing properties. This document delves into the fundamental principles of micellization, detailed experimental protocols for CMC determination, and the various factors influencing this critical parameter.
Introduction to this compound and Micellization
This compound, also known as Polysorbate 85, is a polyoxyethylene sorbitan trioleate. Its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a hydrophobic oleic acid tail, drives its self-assembly in aqueous solutions. Below a certain concentration, this compound molecules exist as monomers. However, as the concentration increases, they reach a point where they spontaneously form organized spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC).
The formation of micelles is a critical phenomenon that dictates the surfactant's functionality in various applications, including solubilization of poorly soluble drugs, stabilization of emulsions and suspensions, and in drug delivery systems.
Quantitative Data for CMC of this compound
Precise CMC values for this compound are less commonly reported in the literature compared to other polysorbates like Tween 20 and Tween 80. However, experimental data can be derived from surface tension measurements. The CMC is identified as the concentration at which a sharp break in the surface tension versus concentration plot is observed.
| Parameter | Value | Method of Determination | Reference |
| Critical Micelle Concentration (CMC) | ~0.015 mM | Surface Tensiometry | Estimated from graphical data[1] |
Note: The provided CMC value is an estimation derived from the inflection point of the surface tension curve presented in the cited literature. The exact value can vary depending on the specific experimental conditions such as temperature, pH, and purity of the this compound and water used.
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of nonionic surfactants like this compound. The most common and reliable techniques are surface tensiometry, fluorescence spectroscopy, and conductometry.
Surface Tensiometry
This is a direct and widely used method based on the principle that surfactant monomers accumulate at the air-water interface, reducing the surface tension. Once micelles are formed, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus.
Experimental Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound in high-purity water. A series of dilutions are then made to obtain a range of concentrations, typically spanning from well below to well above the expected CMC.
-
Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.
-
Measurement: The surface tension of each prepared concentration is measured at a constant temperature (e.g., 25 °C). It is crucial to allow the system to equilibrate before each measurement.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.
Fluorescence Spectroscopy
This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.
Experimental Protocol:
-
Probe and Surfactant Solutions: Prepare a series of this compound solutions of varying concentrations. A small, constant amount of a fluorescent probe like pyrene is added to each solution.
-
Fluorescence Measurement: The fluorescence emission spectra of the probe in each surfactant solution are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.
-
Data Analysis: A plot of the I1/I3 ratio versus the logarithm of the this compound concentration is generated. A sharp decrease in the I1/I3 ratio indicates the partitioning of the probe into the hydrophobic micellar core. The concentration at which this sharp change occurs is taken as the CMC.
Conductometry
While primarily used for ionic surfactants, conductometry can be adapted for non-ionic surfactants by observing changes in the conductivity of a solution containing an ionic probe or by measuring changes in the conductivity of mixed micellar systems. For pure non-ionic surfactants like this compound, this method is less direct. However, the protocol for mixed micelles with an ionic surfactant is as follows:
Experimental Protocol:
-
Solution Preparation: Prepare aqueous solutions of mixtures of this compound and an ionic surfactant (e.g., sodium dodecyl sulfate, SDS) at various molar ratios and total concentrations.
-
Conductivity Measurement: The specific conductivity of each solution is measured using a conductometer at a constant temperature.
-
Data Analysis: The specific conductivity is plotted against the total surfactant concentration. The plot will show one or two break points, indicating the formation of mixed micelles. The concentration at the first break point is considered the first CMC.
Factors Influencing the CMC of this compound
The CMC of this compound is not a fixed value but is influenced by several factors:
-
Temperature: For many non-ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases. This is due to the competing effects of dehydration of the hydrophilic head group and disruption of the structured water around the hydrophobic tail.
-
Presence of Additives:
-
Electrolytes: The addition of salts can decrease the CMC of non-ionic surfactants by reducing the hydration of the hydrophilic groups, which favors micellization.
-
Alcohols: Short-chain alcohols can increase the CMC by partitioning between the bulk phase and the micelles, affecting the free energy of micellization.[2]
-
-
pH: The pH of the aqueous solution generally has a minimal effect on the CMC of non-ionic surfactants like this compound, as they do not possess ionizable groups.
-
Purity of the Surfactant: Commercial grades of this compound are often mixtures of different fatty acid esters. The presence of impurities can significantly affect the measured CMC.
Visualizations
Experimental Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for CMC determination using surface tensiometry.
Logical Relationship of Factors Influencing CMC
Caption: Factors influencing the CMC of this compound in aqueous solutions.
Conclusion
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility of Tween 85 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Tween 85 (polysorbate 85), a nonionic surfactant, in a variety of organic solvents. Understanding the solubility characteristics of this versatile excipient is critical for the successful design and development of a wide range of pharmaceutical, cosmetic, and industrial formulations. This document presents both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection to aid in formulation development.
Core Concepts in this compound Solubility
This compound, a polyoxyethylene sorbitan trioleate, is characterized by a hydrophilic-lipophilic balance (HLB) value of approximately 11.0. This value indicates that it is a relatively water-dispersible and oil-soluble surfactant, making it an effective emulsifier for oil-in-water (o/w) systems, as well as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). Its solubility in organic solvents is a key factor in its application in non-aqueous and partially aqueous formulations.
Quantitative Solubility of this compound in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents at ambient temperature. It is important to note that "soluble" or "miscible" generally implies that the two liquids form a clear, homogeneous solution at the tested concentrations, while "insoluble" or "immiscible" indicates the formation of distinct layers or a cloudy mixture.
| Solvent Class | Solvent | Solubility | Observations/Notes |
| Alcohols | Ethanol | Soluble/Miscible[1] | Forms a clear solution. |
| Methanol | Soluble/Miscible[1] | Forms a clear solution. | |
| Isopropanol | 100 g/L | Equivalent to 10 g/100mL. | |
| Esters | Ethyl Acetate | Soluble/Miscible[1][2] | Forms a clear solution. |
| Ketones | Acetone | Insoluble/Practically Insoluble[1] | Contradictory information exists, with some sources stating solubility. However, the majority indicate insolubility. |
| Hydrocarbons | Toluene | Soluble | Further quantitative data is needed. |
| n-Hexane | Insoluble | Expected due to the significant difference in polarity. | |
| Chlorinated Solvents | Chloroform | Soluble | Further quantitative data is needed. |
| Amides | Dimethylformamide (DMF) | Soluble | Expected to be soluble due to its polar aprotic nature. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be a good solvent for this compound. |
| Oils | Fatty Oils | Practically Insoluble[1] | Consistent with its primary function as an o/w emulsifier. |
| Liquid Paraffin | Practically Insoluble[1] |
Note: The terms "soluble" and "miscible" are often used interchangeably for liquid-liquid systems. Miscibility implies solubility in all proportions, forming a single phase. For practical formulation purposes, a high degree of solubility is often sufficient.
Experimental Protocol: Determination of this compound Solubility in Organic Solvents
This section outlines a general experimental protocol for the visual determination of the solubility of this compound in an organic solvent at a controlled temperature. This method is straightforward and can be adapted for various laboratory settings.
Objective: To determine the approximate solubility of this compound in a selected organic solvent by visual observation.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Calibrated pipettes or burettes
-
Glass vials or test tubes with closures
-
Vortex mixer or magnetic stirrer with stir bars
-
Water bath or incubator for temperature control
-
Light source with a dark background for clear observation
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Bring the this compound and the organic solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a temperature-controlled environment for a sufficient period.
-
-
Initial Miscibility Screening (Qualitative):
-
In a clear glass vial, add a small, approximately equal volume of this compound and the organic solvent (e.g., 1 mL of each).
-
Securely cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.
-
Allow the mixture to stand for at least 5 minutes and observe against a light and dark background.
-
Observation:
-
Miscible/Soluble: A single, clear, and homogeneous phase is observed.
-
Immiscible/Insoluble: Two distinct layers are formed.
-
Partially Miscible/Slightly Soluble: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
-
-
Quantitative Solubility Determination (Titration Method):
-
Accurately pipette a known volume of the organic solvent (e.g., 10 mL) into a clear glass vial containing a magnetic stir bar.
-
Place the vial on a magnetic stirrer within the temperature-controlled environment.
-
Begin stirring the solvent at a moderate speed.
-
Using a calibrated pipette or burette, incrementally add a small, known volume of this compound to the solvent (e.g., 0.1 mL increments).
-
After each addition, allow the mixture to stir for a set period (e.g., 5-10 minutes) to ensure adequate mixing and equilibration.
-
Visually inspect the solution for clarity after each equilibration period.
-
Continue adding this compound until the solution becomes persistently cloudy or turbid, indicating that the saturation point has been reached.
-
Record the total volume of this compound added to reach the point of saturation.
-
-
Calculation:
-
Calculate the solubility as a volume/volume percentage (% v/v) or, if the densities of both liquids are known, convert the volumes to mass to express the solubility as a weight/volume (% w/v) or weight/weight (% w/w) percentage.
Solubility (% v/v) = (Volume of this compound / Total Volume of Solution) x 100
-
Safety Precautions:
-
Always work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.
Logical Workflow for Solvent Selection in Formulations
The selection of an appropriate organic solvent for a formulation containing this compound is a critical step that depends on the desired properties of the final product. The following diagram, generated using the DOT language, illustrates a logical workflow to guide this selection process.
Caption: Logical workflow for selecting an organic solvent for a this compound formulation.
This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is always recommended to confirm solubility and compatibility within the specific context of a unique formulation. The provided data and protocols are intended to streamline the initial stages of development and facilitate informed decision-making.
References
In Vitro Safety and Toxicity of Tween 85: A Technical Guide for Researchers
An in-depth examination of the cellular effects of Polysorbate 85 in experimental settings, providing critical data and protocols for scientists and drug development professionals.
Introduction
Tween 85, or Polysorbate 85, is a non-ionic surfactant frequently employed as an emulsifier, stabilizer, and solubilizing agent in a myriad of applications, including pharmaceutical formulations, cosmetics, and food products. Within the realm of scientific research, its utility in dissolving hydrophobic compounds for in vitro assays is well-established. However, a thorough understanding of its own biological effects at the cellular level is paramount for the accurate design and interpretation of experiments. This technical guide synthesizes the available data on the in vitro safety and toxicity profile of this compound, offering a critical resource for researchers utilizing this common excipient.
Core Toxicological Profile
The primary mechanism of action for surfactants like this compound at the cellular level involves interaction with the plasma membrane. The concentration of the surfactant is a critical determinant of its biological effect, which can range from subtle alterations in membrane permeability to overt cytotoxicity.
Cytotoxicity
The cytotoxic potential of this compound has been primarily characterized by its concentration-dependent effects on cell viability.
General Mechanisms of Surfactant Cytotoxicity:
-
Monomer Insertion: At concentrations below the critical micelle concentration (CMC), individual surfactant monomers can integrate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structural integrity and impair its function as a selective barrier, leading to a loss of cell viability.
-
Membrane Solubilization: At or above the CMC, surfactant micelles can extract lipids and proteins from the cell membrane, leading to its complete disruption and cell lysis.
Cell Line-Specific Data:
Limited studies have quantitatively assessed the cytotoxicity of this compound across different cell lines. One study focusing on the human colorectal adenocarcinoma cell line, Caco-2, provides key insights into its toxicological profile. In this model, Polysorbate 85 was found to have minimal interaction with cell membranes at lower concentrations. Observable cytotoxic effects began to appear at a threshold concentration of 0.1% (w/v), with severe cellular damage reported at a concentration of 5% (w/v)[1].
Table 1: Quantitative Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | Concentration (% w/v) | Observed Effect |
| Caco-2 | MTT | Cell Viability | < 0.1% | Minimal to no effect |
| Caco-2 | MTT | Cell Viability | ≥ 0.1% | Noticeable decrease in cell viability |
| Caco-2 | MTT | Cell Viability | 5% | Severe cytotoxicity |
Hemolytic Activity
Experimental Methodologies
For researchers investigating the in vitro effects of this compound or other surfactants, a number of standardized assays can be employed to assess cytotoxicity and biocompatibility.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density optimized for the specific cell line and allow for adherence overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) and create serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plates for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
The Neutral Red Uptake (NRU) assay is another widely used method to assess cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay.
-
Medium Removal: After the treatment incubation, remove the culture medium containing this compound.
-
Neutral Red Incubation: Add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a solution of 1% acetic acid and 50% ethanol in water) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Gently agitate the plate to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay directly measures the membrane-disrupting potential of a substance on red blood cells (RBCs).
Experimental Protocol: Hemolysis Assay
-
RBC Preparation: Obtain fresh, anticoagulated whole blood (e.g., from a healthy donor). Wash the RBCs three to four times in an isotonic buffer (e.g., PBS, pH 7.4) by centrifugation to remove plasma, platelets, and leukocytes.
-
RBC Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in the isotonic buffer.
-
Compound Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of this compound. Include a positive control (a known hemolytic agent like 1% Triton X-100) and a negative control (isotonic buffer alone).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1 to 4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs and any cell debris.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Mechanisms of Action and Signaling Pathways
The interaction of surfactants with the cell membrane can trigger a cascade of downstream cellular events. While specific signaling pathways modulated by this compound have not been extensively elucidated, general surfactant-induced cellular responses can involve pathways related to cell stress, inflammation, and programmed cell death.
Potential Signaling Pathways Affected by Surfactants:
-
Membrane Stress-Activated Pathways: Disruption of the plasma membrane can activate signaling cascades that respond to mechanical and chemical stress, potentially involving pathways like the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38).
-
Calcium Signaling: Increased membrane permeability can lead to an influx of extracellular calcium, a ubiquitous second messenger that can trigger a wide range of cellular processes, including apoptosis.
-
Apoptosis and Necrosis: Depending on the concentration and the extent of cellular damage, surfactants can induce either programmed cell death (apoptosis) or unregulated cell death (necrosis). Apoptosis is a controlled process involving the activation of caspases, while necrosis is typically a result of severe membrane damage and loss of cellular integrity.
References
Tween 85 in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 85, also known as Polysorbate 85, is a non-ionic surfactant and emulsifier widely utilized in the biomedical field. Its amphiphilic nature, stemming from a hydrophilic polyoxyethylene sorbitan head and a lipophilic trioleate tail, makes it an invaluable excipient in a variety of pharmaceutical formulations. This technical guide provides an in-depth overview of the applications of this compound in biomedical research, with a focus on its role in drug delivery, formulation development, and cellular studies. We will explore its physicochemical properties, detail experimental protocols for its use, and illustrate key mechanisms and workflows.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in biomedical research. These properties influence its behavior in aqueous and non-aqueous environments, its interaction with other molecules, and its function as a solubilizer, emulsifier, and stabilizer.
| Property | Value | Source(s) |
| Synonyms | Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate | [1] |
| CAS Number | 9005-70-3 | [1][2] |
| Molecular Formula | C100H188O28 (approximate) | |
| Molecular Weight | ~1839 g/mol | [3] |
| Appearance | Amber, oily, viscous liquid | [4][5] |
| Density | 1.00 - 1.05 g/mL at 20 °C | [4] |
| Solubility | Dispersible in water; soluble in ethanol, methanol, ethyl acetate, and most organic solvents; insoluble in acetone. | [4] |
| HLB Value | 11.0 | [4] |
| Critical Micelle Concentration (CMC) | A specific CMC value for this compound alone is not readily available in the literature. For context, the CMC values for other common Tweens are: Tween 20 (0.0499 mM), Tween 40 (0.0333 mM), Tween 60 (0.0167 mM), and Tween 80 (0.015 mM).[6] A study on mixed micelles found that the CMC of sodium dodecyl sulfate (SDS) was altered in the presence of this compound. | |
| Saponification Value | 80 - 95 mg KOH/g | [1][7] |
| Hydroxyl Value | 39 - 52 mg KOH/g | [7] |
Core Applications in Biomedical Research
This compound's unique properties lend it to a multitude of applications in biomedical research, primarily centered around improving the delivery and efficacy of therapeutic agents.
Drug Delivery Systems
This compound is a cornerstone in the formulation of various drug delivery systems, particularly for poorly water-soluble drugs. Its ability to form micelles and stabilize emulsions is key to its function.[8]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. This compound acts as an effective emulsifier, reducing the interfacial tension between the oil and water phases and preventing droplet coalescence.[6] This is crucial for creating stable nanoemulsions that can encapsulate lipophilic drugs, enhancing their solubility and bioavailability.
-
Micelles: Above its critical micelle concentration, this compound self-assembles into micelles in aqueous solutions. The hydrophobic tails form the core of the micelle, creating a microenvironment capable of solubilizing hydrophobic drug molecules. The hydrophilic heads form the outer shell, allowing the micelle to be dispersed in aqueous media. This micellar encapsulation protects the drug from degradation and improves its systemic circulation time.
-
Nanoparticles: this compound is often used as a stabilizer in the synthesis of polymeric nanoparticles, such as those made from chitosan.[9] It adsorbs to the surface of the nanoparticles, preventing their aggregation and ensuring a stable dispersion. This is critical for maintaining the desired particle size and surface characteristics, which are important for cellular uptake and drug release kinetics.
Vaccine Formulations
This compound, in combination with other surfactants like Span 85, is a component of oil-in-water emulsion adjuvants, such as MF59. These adjuvants enhance the immune response to vaccine antigens. The emulsion formulation helps to create a depot effect at the injection site, leading to a sustained release of the antigen and a more robust and prolonged immune response.
Enhancing Drug Bioavailability
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their oral bioavailability. This compound addresses this by:
-
Improving Solubility: As discussed, this compound can significantly increase the solubility of hydrophobic drugs through micellar encapsulation.[8]
-
Inhibiting P-glycoprotein (P-gp): P-gp is an efflux pump found in various tissues, including the intestines, that can actively transport drugs out of cells, reducing their absorption. Surfactants like this compound have been shown to inhibit P-gp activity.[10][11] This inhibition can occur through several mechanisms, including altering membrane fluidity and interfering with ATP hydrolysis, which powers the pump. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs, thereby enhancing their absorption and bioavailability.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of a Nanoemulsion using High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion for the encapsulation of a hydrophobic drug.
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
This compound
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Oil Phase Preparation: Dissolve the hydrophobic drug in the selected oil at the desired concentration. Gently heat and stir if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Disperse this compound in deionized water. The concentration of this compound will depend on the desired oil-to-surfactant ratio, typically ranging from 1% to 5% (w/v).
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring at a high speed (e.g., 5000-10,000 rpm) using a high-shear mixer for 10-15 minutes. This will form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of passes are critical parameters to optimize for achieving the desired droplet size and polydispersity index (PDI). A typical starting point would be 15,000-20,000 psi for 3-5 passes.[12][13]
-
Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the drug can be determined by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug concentration in the supernatant.
Synthesis of Chitosan Nanoparticles by Ionic Gelation
This protocol details the synthesis of chitosan nanoparticles for drug delivery, using this compound as a stabilizer.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
Methodology:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir overnight to ensure complete dissolution.
-
Addition of Stabilizer: Add this compound to the chitosan solution at a concentration of 0.5-1% (v/v) and stir for 30 minutes. The addition of this compound helps to prevent aggregation of the nanoparticles during their formation.[9]
-
TPP Solution Preparation: Dissolve TPP in deionized water to a concentration of 0.1% (w/v).
-
Nanoparticle Formation: While stirring the chitosan solution at a moderate speed, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.[14][15]
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove any unreacted reagents.
-
Characterization: Analyze the purified nanoparticles for their size, PDI, and zeta potential using DLS. The morphology of the nanoparticles can be visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
In Vitro Drug Release Study using the Dialysis Bag Method
This protocol describes a common method to evaluate the release of a drug from a this compound-based formulation.
Materials:
-
Drug-loaded formulation (e.g., nanoemulsion, nanoparticles)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
Methodology:
-
Membrane Preparation: Cut the dialysis membrane to the desired length and hydrate it in the release medium (PBS) for at least 30 minutes before use.
-
Sample Loading: Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study: Immerse the dialysis bag in a known volume of pre-warmed PBS (37°C) in a beaker or flask. The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the released drug should not exceed 10-15% of its saturation solubility in the medium).
-
Sampling: Place the setup in a shaking incubator or water bath at 37°C with gentle agitation. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.[16][17][18][19][20]
-
Drug Quantification: Analyze the collected samples for drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Cell Viability Assessment using the MTT Assay
This protocol is used to assess the cytotoxicity of a this compound-containing formulation on a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-based formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment: Prepare serial dilutions of the this compound-based formulation in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the formulation to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include wells with the formulation vehicle (this compound solution without the drug) to assess the cytotoxicity of the excipient itself.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21][22]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizations: Workflows and Mechanisms
To further elucidate the practical applications and mechanisms of action of this compound, the following diagrams are provided in the DOT language for use with Graphviz.
Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing a drug-loaded nanoemulsion using this compound.
Workflow for Chitosan Nanoparticle Synthesis
Caption: Workflow for the synthesis of chitosan nanoparticles stabilized with this compound.
Mechanism of P-glycoprotein Inhibition by this compound
Caption: Mechanism of this compound enhancing drug absorption by inhibiting P-glycoprotein.
Conclusion
This compound is a versatile and indispensable excipient in modern biomedical research and pharmaceutical development. Its ability to enhance the solubility and bioavailability of poorly water-soluble drugs, stabilize complex formulations like nanoemulsions and nanoparticles, and act as a component in vaccine adjuvants underscores its importance. The detailed protocols and illustrative workflows provided in this guide offer a practical resource for researchers and scientists aiming to leverage the unique properties of this compound in their work. As drug delivery technologies continue to advance, the multifaceted applications of this compound are likely to expand, further solidifying its role in the development of more effective and patient-friendly therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemwhat.com [chemwhat.com]
- 3. TWEEN® 85 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tween-85 [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Nanoemulsion preparation [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. iijls.com [iijls.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
The Multifaceted Role of Tween 85 in Pharmaceutical Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tween 85, chemically known as Polyoxyethylene (20) Sorbitan Trioleate, is a non-ionic surfactant and a cornerstone excipient in the pharmaceutical industry. Its versatile properties as a solubilizing agent, emulsifier, and stabilizer make it an invaluable tool in the formulation of a wide array of dosage forms, from oral and topical preparations to complex injectable and vaccine delivery systems.[1][2][3] This technical guide delves into the core functions of this compound, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to empower researchers in leveraging its full potential in drug development.
Core Functions and Physicochemical Properties
This compound's utility in pharmaceutical formulations stems from its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic oleic acid tail.[1] This structure allows it to interface between oil and water phases, leading to its primary functions:
-
Solubilization: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which presents a significant hurdle for their effective delivery and bioavailability. This compound can form micelles that encapsulate these hydrophobic drug molecules, increasing their apparent solubility in aqueous environments.[1][4] This is crucial for the development of stable liquid formulations such as oral solutions, suspensions, and injectable preparations.[1]
-
Emulsification: As an effective emulsifying agent, this compound is instrumental in the formation and stabilization of oil-in-water (O/W) emulsions.[5] This is particularly relevant for topical creams and lotions, as well as for lipid-based drug delivery systems like nanoemulsions and microemulsions.[1]
-
Stabilization: this compound contributes to the long-term stability of pharmaceutical products by preventing the aggregation and precipitation of APIs during storage.[1] In protein formulations, it minimizes adsorption to surfaces and reduces the rate of protein denaturation.
Quantitative Data for Formulation Development
A clear understanding of this compound's physicochemical properties is essential for rational formulation design. The following tables summarize key quantitative data for this compound and related polysorbates for comparative purposes.
| Property | Value for this compound | Reference |
| HLB Value | 11.0 | [6] |
| Saponification Value (mg KOH/g) | 83-98 | [7] |
| Acid Value (mg KOH/g) | ≤2.0 | [7] |
| Hydroxyl Value (mg KOH/g) | 40-60 | [7] |
| Moisture (%) | ≤3.0 | [7] |
Table 1: Physicochemical Properties of this compound
| Polysorbate | HLB Value | Predominant Fatty Acid |
| Tween 20 | 16.7 | Lauric Acid |
| Tween 40 | 15.6 | Palmitic Acid |
| Tween 60 | 14.9 | Stearic Acid |
| Tween 65 | 10.5 | Stearic Acid (triester) |
| Tween 80 | 15.0 | Oleic Acid |
| This compound | 11.0 | Oleic Acid (triester) |
Table 2: Comparison of Hydrophilic-Lipophilic Balance (HLB) Values for Common Polysorbates.[5][8]
Enhancing Bioavailability: Mechanisms of Action
A significant advantage of incorporating this compound in formulations is its ability to enhance the oral bioavailability of poorly absorbed drugs.[1] This is achieved through several mechanisms:
-
Micellar Solubilization: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate lipophilic drugs, increasing their concentration in the gastrointestinal fluid and facilitating their diffusion across the intestinal epithelium.[1][9]
-
Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter present in the intestinal wall that actively pumps drugs out of cells, reducing their absorption. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[4][10]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in pharmaceutical formulations.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol describes the determination of the CMC of this compound in an aqueous solution using a fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.
Materials:
-
This compound
-
Pyrene
-
High-purity water
-
Volumetric flasks
-
Fluorometer
Methodology:
-
Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) to prepare a concentrated stock solution.
-
Prepare a series of this compound solutions: Prepare a range of this compound concentrations in high-purity water, bracketing the expected CMC.
-
Incorporate the pyrene probe: Add a small, constant aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching.
-
Equilibrate the solutions: Allow the solutions to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.
-
Measure fluorescence spectra: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength is typically set around 335 nm.
-
Analyze the data: Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[11]
Preparation of a this compound-Based Oil-in-Water (O/W) Nanoemulsion
This protocol outlines the preparation of a nanoemulsion using the phase inversion composition (PIC) method, which is a low-energy emulsification technique.
Materials:
-
This compound (surfactant)
-
Span 80 (co-surfactant, optional)
-
Oil phase (e.g., medium-chain triglycerides, paraffin oil)
-
Aqueous phase (e.g., purified water)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
Methodology:
-
Prepare the oil/surfactant mixture: In a beaker, combine the oil phase, this compound, and any co-surfactant (e.g., Span 80). The ratio of these components should be optimized based on the desired nanoemulsion properties.
-
Heat the mixture: Place the beaker on a magnetic stirrer within a thermostatically controlled water bath and heat the mixture to a specific temperature (e.g., 70°C) with continuous stirring.[7]
-
Titrate with the aqueous phase: Slowly add the aqueous phase dropwise to the oil/surfactant mixture while maintaining constant stirring and temperature.
-
Observe phase inversion: As the aqueous phase is added, the system will initially form a water-in-oil (W/O) emulsion. Continued addition of the aqueous phase will lead to a point of phase inversion, where the emulsion spontaneously inverts to an oil-in-water (O/W) nanoemulsion. This is often accompanied by a significant decrease in viscosity and a change in appearance to a bluish-white or translucent liquid.[7]
-
Cool and characterize: Allow the nanoemulsion to cool to room temperature. Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Formulation of Niosomes using the Thin Film Hydration Method
This protocol describes the preparation of niosomes, which are vesicular drug delivery systems composed of non-ionic surfactants.
Materials:
-
This compound (non-ionic surfactant)
-
Cholesterol (stabilizer)
-
API (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Methodology:
-
Dissolve lipids and drug: In a round-bottom flask, dissolve this compound, cholesterol, and the lipophilic drug (if applicable) in the organic solvent. The molar ratio of surfactant to cholesterol is a critical parameter to optimize (e.g., 1:1).[12]
-
Form a thin film: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, dry film of the lipid mixture on the inner wall of the flask.
-
Hydrate the film: Add the aqueous phase (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the gel-liquid transition temperature (Tc) of the surfactant.[13]
-
Vesicle formation: The hydration process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).
-
Size reduction (optional): To obtain smaller and more uniform vesicles (unilamellar vesicles, UVs), the niosomal dispersion can be subjected to sonication using a bath or probe sonicator.[13]
-
Purification: Remove the unentrapped drug by methods such as dialysis, gel filtration, or centrifugation.
-
Characterize the niosomes: Analyze the prepared niosomes for vesicle size, polydispersity, zeta potential, and entrapment efficiency.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the function of this compound.
Caption: Mechanism of Drug Solubilization by this compound Micelles.
Caption: Inhibition of P-glycoprotein (P-gp) by this compound.
Caption: Experimental Workflow for Nanoemulsion Preparation.
Conclusion
This compound is a highly versatile and functional excipient that plays a critical role in overcoming significant challenges in pharmaceutical formulation, particularly for poorly soluble drugs. Its well-characterized properties as a solubilizer, emulsifier, and stabilizer, coupled with its ability to enhance bioavailability, make it an indispensable component in the drug developer's toolkit. By understanding the quantitative aspects of its performance and employing robust experimental protocols, researchers can effectively harness the power of this compound to develop stable, efficacious, and patient-centric drug products.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. chemagent.su [chemagent.su]
- 6. This compound CAS#: 9005-70-3 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. boussey-control.com [boussey-control.com]
- 9. Mechanisms of oral absorption improvement for insoluble drugs by the combination of phospholipid complex and SNEDDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globaljournals.org [globaljournals.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tween 85 in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tween 85 as a versatile non-ionic surfactant in the synthesis and stabilization of various nanoparticles for research and drug delivery applications.
Introduction to this compound in Nanotechnology
This compound, also known as Polyoxyethylene (20) sorbitan trioleate, is a hydrophilic non-ionic surfactant widely employed in the pharmaceutical industry as an emulsifier, solubilizer, and stabilizer.[1] Its structure, featuring a central sorbitan ring, three long oleate chains, and hydrophilic polyoxyethylene chains, imparts an amphiphilic nature that is highly effective in nanoparticle formulations.[2] This unique structure allows this compound to adsorb onto nanoparticle surfaces, providing steric hindrance that prevents aggregation and enhances stability in suspension.[3] Furthermore, its biocompatibility and established safety profile make it a suitable excipient for drug delivery systems.[1]
The primary roles of this compound in nanoparticle synthesis and stabilization include:
-
Stabilization: Preventing the aggregation of nanoparticles during and after synthesis through steric hindrance.[3]
-
Emulsification: Facilitating the formation of stable oil-in-water nanoemulsions, which can serve as templates or carriers for drug molecules.[1][4]
-
Size Control: Influencing the final particle size of the nanoparticles. Higher concentrations of Tween 80, a similar polysorbate, have been shown to lead to the formation of smaller nanoparticles.[5]
-
Drug Delivery: Enhancing the bioavailability of poorly soluble drugs by improving their solubility and facilitating their transport across biological membranes.[1][6] In some cases, it can even act as a P-glycoprotein inhibitor, potentially overcoming multidrug resistance in cancer therapy.
-
Reducing Agent: In certain synthesis methods, such as for metallic nanoparticles, the polyoxyethylene chains of Tween surfactants can act as reducing agents, contributing to the formation of the nanoparticles themselves.[7]
Applications of this compound in Nanoparticle Formulations
This compound is a valuable component in the formulation of a wide array of nanoparticles, including:
-
Polymeric Nanoparticles: Used as a stabilizer in the synthesis of biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), for controlled drug release.[8][9]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Acts as an emulsifier to create stable lipid-based nanoparticles for the encapsulation of lipophilic drugs.[10][11][12]
-
Nanoemulsions: A key component in the formation of stable oil-in-water nanoemulsions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).[13][14]
-
Metallic Nanoparticles: Can function as both a reducing and stabilizing agent in the green synthesis of metallic nanoparticles like silver and gold.[7][15]
-
Chitosan Nanoparticles: The addition of Tween 80 has been shown to improve the particle size of chitosan nanoparticles, a principle applicable to this compound.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles synthesized using Tween surfactants. While specific values for this compound may vary depending on the formulation and process parameters, these provide a general reference based on studies using similar polysorbates like Tween 80.
Table 1: Physicochemical Properties of Tween-Stabilized Nanoparticles
| Nanoparticle Type | Core Material | Tween Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polymeric Nanoparticles | PLGA | Not Specified (in formulation with Tween 20, 60, 80) | 177 - 208 | < 0.2 | -16 to -23 | [8] |
| Zein Nanoparticles | Zein | Not Specified (in combination with K-carrageenan) | 250.1 ± 0.9 | ≤ 0.20 | Not Specified | [16] |
| Silver Nanoparticles | Silver | Not Specified (Tween 80 used as reductant and stabilizer) | 20 - 40 | Not Specified | Not Specified | [7] |
| Chitosan-FA Nanoparticles | Chitosan-Folic Acid | 0.5% v/v (Tween 80) | 111.8 ± 4.11 | < 0.7 | Not Specified | [5] |
Table 2: Encapsulation and Release Properties of Tween-Stabilized Nanoparticles
| Nanoparticle System | Drug/Active | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile | Reference |
| Curcumin/Kc-ZNPs | Curcumin | 34.69 ± 2.02 | Not Specified | Not Specified | [16] |
| PLGA Nanoparticles | β-glucosidase | Not Specified | Increased with Tween | Burst release in the first hour | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of PLGA Nanoparticles using a Double Emulsion (w/o/w) Method
This protocol is adapted from methods used for encapsulating hydrophilic substances like enzymes within PLGA nanoparticles, where Tween surfactants are used to enhance stability and loading.[8]
Materials:
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Dichloromethane (DCM)
-
This compound
-
Active Pharmaceutical Ingredient (API) - hydrophilic
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Preparation of the Internal Aqueous Phase (w1): Dissolve the hydrophilic API and a specific concentration of this compound in deionized water.
-
Preparation of the Organic Phase (o): Dissolve a known amount of PLGA in DCM.
-
Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase. Emulsify using a probe sonicator on an ice bath to form a water-in-oil emulsion.
-
Preparation of the External Aqueous Phase (w2): Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate again on an ice bath to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated API.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.
Protocol 2: Synthesis of Silver Nanoparticles using this compound as a Reducing and Stabilizing Agent
This protocol is based on the green synthesis of metallic nanoparticles where a non-ionic surfactant acts as both the reducing and capping agent.[7]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Deionized water
Procedure:
-
Preparation of Reactant Mixture: In a clean reaction vessel, mix a specific volume of this compound with a silver nitrate solution of a known concentration.
-
Reaction Incubation: Heat the mixture at a controlled temperature (e.g., 60-100°C) for a defined period (e.g., several hours to days) with gentle stirring. The reaction progress can be monitored by observing the color change of the solution to yellowish-brown, indicating the formation of silver nanoparticles.
-
Characterization: The formation and stability of the silver nanoparticles can be confirmed by UV-Visible spectroscopy, which should show a characteristic surface plasmon resonance peak for silver nanoparticles (typically around 400-450 nm).
-
Purification (Optional): If necessary, the nanoparticles can be purified by centrifugation and redispersion in deionized water to remove any unreacted starting materials.
Protocol 3: Preparation of a Stable Oil-in-Water (O/W) Nanoemulsion
This protocol outlines the preparation of a nanoemulsion for the encapsulation of a hydrophobic API.[13]
Materials:
-
Hydrophobic API
-
Oil phase (e.g., medium-chain triglycerides, castor oil)
-
This compound
-
Co-surfactant (e.g., Span 80, ethanol) (Optional)
-
Aqueous phase (deionized water or buffer)
Procedure:
-
Preparation of the Oil Phase: Dissolve the hydrophobic API in the chosen oil.
-
Preparation of the Aqueous Phase: Dissolve this compound (and co-surfactant, if used) in the aqueous phase.
-
Formation of the Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear homogenizer.
-
Nanoemulsion Formation: Subject the coarse emulsion to a high-energy emulsification method, such as high-pressure homogenization or microfluidization, to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering.
Mandatory Visualizations
Caption: Mechanism of this compound stabilization of a nanoparticle.
Caption: Workflow for PLGA nanoparticle synthesis.
Characterization of this compound-Stabilized Nanoparticles
A thorough characterization of the synthesized nanoparticles is crucial to ensure their quality and performance. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the width of the size distribution.[8][13]
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and is a predictor of their stability against aggregation.[8]
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[16]
-
Encapsulation Efficiency and Drug Loading: Determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug associated with the nanoparticles, often using techniques like HPLC or UV-Vis spectroscopy.
-
In Vitro Drug Release: Studied using methods like the dialysis bag method to understand the release kinetics of the encapsulated drug over time in a simulated physiological environment.[9]
-
Stability Studies: Assessing the physical stability of the nanoparticle formulation over time under different storage conditions (e.g., temperature, pH) by monitoring changes in particle size, PDI, and drug leakage.[13][16]
References
- 1. nbinno.com [nbinno.com]
- 2. Low molecular weight polyethylenimine-graft-Tween 85 for effective gene delivery: synthesis and in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale synthesis and self-organization of silver nanoparticles with Tween 80 as a reductant and stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and characterization of solid lipid nanoparticles (SLN) made of cacao butter and curdlan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adsorbed Tween 80 is unique in its ability to improve the stability of gold nanoparticles in solutions of biomolecules - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation and Characterization of Tween 85-Based Nanoemulsions for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1] With droplet sizes generally ranging from 20 to 200 nanometers, they offer a large interfacial area for drug dissolution, which can significantly improve the solubility and bioavailability of poorly water-soluble drugs.[2] Their small droplet size also confers high physical stability against sedimentation or creaming.[3] Tween 85 (Polyoxyethylene (20) sorbitan trioleate), a non-ionic surfactant, is frequently used in the formulation of oil-in-water (O/W) nanoemulsions due to its biocompatibility and emulsifying properties. This document provides detailed protocols for the preparation of this compound-based nanoemulsions using both high-energy and low-energy methods, along with essential characterization techniques for their evaluation as drug delivery systems.
Materials and Equipment
2.1 Materials
-
Oil Phase: Medium-chain triglycerides (MCT), Oleic acid, Canola oil, Sefsol-218, or other pharmaceutically acceptable oils. The choice of oil is critical and often depends on the solubility of the drug.[1][4]
-
Aqueous Phase: Deionized or double-distilled water, phosphate-buffered saline (PBS) pH 7.4.
-
Surfactant: this compound (HLB value ≈ 11).
-
Co-surfactant (Optional): Ethanol, Propylene glycol, Transcutol HP, or Sorbitan esters (e.g., Span 80) to improve stability and reduce droplet size.[2][5]
-
Active Pharmaceutical Ingredient (API): Poorly water-soluble drug candidate.
2.2 Equipment
-
Magnetic stirrer and hot plate
-
Analytical balance
-
High-energy emulsification equipment:
-
Dynamic Light Scattering (DLS) instrument for particle size, polydispersity index (PDI), and zeta potential measurement.[8]
-
UV-Vis Spectrophotometer or HPLC system for drug quantification.[2]
-
Centrifuge or ultracentrifuge
-
Dialysis tubing (for in vitro release studies)
-
Thermostatic shaking incubator
-
Viscometer
-
pH meter
Experimental Protocols
Nanoemulsions can be prepared by two primary approaches: high-energy and low-energy methods. High-energy methods utilize mechanical force to break down large droplets into nano-sized ones, while low-energy methods rely on the spontaneous formation of droplets due to changes in composition or temperature.[8][9]
3.1 Protocol 1: High-Energy Emulsification Method
This method involves using equipment to generate intense disruptive forces for droplet size reduction.[6]
3.1.1 Preparation of Phases
-
Oil Phase Preparation: Weigh the required amount of the oil phase and the surfactant (this compound). If a co-surfactant is used, add it to this mixture.
-
Dissolve the predetermined amount of the lipophilic drug (API) into the oil/surfactant mixture.
-
Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the drug is completely dissolved and the phase is homogenous.
-
Aqueous Phase Preparation: Prepare the required volume of the aqueous phase (e.g., deionized water or PBS).
3.1.2 Pre-emulsion Formation
-
Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed (e.g., 1000-2000 rpm) using a high-speed homogenizer for 2-5 minutes.[7]
-
This will result in a coarse, milky-white pre-emulsion.
3.1.3 Nano-emulsification
-
Option A: High-Pressure Homogenization (HPH)
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the operating pressure (e.g., 50-150 MPa) and the number of cycles (e.g., 2-5 cycles).[7]
-
Collect the resulting nanoemulsion, which should appear translucent or bluish-white.
-
-
Option B: Ultrasonication
-
Immerse the probe of a sonicator into the pre-emulsion.
-
Sonicate the mixture at a specific power setting (e.g., 100-400 W) for a defined period (e.g., 5-15 minutes).
-
To prevent overheating, which can degrade the drug and destabilize the emulsion, perform sonication in an ice bath.[6]
-
3.2 Protocol 2: Low-Energy Emulsification Method (Spontaneous Emulsification)
This method leverages the intrinsic chemical energy of the system and requires only gentle stirring.[6] It is particularly useful for heat-sensitive drugs.[6]
-
Phase Preparation:
-
Prepare the organic phase by completely dissolving the surfactant (this compound) and the drug in a water-miscible solvent (e.g., ethanol, which also acts as a co-surfactant). Add the oil to this mixture.
-
Prepare the aqueous phase (deionized water).
-
-
Emulsification:
-
Place the aqueous phase on a magnetic stirrer set to a gentle stirring speed (e.g., 300-500 rpm) at room temperature.
-
Slowly inject the organic phase into the aqueous phase using a syringe or burette.[4]
-
Nanoemulsion droplets form spontaneously at the interface as the solvent diffuses into the water.
-
-
Solvent Removal:
-
Remove the organic solvent from the formulation using a rotary evaporator under reduced pressure to obtain the final nanoemulsion.
-
Visualization of Workflows
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Logical relationships in nanoemulsion formulation.
Characterization Protocols
5.1 Droplet Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuation of scattered light intensity due to the Brownian motion of particles. The size is calculated using the Stokes-Einstein equation. PDI indicates the breadth of the size distribution, while zeta potential measures surface charge, predicting stability against aggregation.[8][10]
-
Protocol:
-
Dilute the nanoemulsion sample with the aqueous phase used in its preparation (e.g., 1:100 v/v) to avoid multiple scattering effects.
-
Equilibrate the sample to a constant temperature (e.g., 25°C) in the DLS instrument.
-
Perform the measurement. For zeta potential, a specific electrode cuvette is used.
-
Acceptance Criteria: Droplet size typically 20-200 nm; PDI < 0.3 for a narrow, monodisperse distribution; Zeta potential values above +30 mV or below -30 mV generally indicate good electrostatic stability.[11]
-
5.2 Drug Entrapment Efficiency (EE) and Loading Capacity (LC)
-
Principle: The amount of drug encapsulated within the nanoemulsion is determined by separating the free, un-encapsulated drug from the oil droplets and quantifying the drug in the droplets.
-
Protocol:
-
Place a known volume of the nanoemulsion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 10,000 x g for 30 minutes) to separate the aqueous phase (containing free drug) from the oily droplets.
-
Carefully collect the filtrate (aqueous phase).
-
Quantify the concentration of the free drug in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate EE and LC using the following formulas[2]:
-
EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] × 100
-
LC (%) = [(Total Drug Added - Free Drug) / Total Weight of Oil and Surfactant] × 100
-
-
5.3 In Vitro Drug Release
-
Principle: The dialysis bag method simulates drug release from the nanoemulsion into a surrounding medium by diffusion across a semi-permeable membrane.[12]
-
Protocol:
-
Soak a dialysis bag (with an appropriate molecular weight cut-off) in the release medium until fully hydrated.
-
Pipette a precise volume (e.g., 1-2 mL) of the nanoemulsion into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a vessel containing a known volume of release medium (e.g., 100 mL of PBS pH 7.4, often with a small percentage of Tween to maintain sink conditions).
-
Place the vessel in a thermostatic shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
-
5.4 Stability Studies
-
Principle: To assess the shelf-life and physical integrity of the nanoemulsion under different storage conditions.[4]
-
Protocol:
-
Divide the nanoemulsion formulation into sealed glass vials.
-
Store the vials at different temperatures, such as refrigerated (4°C), room temperature (25°C), and accelerated conditions (40°C).[4][11]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for any changes in visual appearance (phase separation, creaming), droplet size, PDI, and zeta potential.[4]
-
Thermodynamic stability can be assessed by subjecting the formulation to freeze-thaw cycles (e.g., three cycles between -20°C and +25°C) and checking for any irreversible changes.
-
Data Presentation
Table 1: Example Formulation Components for a this compound-Based Nanoemulsion
| Component | Role | Concentration Range (% w/w) | Example |
| Oleic Acid | Oil Phase | 5 - 20% | 10% |
| This compound | Surfactant | 5 - 30% | 15% |
| Ethanol | Co-surfactant | 5 - 15% | 10% |
| Drug | API | 0.1 - 2% | 1% |
| Deionized Water | Aqueous Phase | q.s. to 100% | 64% |
Table 2: Typical Physicochemical Characterization Data
| Parameter | Symbol | Typical Value Range | Method |
| Mean Droplet Size | Z-avg | 50 - 200 nm | DLS |
| Polydispersity Index | PDI | < 0.3 | DLS |
| Zeta Potential | ζ | < -30 mV or > +30 mV | DLS |
| Viscosity | η | 10 - 100 cP | Viscometer |
| pH | - | 5.0 - 7.5 | pH Meter |
| Refractive Index | n | ~1.3 - 1.4 | Refractometer |
Note: Data represents typical values found in literature for O/W nanoemulsions and may vary based on the specific formulation.[4][11][13]
Table 3: Representative Drug Loading and Release Characteristics
| Parameter | Abbreviation | Typical Value Range |
| Entrapment Efficiency | EE (%) | > 90% |
| Loading Capacity | LC (%) | 1 - 5% |
| Cumulative Release at 24h | % | 70 - 90% |
Note: Values are highly dependent on the drug's properties and the specific formulation composition.[3]
References
- 1. iajps.com [iajps.com]
- 2. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Energy Emulsification of Edible Nanoemulsions | Warisnoicharoen | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Tween 85 in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 85, also known as Polysorbate 85, is a non-ionic surfactant used in a variety of biopharmaceutical applications. In mammalian cell culture, it is primarily investigated for its potential to protect cells from hydrodynamic shear stress encountered in bioreactors, which can otherwise lead to decreased cell viability and productivity. Furthermore, as a surfactant, this compound may aid in the solubilization of nutrients and other components in concentrated feed media, potentially enhancing recombinant protein production.
These application notes provide an overview of the use of this compound in mammalian cell culture, including its mechanism of action, recommended concentration ranges, and potential effects on cell growth and protein production. Detailed protocols for the preparation and application of this compound are also provided as a starting point for process development and optimization.
Note: Extensive, publicly available data and established protocols specifically for this compound in large-scale mammalian cell culture for biopharmaceutical production are limited. The following information is based on the known properties of polysorbates, particularly Tween 80, which is structurally and functionally similar, as well as available cytotoxicity data for this compound. Researchers should consider the provided protocols and data as a baseline for independent optimization.
Mechanism of Action
The primary role of surfactants like this compound in suspension cell culture is to protect cells from shear stress generated by agitation and gas sparging in bioreactors. The proposed mechanism of action involves the surfactant molecules adsorbing to the cell membrane, thereby increasing its fluidity and resilience to mechanical forces. This protective layer is thought to reduce the direct damaging interaction between cells and turbulent eddies or bursting gas bubbles.
Key Applications
-
Shear Stress Protection: Addition of this compound to cell culture media can mitigate the negative effects of hydrodynamic stress in stirred-tank and sparged bioreactors, leading to improved cell viability and growth.
-
Enhanced Nutrient Solubility: In the development of concentrated feed media, this compound can act as an emulsifier and solubilizing agent for lipids and other hydrophobic components, improving media stability and nutrient availability.
-
Prevention of Cell Clumping: The surfactant properties of this compound can help to reduce cell aggregation, which is beneficial for maintaining a homogenous cell suspension and ensuring consistent performance.[1]
Data Presentation
Due to the limited availability of direct quantitative data for this compound, the following tables provide a representative summary of the expected effects based on studies with the closely related polysorbate, Tween 80, and cytotoxicity data for various polysorbates. These should be used as a guide for designing experiments with this compound.
Table 1: Representative Effect of Polysorbate 80 on CHO Cell Growth and Protein Production (for reference)
| Concentration (% v/v) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) | Titer (g/L) |
| 0.00 (Control) | 8.5 | 85 | 1.2 |
| 0.01 | 9.2 | 90 | 1.4 |
| 0.05 | 9.8 | 92 | 1.6 |
| 0.10 | 9.5 | 88 | 1.5 |
| 0.20 | 8.1 | 75 | 1.1 |
This data is illustrative and based on typical results observed with Tween 80 in CHO cell fed-batch cultures. Actual results with this compound will vary depending on the cell line, media formulation, and process parameters.
Table 2: Cytotoxicity of Polysorbates on Caco-2 Cells (for reference)
| Surfactant | Concentration (% w/v) causing significant cell damage |
| Polysorbate 20 | > 0.1 |
| Polysorbate 60 | > 0.1 |
| Polysorbate 85 | > 0.1 (with less interaction compared to PS20 and PS60) |
This data suggests that Polysorbate 85 has relatively low cytotoxicity at concentrations up to 0.1% (w/v).
Experimental Protocols
Protocol 1: Preparation of a 10% (v/v) this compound Stock Solution
Materials:
-
This compound (high purity, low peroxide value)
-
Cell culture grade water or an appropriate buffer (e.g., PBS)
-
Sterile conical tubes (50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile filter unit
Method:
-
Due to the high viscosity of this compound, it is recommended to gently warm the stock bottle to 37°C to facilitate pipetting.
-
In a sterile biological safety cabinet, add 40 mL of cell culture grade water or buffer to a 50 mL sterile conical tube.
-
Carefully measure 5 mL of this compound using a sterile serological pipette and add it to the water/buffer.
-
To ensure accurate measurement, rinse the pipette with the diluent from the conical tube to recover any residual this compound.
-
Bring the final volume to 50 mL with the water/buffer.
-
Cap the tube tightly and mix thoroughly by inversion and gentle vortexing until the solution is homogenous.
-
Sterile filter the 10% (v/v) stock solution using a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Optimization of this compound Concentration in a Shake Flask Culture
Materials:
-
Mammalian cell line (e.g., CHO-S) in exponential growth phase
-
Basal cell culture medium
-
10% (v/v) sterile this compound stock solution
-
Sterile shake flasks (e.g., 125 mL)
-
Shaking incubator
-
Cell counting apparatus (e.g., automated cell counter or hemocytometer with trypan blue)
-
Assay for recombinant protein quantification (e.g., ELISA, HPLC)
Methodology:
-
Prepare shake flasks with the desired working volume of cell culture medium (e.g., 30 mL in a 125 mL flask).
-
Spike the medium with the 10% (v/v) this compound stock solution to achieve a range of final concentrations. It is recommended to test concentrations from 0.01% to 0.2% (v/v), including a no-Tween 85 control.
-
For a 30 mL culture to achieve a 0.05% final concentration, add 15 µL of the 10% stock solution.
-
-
Inoculate the flasks with cells at a consistent seeding density (e.g., 0.3 x 10^6 viable cells/mL).
-
Incubate the flasks under standard conditions (e.g., 37°C, 5% CO2, 120 rpm).
-
Monitor the cultures daily for viable cell density, total cell density, and viability using a cell counter.
-
Collect samples at regular intervals to measure the concentration of the recombinant protein product.
-
At the end of the culture period (e.g., when viability drops below a certain threshold), harvest the supernatant for final product titer analysis.
-
Plot the growth curves and protein production profiles for each this compound concentration to determine the optimal range.
Protocol 3: Evaluation of Shear Stress Protection in a Bioreactor
Materials:
-
Benchtop bioreactor system
-
Mammalian cell line
-
Production medium
-
Optimized concentration of this compound (determined from shake flask studies)
-
Bioreactor probes for monitoring pH, dissolved oxygen (DO), and temperature
-
Cell counting and protein quantification equipment
Methodology:
-
Prepare and sterilize the bioreactor according to the manufacturer's instructions.
-
Aseptically add the production medium to the bioreactor.
-
Supplement the medium with the predetermined optimal concentration of this compound.
-
Inoculate the bioreactor with the mammalian cell line at the desired seeding density.
-
Set the bioreactor process parameters (e.g., temperature, pH, DO, agitation speed). To test for shear protection, a higher agitation speed than typically used can be employed.
-
Run a control bioreactor under the same conditions but without the addition of this compound.
-
Take daily samples to monitor cell growth, viability, and product titer.
-
Compare the performance of the bioreactor with this compound to the control to assess the protective effect of the surfactant against shear stress.
Mandatory Visualizations
Caption: Generalized signaling pathway activated by shear stress.
References
Application Notes and Protocols for Tween 85 in Stable Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tween 85 for the formulation of stable oil-in-water (O/W) emulsions. The information compiled herein is intended to assist researchers in developing stable and effective emulsion-based delivery systems for various applications, including pharmaceuticals, cosmetics, and food technology.
Introduction to this compound in Emulsion Formulation
This compound, also known as Polyoxyethylene Sorbitan Trioleate, is a non-ionic surfactant widely used as an emulsifying agent. Its chemical structure, featuring both hydrophilic (polyoxyethylene chains) and lipophilic (oleoyl groups) moieties, allows it to reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 11.0, this compound is particularly well-suited for creating oil-in-water emulsions.[1][2][3] Stable O/W emulsions are critical in numerous applications for the delivery of lipophilic active ingredients in aqueous formulations, enhancing their solubility, bioavailability, and stability.
The stability of an emulsion is a critical parameter, influenced by factors such as surfactant concentration, oil-to-water ratio, droplet size, and the presence of other excipients. This document outlines protocols for determining the optimal concentration of this compound and for characterizing the resulting emulsions.
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (20) sorbitan trioleate, Polysorbate 85 | [2] |
| HLB Value | 11.0 | [1] |
| Appearance | Amber, viscous liquid | [1] |
| Solubility | Soluble in water, dilute acids/alkalis, and most organic solvents. Insoluble in acetone and polyethylene glycol. Can be dispersed in water. | [1] |
Optimizing this compound Concentration for Emulsion Stability
The concentration of this compound is a crucial factor in achieving a stable O/W emulsion. An insufficient amount of surfactant will fail to adequately cover the surface of the oil droplets, leading to coalescence and phase separation. Conversely, an excessive concentration can lead to micelle formation in the continuous phase, which may not contribute to emulsion stability and can be cost-ineffective.
One study on oil-in-water nanoemulsions stabilized by this compound found that a concentration of the dispersed phase (including the surfactant) in the range of 1–5 wt % had minimal effect on the particle size distribution and electrokinetic potential of the particles.[4] However, for conventional emulsions, the optimal concentration may differ and should be determined experimentally.
Table 1: Influence of this compound Concentration on Emulsion Properties (Hypothetical Data for Illustrative Purposes)
| This compound Conc. (w/w %) | Oil Phase (w/w %) | Water Phase (w/w %) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Creaming Index after 24h (%) |
| 0.5 | 20 | 79.5 | 1500 | 0.8 | -15 | 30 |
| 1.0 | 20 | 79.0 | 800 | 0.5 | -20 | 10 |
| 2.0 | 20 | 78.0 | 450 | 0.3 | -25 | <5 |
| 3.0 | 20 | 77.0 | 400 | 0.25 | -28 | <2 |
| 5.0 | 20 | 75.0 | 380 | 0.25 | -30 | <1 |
Note: This table presents hypothetical data to illustrate the expected trends. Actual results will vary depending on the specific oil phase, processing conditions, and other formulation components.
Experimental Protocols
The following protocols are provided as a starting point for the formulation and characterization of O/W emulsions using this compound.
Protocol for Preparation of Oil-in-Water Emulsion
This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil, or a specific lipophilic active ingredient dissolved in a carrier oil)
-
Purified water (aqueous phase)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Aqueous Phase: In a beaker, add the desired amount of purified water. If any water-soluble components are to be included, dissolve them in the water at this stage.
-
Prepare the Oil Phase: In a separate beaker, add the desired amount of the oil phase.
-
Incorporate this compound: Add the desired concentration of this compound to either the water phase or the oil phase, depending on the specific formulation requirements. For O/W emulsions, it is common to dissolve the this compound in the aqueous phase with gentle heating and stirring.
-
Heating: Heat both the aqueous and oil phases separately to a temperature of approximately 60-70 °C. This helps to lower the viscosity of the oil and improve the efficiency of emulsification.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer. Start with a lower homogenization speed and gradually increase it.
-
Homogenization: Homogenize the mixture at a high speed (e.g., 5,000 - 10,000 rpm) for a period of 5-15 minutes. The optimal time and speed will depend on the specific formulation and desired droplet size.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently with a magnetic stirrer.
-
Storage: Store the final emulsion in a sealed container for further characterization.
Protocol for Emulsion Stability Assessment
4.2.1. Creaming Index Measurement Creaming is the upward movement of dispersed oil droplets, leading to the formation of a concentrated layer at the top of the emulsion.
Procedure:
-
Pour a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder or a test tube.
-
Seal the container to prevent evaporation.
-
Store the emulsion at a constant temperature (e.g., room temperature or 4 °C).
-
At predetermined time intervals (e.g., 1, 6, 12, 24 hours, and then daily), measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / He) x 100
-
A lower creaming index indicates higher stability.
4.2.2. Droplet Size and Zeta Potential Analysis Dynamic Light Scattering (DLS) is a common technique for measuring the mean droplet size, polydispersity index (PDI), and zeta potential of an emulsion.
Procedure:
-
Dilute a small sample of the emulsion with purified water to an appropriate concentration for DLS analysis (this prevents multiple scattering effects).
-
Measure the mean droplet size and PDI using a DLS instrument. Smaller and more uniform droplet sizes generally indicate a more stable emulsion.
-
Measure the zeta potential of the diluted emulsion. A higher absolute zeta potential value (typically > |30| mV) suggests better stability due to strong electrostatic repulsion between droplets.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the optimal this compound concentration for a stable oil-in-water emulsion.
Caption: Workflow for optimizing this compound concentration.
Signaling Pathways and Molecular Interactions
While there are no classical signaling pathways involved in emulsion formation, the stability is governed by molecular interactions at the oil-water interface. The following diagram illustrates the role of this compound in stabilizing an oil droplet in water.
Caption: this compound at the oil-water interface.
Conclusion
This compound is an effective emulsifier for the formulation of stable oil-in-water emulsions. The optimal concentration for a specific application should be determined experimentally by evaluating key stability parameters such as creaming index, droplet size, and zeta potential. The protocols and information provided in these application notes serve as a valuable resource for researchers and professionals in the development of high-quality emulsion-based products. For specific applications, particularly in pharmaceuticals, further optimization and characterization, including long-term stability studies and compatibility with active pharmaceutical ingredients, are essential.
References
- 1. irochemical.com [irochemical.com]
- 2. This compound - Polyoxyethylene Sorbitan Trioleate_SORBITAN OLEATE,SPAN 80,SORBITOL,MALTITOL,DEXTROSE,GLUCOSE,MALTOSE,FRUCTOSE FACTORY SHANDONG LUZHOU CHEMICAL TECHNOLOGY CO., LTD. [luzhouchem.com]
- 3. Tween™ 85 | Croda Agriculture [crodaagriculture.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application Notes: The Role of Tween 85 in Vaccine Adjuvant Formulations
Introduction
The development of modern vaccines, particularly subunit, recombinant, and inactivated vaccines, often requires the inclusion of adjuvants to enhance the immune response to the target antigen.[1][2] Oil-in-water (o/w) emulsions are a prominent class of adjuvants known for their safety and efficacy in boosting both humoral and cellular immunity.[3][4] Within these formulations, surfactants play a critical role in creating and maintaining the stability of the emulsion. Tween 85 (Polysorbate 85 or sorbitan trioleate) is a non-ionic surfactant and a key component in licensed adjuvants like MF59, where it works in conjunction with squalene (the oil phase) and often another surfactant, Tween 80 (polysorbate 80).[3][5][6] These application notes provide a detailed overview of the function, mechanism of action, and relevant experimental protocols for utilizing this compound in vaccine adjuvant research.
Physicochemical Properties and Function
This compound is an ethoxylated sorbitan triester derived from oleic acid.[7] Its primary function in an o/w emulsion is to act as an emulsifier.[7] In combination with a low Hydrophilic-Lipophilic Balance (HLB) surfactant like Span 85, and a higher HLB surfactant like Tween 80, it effectively reduces the interfacial tension between the oil (squalene) and water phases. This allows for the formation of fine, stable oil droplets, typically in the range of 100-200 nm in diameter, which is crucial for the adjuvant's function.[2][8] The resulting stable emulsion serves as a delivery system for the antigen, enhancing its presentation to the immune system.[4]
Table 1: Example Composition of a Squalene-Based O/W Adjuvant (MF59-like)
| Component | Chemical Name | Function | Typical Concentration (w/v) | Reference |
| Squalene | Squalene | Oil Phase | ~4-5% | [6][9] |
| This compound | Sorbitan trioleate | Surfactant | ~0.5% | [3][6] |
| Tween 80 | Polysorbate 80 | Surfactant | ~0.5% | [3][6] |
| Buffer | Sodium Citrate | Aqueous Phase | 10 mM, pH 6.5 | [10][11] |
Mechanism of Action
The role of this compound extends beyond simple emulsion stabilization. The surfactant components of squalene-based emulsions have been identified as key initiators of the innate immune response.
-
Induction of "Danger Signals": Upon intramuscular injection, the surfactants in the emulsion, specifically Tween 80 and Span 85 (a related sorbitan ester to this compound), interact with host cell membranes.[12] This interaction leads to the release of endogenous "danger signals," such as adenosine triphosphate (ATP), from muscle cells.[6][12]
-
Immune Cell Recruitment: The released ATP acts as a Damage-Associated Molecular Pattern (DAMP). This signal creates a local inflammatory environment, recruiting innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to the injection site.[3][12]
-
Enhanced Antigen Presentation: The recruited APCs are then more likely to uptake the co-administered vaccine antigen. This leads to enhanced antigen processing and presentation to T cells, ultimately resulting in a more robust and long-lasting adaptive immune response, including potent CD4+ T cell activation and strong antibody production.[3][13]
Caption: Immunological cascade initiated by this compound-containing adjuvants.
Experimental Protocols
Protocol 1: Preparation of a Squalene-Based O/W Emulsion Adjuvant
This protocol describes the preparation of a stable o/w emulsion using a high-pressure homogenization method, similar to that used for adjuvants like MF59.
Materials:
-
Squalene
-
This compound (Sorbitan trioleate)
-
Tween 80 (Polysorbate 80)
-
10 mM Sodium Citrate buffer, pH 6.5
-
High-pressure homogenizer (e.g., Microfluidizer)
-
Sterile, depyrogenated glassware
Procedure:
-
Prepare the Oil Phase: In a sterile glass vessel, combine squalene, this compound, and Tween 80 at the desired ratios (e.g., for a 5% squalene, 0.5% this compound, 0.5% Tween 80 final formulation). Mix thoroughly until homogenous.
-
Prepare the Aqueous Phase: Use sterile 10 mM Sodium Citrate buffer.
-
Create a Pre-Emulsion: Slowly add the oil phase to the aqueous phase while mixing at high speed with a high-shear mixer. Mix for 5-10 minutes until a coarse, milky-white pre-emulsion is formed.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at pressures between 10,000 and 20,000 PSI.
-
Recirculate: Recirculate the emulsion through the homogenizer for 3-5 passes or until the desired particle size distribution is achieved. Maintain the temperature of the system using a cooling coil to prevent overheating.
-
Sterile Filtration: Filter the final emulsion through a 0.22 µm sterile filter into a sterile, depyrogenated container.
-
Storage: Store the final adjuvant emulsion at 2-8°C. Do not freeze, as this can break the emulsion.[6]
Caption: Workflow for preparing a squalene-based o/w emulsion adjuvant.
Protocol 2: Physicochemical Characterization of the Emulsion
Objective: To ensure the adjuvant meets quality specifications for particle size and stability.
A. Particle Size Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small sample of the emulsion in the original buffer (e.g., 1:100) to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Measure the particle size distribution using a DLS instrument.
-
Record the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse and homogenous population of droplets.
-
B. Stability Assessment:
-
Method: Monitor particle size over time at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Procedure:
-
Aliquot the adjuvant into separate sterile vials.
-
Store the vials at the designated temperatures.
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each temperature condition.
-
Allow the sample to return to room temperature.
-
Analyze the particle size using DLS as described above.
-
Significant changes in Z-average diameter or PDI indicate instability.
-
Table 2: Typical Physicochemical Properties of O/W Adjuvants
| Adjuvant | Key Components | Average Particle Size | Reference |
| MF59 | Squalene, Tween 80, Span 85 | ~165 nm | [6][10] |
| AS03 | Squalene, Tween 80, α-tocopherol | ~155 nm | [6] |
| AddaVax | Squalene, Tween 80, Span 85 | ~165 nm | [11] |
Protocol 3: In Vitro ATP Release Assay
Objective: To quantify the bioactivity of the adjuvant by measuring its ability to induce ATP release from cultured cells.
Materials:
-
Murine muscle cell line (e.g., C2C12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Adjuvant emulsion and individual components (this compound, Squalene) as controls
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent)
-
96-well white, opaque plates for luminescence reading
-
Luminometer
Procedure:
-
Cell Seeding: Seed C2C12 cells into a 96-well white plate at a density of 2 x 10^4 cells/well and culture overnight to allow for adherence.
-
Preparation of Stimulants: Prepare serial dilutions of the full adjuvant, as well as the individual components (this compound, squalene), in serum-free culture medium. Include a medium-only negative control.
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared stimulant dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[12]
-
ATP Measurement:
-
Add the ATP assay reagent (luciferase/luciferin) to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Quantify the amount of released ATP by comparing the relative light units (RLU) of the test samples to an ATP standard curve. Results should show a significant increase in ATP release from cells treated with the complete adjuvant and the surfactant components compared to the squalene-only or medium-only controls.[12]
References
- 1. New-age vaccine adjuvants, their development, and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediatric vaccine adjuvants: Components of the modern vaccinologist's toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. “World in motion” – emulsion adjuvants rising to meet the pandemic challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein and Enzyme Stabilization Using Tween 85
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tween 85 (also known as Polysorbate 85) for the stabilization of proteins and enzymes in various formulations. While extensive research has been conducted on other polysorbates like Tween 20 and Tween 80, the principles and methodologies outlined here are broadly applicable to this compound.[1][2][3] Researchers should consider these as a starting point and optimize the protocols for their specific protein or enzyme of interest.
Introduction to this compound in Protein Stabilization
This compound is a non-ionic surfactant belonging to the polysorbate family, widely used as an emulsifier, solubilizer, and stabilizer in pharmaceutical, cosmetic, and food industries.[4][5][6] Its ability to protect proteins and enzymes from degradation is crucial for maintaining their therapeutic efficacy and extending their shelf life.[6][7]
Key Properties of this compound:
| Property | Value | Reference |
| Synonyms | Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate | [5] |
| CAS Number | 9005-70-3 | [5] |
| Appearance | Clear yellow to amber viscous liquid | [5] |
| Saponification Value | 80 - 95 mg KOH/g | [5] |
| Solubility | Soluble in water and alcohol |
Mechanism of Protein and Enzyme Stabilization
This compound stabilizes proteins and enzymes through several mechanisms, primarily by preventing aggregation and denaturation at interfaces.
-
Preventing Surface-Induced Aggregation: Proteins tend to adsorb to interfaces (e.g., air-water, solid-liquid), where they can unfold and aggregate. This compound, being surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents protein adsorption and subsequent aggregation.[8]
-
Direct Interaction with Proteins: this compound can interact with hydrophobic patches on the surface of proteins. This interaction can shield these regions from the aqueous environment, preventing protein-protein interactions that lead to aggregation.[9]
-
Increasing Thermodynamic Stability: By binding to the protein, this compound can increase the free energy of unfolding, making the native conformation more stable.[9]
References
- 1. WO2020205716A1 - Compositions and methods for stabilizing protein-containing formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POLYSORBATE 85 (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Stability Improvement of a Liquid Enzyme Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tween 85 as a Dispersing Agent for Nanomaterials in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of the biological effects of nanomaterials is critically dependent on their dispersion state in physiological media. Agglomeration of nanoparticles can lead to artifacts and misinterpretation of toxicological and efficacy data. Tween 85, a non-ionic surfactant, serves as an effective dispersing agent to stabilize nanoparticle suspensions for in vitro and in vivo studies. Its amphipathic nature allows it to adsorb onto the nanoparticle surface, providing steric hindrance that prevents agglomeration in high-ionic-strength biological buffers and cell culture media.[1]
These application notes provide a comprehensive guide to utilizing this compound for the dispersion of nanomaterials in biological assays, including detailed protocols, data presentation guidelines, and an overview of its biological effects. While Tween 80 is more extensively documented in the scientific literature for nanoparticle dispersion, the principles and protocols outlined here are readily adaptable for this compound, a structurally similar polysorbate.[2][3]
Quantitative Data Summary
While specific quantitative data for the dispersion of various nanomaterials with this compound in biological media is not extensively available in the literature, the following table provides a template for the types of data that should be collected and presented. Data from studies using the closely related Tween 80 are included for reference and comparison. Researchers should perform pilot studies to determine the optimal concentrations of this compound for their specific nanomaterial and biological system.
Table 1: Template for Characterization of Nanomaterial Dispersions with this compound
| Nanomaterial | Primary Particle Size (nm) | Dispersion Medium | This compound Conc. (v/v %) | Sonication Parameters | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability (Time) |
| Example: TiO₂ | 21 | PBS | Optimize (e.g., 0.05-0.5%) | Specify (e.g., Probe, 10 min, 40% Amp) | Measure | Measure | Measure | Measure (e.g., 24h, 48h) |
| Example: ZnO | 30 | RPMI + 10% FBS | Optimize (e.g., 0.05-0.5%) | Specify (e.g., Bath, 30 min) | Measure | Measure | Measure | Measure (e.g., 24h, 48h) |
| Example: Ag | 50 | DMEM | Optimize (e.g., 0.05-0.5%) | Specify (e.g., Probe, 15 min, 30% Amp) | Measure | Measure | Measure | Measure (e.g., 24h, 48h) |
| Example: SWCNTs | 1-2 (diameter) | dH₂O | Optimize (e.g., 0.1-1.0%) | Specify (e.g., Probe, 20 min, 50% Amp) | Measure | Measure | Measure | Measure (e.g., 24h, 48h) |
Note: The above table is a template. Researchers must generate specific data for their experimental conditions.
Reference Data with Tween 80:
Table 2: Dispersion of Various Nanoparticles using Tween 80 in PBS (Adapted from literature)
| Nanomaterial | Primary Particle Size (nm) | Tween 80 Conc. (v/v %) | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| TiO₂ (rutile) | 21 | 0.1% | < 290 | Less negative than in dH₂O |
| ZnO | 30-50 | 0.1% | < 290 | Less negative than in dH₂O |
| Ag | 50-60 | 0.1% | < 290 | Less negative than in dH₂O |
| SWCNTs | 1-2 (diameter) | 0.1% | < 290 | Less negative than in dH₂O |
| MWCNTs | 10-20 (diameter) | 0.1% | < 290 | Less negative than in dH₂O |
This data is illustrative and based on findings for Tween 80; similar characterization is essential when using this compound.[3]
Experimental Protocols
General Protocol for Nanoparticle Dispersion in Biological Media using this compound
This protocol is a general guideline and should be optimized for each specific nanomaterial and application.
Materials:
-
Nanoparticle stock
-
This compound (high purity)
-
Sterile deionized water (dH₂O) or Phosphate Buffered Saline (PBS)
-
Target biological medium (e.g., DMEM, RPMI 1640) with or without serum
-
Ultrasonicator (probe or bath)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1% (v/v) stock solution of this compound in sterile dH₂O. Filter-sterilize using a 0.22 µm syringe filter.
-
Initial Nanoparticle Dispersion:
-
Weigh out the desired amount of nanoparticles into a sterile conical tube.
-
Add a small volume of sterile dH₂O to create a slurry.
-
Add the appropriate volume of the 1% this compound stock solution to achieve the desired final concentration (e.g., 0.05% - 0.5% v/v).
-
Vortex briefly to mix.
-
-
Sonication:
-
Place the tube in an ice bath to prevent overheating.
-
Sonicate using a probe sonicator (recommended for higher energy) or a bath sonicator. Sonication parameters (power, time, pulse) must be optimized for each nanomaterial.
-
-
Addition to Biological Media:
-
Add the sonicated nanoparticle-Tween 85 dispersion to the final volume of the desired biological medium.
-
Vortex gently to ensure homogeneity.
-
-
Characterization:
-
Immediately characterize the dispersion for hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Visually inspect the dispersion for any signs of aggregation or precipitation.
-
Assess the stability of the dispersion over the time course of the planned biological experiment.
-
Protocol for Cytotoxicity Assessment of this compound
It is crucial to determine the cytotoxic potential of this compound alone at the concentrations used for nanoparticle dispersion.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or other viability assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium at concentrations bracketing the range to be used for nanoparticle dispersion.
-
Incubation: Incubate the cells with the this compound dilutions for the same duration as the planned nanoparticle exposure (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of this compound that does not significantly impact cell viability.
Visualizations
Diagrams
Caption: Experimental workflow for preparing and testing nanomaterial dispersions.
Caption: Steric stabilization of nanoparticles by this compound preventing agglomeration.
Caption: A potential signaling pathway affected by nanoparticle-induced oxidative stress.
Biological Considerations
Cytotoxicity of this compound
While generally considered biocompatible at low concentrations, Tween surfactants can exhibit cytotoxicity at higher concentrations. Studies on Tween 20 and Tween 80 have shown that they can induce apoptosis and disrupt cell membranes.[4] Therefore, it is imperative to perform control experiments to assess the cytotoxicity of this compound at the concentrations used in the nanoparticle dispersion.
Interaction with Nanoparticles and Cellular Uptake
The adsorption of this compound onto the nanoparticle surface creates a "corona" that influences the nanoparticle's interaction with cells. This can affect cellular uptake mechanisms, biodistribution, and ultimately, the biological response. The surface properties imparted by this compound may alter protein binding from the cell culture medium, which is a key determinant of cellular fate.
Effects on Signaling Pathways
Currently, there is a lack of specific data in the published literature on the direct effects of this compound on cellular signaling pathways. However, it is known that surfactants can influence membrane fluidity and protein conformation, which could potentially modulate signaling cascades. When interpreting data from biological assays using this compound as a dispersant, it is important to consider that the observed effects could be a combination of the nanoparticle's intrinsic properties and the biological activity of the surfactant. For instance, nanoparticle-induced oxidative stress is a common toxicity pathway, and while not directly linked to this compound, it is a critical pathway to investigate.
Conclusion
This compound is a valuable tool for dispersing nanomaterials in biological assays, enabling more accurate and reproducible results. However, its use requires careful consideration and optimization. Researchers must thoroughly characterize their nanoparticle dispersions, assess the potential cytotoxicity of this compound itself, and be mindful of its potential to influence the biological activity of the nanomaterials under investigation. By following the protocols and considerations outlined in these application notes, scientists can improve the quality and reliability of their nanotoxicology and nanomedicine research.
References
Application Notes: Formulation of Solid Lipid Nanoparticles with Tween 85
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, serving as advanced drug delivery systems.[1][2][3] They are colloidal carriers composed of a solid lipid core, which is stabilized by a surfactant and dispersed in an aqueous medium.[3] SLNs combine the advantages of traditional systems like liposomes and polymeric nanoparticles, offering benefits such as high stability, controlled drug release, and the ability to encapsulate both lipophilic and hydrophilic drugs.[4][5] The use of physiological lipids reduces the risk of toxicity, making SLNs a biocompatible option for various administration routes, including oral, topical, and parenteral.[6][7]
Role of Tween 85 (Polysorbate 85)
This compound (Polyoxyethylene Sorbitan Trioleate) is a non-ionic surfactant crucial for the successful formulation of SLNs. Its primary functions include:
-
Emulsification: During SLN preparation, particularly with high-shear or high-pressure homogenization, this compound facilitates the formation of a fine emulsion by reducing the interfacial tension between the molten lipid phase and the aqueous phase.[8]
-
Stabilization: It provides steric hindrance on the surface of the nanoparticles, preventing them from aggregating or fusing during storage.[8] This ensures the long-term physical stability of the nanoparticle dispersion.
-
Solubilization: For poorly water-soluble drugs, this compound can enhance solubility within the formulation, which is critical for achieving adequate drug loading.[8]
-
Biocompatibility: this compound has a well-established safety profile and is recognized as a suitable excipient by regulatory bodies like the FDA, making it ideal for pharmaceutical applications.[8]
The concentration and type of surfactant are critical parameters that significantly influence the final characteristics of the SLNs, including particle size, stability, and drug encapsulation efficiency.[9]
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles by Hot High-Pressure Homogenization (HPH)
This protocol describes a widely used and reliable method for producing SLNs. The hot homogenization technique is performed at a temperature above the melting point of the lipid.[7][10]
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid, Compritol® 888 ATO)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (e.g., piston-gap homogenizer)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic Stirrer with Hot Plate
-
Water Bath
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Dissolve the lipophilic API in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Formation of Pre-Emulsion:
-
Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.
-
Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[10]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[7] The optimization of cycles and pressure is crucial for achieving the desired particle size.[12]
-
-
Cooling and Recrystallization:
-
The resulting hot nanoemulsion is then cooled down to room temperature. This can be done by placing the dispersion in an ice bath or allowing it to cool under stirring.
-
During cooling, the lipid recrystallizes, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for long-term stability analysis.
-
Characterization Protocols
Protocol 2: Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior and stability of the SLN dispersion.
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a Zeta Potential Analyzer (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size and PDI Measurement:
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using DLS at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential cell.
-
The instrument applies an electric field and measures the particle velocity using Laser Doppler Velocimetry. The zeta potential is calculated from the electrophoretic mobility. A value greater than |±20| mV generally indicates good colloidal stability.[13]
-
Protocol 3: Entrapment Efficiency (EE) and Drug Loading (LC)
EE and LC quantify the amount of drug successfully encapsulated within the nanoparticles.
Equipment:
-
Centrifuge (ultracentrifuge or one with centrifugal filter units)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at high speed (e.g., 12,000 rpm for 30 min) to separate the nanoparticles from the aqueous phase containing the un-entrapped (free) drug.[4]
-
-
Quantification of Free Drug:
-
Collect the filtrate (aqueous phase).
-
Measure the concentration of the free drug in the filtrate using a pre-validated UV-Vis or HPLC method.
-
-
Calculation:
-
Entrapment Efficiency (%EE):
-
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] × 100
-
-
Drug Loading (%LC):
-
%LC = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] × 100
-
-
Data Presentation
The following tables summarize typical results obtained during the formulation and characterization of SLNs, illustrating the impact of different formulation variables.
Table 1: Effect of Lipid and Surfactant Type on SLN Properties
| Formulation Code | Lipid (Type) | Surfactant (Type) | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Reference |
| TXR-SLN 2 | Glyceryl Behenate | Tween 80 | 140.5 ± 1.02 | 0.218 ± 0.01 | 83.62 | [14] |
| F2 | Tristearin | Tween 80 (0.5%) | 122 ± 3.42 | 0.668 ± 3.21 | 76.53 | [15] |
| OZP-SLN | GMS | Tween 80 | Smaller Particle Size | - | Good Drug Release | |
| Cur-SLN | Stearic Acid | Tween 80 | 14.70 - 149.30 | - | - | [5] |
| RIF-SLN | Monostearin | Polysorbate 80 (1.5%) | 49 | 0.31 | 68.7 |
Qualitative data from the source, exact values not provided.
Table 2: Effect of Processing Parameters on SLN Characteristics
| Drug | Lipid | Method | Key Parameter | Resulting Particle Size (nm) | PDI | Reference |
| Olanzapine | GMS / Stearic Acid | High-Speed Homogenization | Stirring Speed (10k-15k rpm) | Optimized for smaller size | - | |
| Letrozole | Tripalmitin | Emulsification-Solvent Evaporation | 3% Polysorbate 80 | 228 | 0.349 | |
| Curcumin | Hydrogenated Soybean | High-Pressure Homogenization | Varied processing parameters | 100 - 200 | - | [9] |
| - | Cacao Butter | Homogenization | Lipid Concentration (<0.5%) | 140 - 200 | Unimodal | [16] |
References
- 1. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedrb.com [biomedrb.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. japsonline.com [japsonline.com]
- 8. nbinno.com [nbinno.com]
- 9. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. mdpi.com [mdpi.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. mdpi.com [mdpi.com]
- 14. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Preparation and characterization of solid lipid nanoparticles (SLN) made of cacao butter and curdlan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tween 85 in the Preparation of PLGA Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use.[1][2][3] It is widely used in the development of nanoparticles (NPs) for controlled and targeted drug delivery.[3][4] The formulation of stable PLGA nanoparticles with desired physicochemical properties—such as particle size, surface charge, and drug encapsulation efficiency—often requires the use of surfactants or stabilizers.
Tween 85, a non-ionic surfactant, acts as a stabilizer in PLGA nanoparticle formulations. It prevents particle aggregation by forming a steric barrier around the nanoparticles.[5] The choice and concentration of a surfactant are critical as they can significantly influence the nanoparticle's size, morphology, zeta potential, drug loading capacity, and release kinetics.[1] This document provides detailed protocols and application notes on the use of Tween surfactants in the preparation of PLGA nanoparticles, with a focus on the double emulsion-solvent evaporation technique.
Role of Tween Surfactants in PLGA Nanoparticle Formulation
Tween surfactants, a series of polysorbates, are frequently employed in the preparation of PLGA nanoparticles to:
-
Stabilize Emulsions: During the formulation process (e.g., double emulsion), Tweens reduce the interfacial tension between the oil and water phases, preventing droplet coalescence and leading to the formation of smaller, more uniform nanoparticles.
-
Prevent Aggregation: By adsorbing onto the nanoparticle surface, Tweens provide steric hindrance that prevents the newly formed particles from aggregating in the aqueous suspension.[5]
-
Enhance Drug Encapsulation: Surfactants can influence the partitioning of the drug between the organic and aqueous phases, which can impact the encapsulation efficiency.
-
Preserve Bioactivity of Encapsulated Molecules: For sensitive therapeutic agents like enzymes and proteins, surfactants like Tweens have been shown to protect against the physicochemical stresses encountered during the formulation process, thereby preserving their biological activity.[1][6][7]
Experimental Protocol: Double Emulsion (w/o/w) Solvent Evaporation Method
This protocol is adapted from methodologies used for encapsulating hydrophilic molecules, such as enzymes, into PLGA nanoparticles using a Tween surfactant.[1]
Materials
-
PLGA (Poly(D,L-lactide-co-glycolide), e.g., RG503H, MW ≈ 11,000)
-
Dichloromethane (DCM)
-
This compound (or other Tween variants like Tween 80, 60, 20)
-
Polyvinyl Alcohol (PVA)
-
Drug/Active Pharmaceutical Ingredient (API)
-
MilliQ or deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Step-by-Step Procedure
-
Preparation of Internal Aqueous Phase (w1):
-
Dissolve the hydrophilic drug/API in MilliQ water.
-
If using a Tween to protect the API, dissolve the Tween (e.g., this compound) in the drug solution to create a pre-formulation mixture. For example, prepare a solution containing 5 mg of the API with the desired concentration of this compound, diluted to a final volume of 500 µL.[1]
-
-
Preparation of Organic Phase (o):
-
Dissolve 50 mg of PLGA in 2.5 mL of dichloromethane (DCM). Ensure the polymer is completely dissolved.
-
-
Formation of the Primary Emulsion (w1/o):
-
Add the internal aqueous phase (w1) to the organic phase (o).
-
Immediately sonicate the mixture on ice using a probe sonicator (e.g., 54% amplitude, 80 W) for 45 seconds to form a stable water-in-oil (w/o) emulsion.[1]
-
-
Formation of the Double Emulsion (w1/o/w2):
-
Prepare the external aqueous phase (w2) by dissolving PVA in MilliQ water (e.g., 8 mL of a 1% w/v PVA solution).
-
Add the primary emulsion (w1/o) to the external aqueous phase (w2).
-
Sonicate the mixture again on ice (e.g., 80 W for 45 seconds) to form the final water-in-oil-in-water (w1/o/w2) double emulsion.[1]
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker and stir it on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours or overnight) to allow the dichloromethane to evaporate. This process leads to the hardening of the PLGA nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 13,300 rpm for 7 minutes) to pellet the nanoparticles.[1]
-
Discard the supernatant, which contains residual PVA, this compound, and unencapsulated drug.
-
Wash the nanoparticle pellet by resuspending it in MilliQ water and centrifuging again. Repeat this washing step 2-3 times to ensure the removal of any contaminants.
-
-
Lyophilization and Storage:
-
For long-term storage, resuspend the final nanoparticle pellet in a small volume of MilliQ water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry the suspension.
-
Store the lyophilized powder at -20°C.
-
Experimental Workflow Diagram
Caption: Workflow for PLGA Nanoparticle Preparation via Double Emulsion.
Data on Nanoparticle Characteristics
The choice of Tween surfactant can influence the final characteristics of the PLGA nanoparticles. The following table summarizes data from a study comparing Tween 20, 60, and 80 in the formulation of PLGA nanoparticles encapsulating the enzyme β-glucosidase.[1] This data serves as a valuable reference for understanding how different polysorbates can affect nanoparticle properties.
| Sample Formulation | Z-Average (nm ± S.D.) | PDI (± S.D.) | ζ-Potential (mV ± S.D.) | Encapsulation Efficiency (EE% ± S.D.) |
| Empty PLGA NPs | 190 ± 15 | 0.06 ± 0.01 | -23 ± 2 | N/A |
| PLGA NPs + Free β-Glu | 177 ± 11 | 0.06 ± 0.01 | -22 ± 1 | 48 ± 3 |
| PLGA NPs + Tween 20:β-Glu | 208 ± 23 | 0.09 ± 0.04 | -16 ± 2 | 70 ± 5 |
| PLGA NPs + Tween 60:β-Glu | 191 ± 13 | 0.17 ± 0.02 | -19 ± 1 | 63 ± 4 |
| PLGA NPs + Tween 80:β-Glu | 192 ± 19 | 0.11 ± 0.03 | -18 ± 3 | 68 ± 6 |
Data adapted from Duskey et al., 2021.[1] The study found that pre-mixing the enzyme with Tween surfactants before encapsulation did not significantly alter particle size or zeta potential but did increase the amount of enzyme loaded.[1][6][7]
Logical Relationships in Formulation
The relationship between formulation parameters and resulting nanoparticle characteristics is crucial for optimization.
Caption: Key Parameters Influencing Nanoparticle Properties.
Conclusion
This compound is a valuable excipient in the formulation of PLGA nanoparticles for drug delivery. Its primary roles are to stabilize the emulsion during preparation and prevent the final nanoparticles from aggregating. As demonstrated by related Tween surfactants, its inclusion can also enhance the encapsulation efficiency of the active pharmaceutical ingredient without significantly altering the particle size. The provided double emulsion protocol offers a robust method for producing drug-loaded PLGA nanoparticles, and by carefully controlling the formulation parameters, researchers can tailor the nanoparticle characteristics to suit their specific drug delivery application.
References
- 1. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. researchgate.net [researchgate.net]
- 4. Polylactide-co-glycolide nanoparticles for controlled delivery of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Tween 85 Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing phase separation in Tween 85 emulsions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and efficacy of your formulations.
Troubleshooting Guide: Preventing Phase Separation
This guide addresses common issues encountered during the preparation and storage of this compound emulsions.
Question: Why is my this compound emulsion separating into layers (creaming or coalescence)?
Answer: Phase separation in this compound emulsions, appearing as creaming (upward movement of dispersed droplets) or coalescence (merging of droplets), is a sign of instability.[1][2] Several factors can contribute to this issue:
-
Incorrect Hydrophile-Lipophile Balance (HLB): The HLB value of the emulsifier system is crucial for stability. This compound has an HLB value of approximately 11, making it suitable for oil-in-water (O/W) emulsions.[3][4][5][6] However, the required HLB for a stable emulsion depends on the specific oil phase used.[7] A mismatch between the emulsifier's HLB and the oil's required HLB can lead to instability.
-
Inappropriate Emulsifier Concentration: The concentration of this compound is critical. Insufficient emulsifier will not adequately cover the surface of the oil droplets, leading to coalescence.[8][9] Conversely, excessive concentrations can sometimes have a destructive effect on emulsion stability.[10]
-
Suboptimal Oil Phase Concentration: The ratio of the oil phase to the aqueous phase influences emulsion stability. An increase in the oil phase concentration can lead to an increase in droplet size and polydispersity, potentially reducing stability, especially at lower emulsifier concentrations.[11]
-
Lack of Co-surfactant or Stabilizer: this compound alone may not always provide sufficient stability. Co-surfactants, such as fatty alcohols or other non-ionic surfactants, can enhance stability by modifying the interfacial film.[12][13] Stabilizers, like natural gums or synthetic polymers, increase the viscosity of the continuous phase, which slows down droplet movement and reduces the rate of creaming and coalescence.[1][14]
-
Inadequate Homogenization: The method and intensity of mixing are crucial for creating small, uniform droplets.[15] Insufficient shear during homogenization results in large droplets that are more prone to separation.[15][16]
-
Temperature Fluctuations: Temperature can affect the viscosity of the emulsion and the solubility of the emulsifier, potentially leading to instability.[3][15]
Question: How can I determine the optimal concentration of this compound for my emulsion?
Answer: The optimal concentration of this compound depends on the specific oil, the desired droplet size, and the overall formulation. A good starting point is generally around 1-5% of the total formulation weight. To determine the ideal concentration, it is recommended to conduct a concentration optimization study.
Question: What is the role of the oil phase in the stability of a this compound emulsion?
Answer: The type and concentration of the oil phase significantly impact emulsion stability. Different oils have different required HLB values, which dictates the optimal HLB of the emulsifier system needed for stabilization.[7] The viscosity and interfacial tension of the oil also play a role.[17] For instance, an increase in oil phase concentration can lead to decreased stability if the emulsifier concentration is not adjusted accordingly.[11]
Frequently Asked Questions (FAQs)
What is the HLB value of this compound and what type of emulsions is it suitable for?
This compound (Polysorbate 85) has an HLB value of approximately 11.[3][4][5][6] This makes it a hydrophilic emulsifier, well-suited for creating stable oil-in-water (O/W) emulsions.[3][4]
Can I use this compound as the sole emulsifier?
While this compound can be used alone, emulsion stability is often improved by using it in combination with a low-HLB emulsifier, such as a Span surfactant.[7][18] This combination allows for the adjustment of the overall HLB of the emulsifier system to match the required HLB of the oil phase, leading to a more stable emulsion.[7]
How do co-surfactants improve the stability of this compound emulsions?
Co-surfactants, which are typically short-chain alcohols or amines, work in conjunction with the primary emulsifier to enhance emulsion stability.[8] They can reduce interfacial tension and increase the solubility of the drug or active ingredient.[8] In many cases, a combination of a surfactant and a co-surfactant is essential for the formation of a stable cream or lotion.[12]
What is the effect of temperature on the stability of this compound emulsions?
Temperature can significantly impact emulsion stability.[15] Increased temperatures can decrease the viscosity of the continuous phase, allowing dispersed droplets to move more freely and potentially coalesce.[15] It can also affect the performance of the emulsifier.[15] Therefore, it is crucial to conduct stability testing at various temperatures.
How does the method of homogenization affect emulsion stability?
The homogenization process, which involves applying shear to break down the dispersed phase into small droplets, is a critical step in forming a stable emulsion.[15] The intensity and duration of homogenization influence the final droplet size.[16] Smaller, more uniform droplets lead to a more stable emulsion.[1][19]
Data Summary
Table 1: Properties of this compound and Related Emulsifiers
| Property | This compound (Polysorbate 85) | Span 80 (Sorbitan Monooleate) | Span 85 (Sorbitan Trioleate) |
| Chemical Name | Polyoxyethylene (20) sorbitan trioleate[3][4] | Sorbitan monooleate | Sorbitan trioleate |
| HLB Value | ~11[3][4][5][6] | 4.3[20] | 1.8[7] |
| Type | Non-ionic, Hydrophilic | Non-ionic, Lipophilic | Non-ionic, Lipophilic |
| Primary Use | O/W Emulsifier[4] | W/O Emulsifier, Co-emulsifier for O/W[7] | W/O Emulsifier, Co-emulsifier for O/W[18] |
| Appearance | Yellow to amber viscous liquid[3] | Viscous oily liquid | Viscous liquid |
Table 2: Troubleshooting Guide for this compound Emulsion Instability
| Issue | Potential Cause | Recommended Solution |
| Creaming | Density difference between phases, large droplet size | Increase viscosity of continuous phase with a stabilizer (e.g., xanthan gum). Reduce droplet size through high-shear homogenization.[1] |
| Coalescence | Insufficient emulsifier, incorrect HLB | Increase this compound concentration. Combine this compound with a low-HLB emulsifier (e.g., Span 85) to match the required HLB of the oil phase.[7][18] |
| Flocculation | Weak repulsive forces between droplets | Add an electrolyte to the aqueous phase to increase ionic strength and repulsive forces.[21] |
| Phase Inversion | Incorrect phase volume ratio, improper mixing | Adjust the oil-to-water ratio. Ensure the dispersed phase is added slowly to the continuous phase with adequate mixing. |
| Instability at Elevated Temperatures | Decreased viscosity, changes in emulsifier performance | Add a viscosity modifier. Test emulsion stability at a range of temperatures.[15] |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion using this compound
-
Phase Preparation:
-
Aqueous Phase: Dissolve any water-soluble components, including stabilizers (e.g., 0.5% w/w xanthan gum), in deionized water. Heat the aqueous phase to 70-75°C.[15]
-
Oil Phase: Combine the oil phase ingredients, including this compound (e.g., 2-5% w/w) and any co-emulsifiers (e.g., Span 85), in a separate vessel. Heat the oil phase to 70-75°C.[15]
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., rotor-stator homogenizer).
-
Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently with a propeller mixer.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives or active pharmaceutical ingredients.
-
-
Characterization:
-
Measure the droplet size and distribution using dynamic light scattering or laser diffraction.
-
Determine the viscosity using a rheometer.
-
Assess the initial pH.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Observation:
-
Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples daily for any signs of phase separation, such as creaming, coalescence, or sedimentation.
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at a high speed (e.g., 3000 rpm for 30 minutes).
-
Observe for any phase separation. A stable emulsion should not show any separation after centrifugation.[9]
-
-
Droplet Size Analysis:
-
Measure the droplet size of the stored samples at regular intervals (e.g., weekly or monthly).
-
An increase in the average droplet size over time indicates coalescence and instability.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours).
-
A stable emulsion should maintain its integrity after multiple cycles.
-
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in this compound emulsions.
Caption: Key factors influencing the stability of this compound emulsions.
Caption: General experimental workflow for preparing and evaluating this compound emulsions.
References
- 1. scribd.com [scribd.com]
- 2. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 3. What Makes this compound a Versatile Emulsifier in Food, Pharma, and Industrial Formulations [jindunchemical.com]
- 4. Tween™ 85 | Croda Agriculture [crodaagriculture.com]
- 5. worldresearchlibrary.org [worldresearchlibrary.org]
- 6. irosurfactant.com [irosurfactant.com]
- 7. chemagent.su [chemagent.su]
- 8. rjptonline.org [rjptonline.org]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. thecosmeticformulator.com [thecosmeticformulator.com]
- 16. Frontiers | Tween 20 Stabilized Conventional Heavy Crude Oil-In-Water Emulsions Formed by Mechanical Homogenization [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ulprospector.com [ulprospector.com]
Technical Support Center: Troubleshooting Aggregation in Protein Formulations with Tween 85
Welcome to the technical support center for troubleshooting protein aggregation issues in formulations containing Tween 85. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common challenges encountered during biopharmaceutical formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein formulations?
This compound, also known as Polysorbate 85, is a non-ionic surfactant used as an excipient in biopharmaceutical formulations. Its primary function is to stabilize proteins and prevent aggregation.[1] It achieves this by reducing interfacial tension, preventing protein adsorption to surfaces, and interacting with hydrophobic regions on the protein surface to inhibit self-association.[2][3]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q3: What are the common causes of protein aggregation in formulations containing this compound?
Protein aggregation in the presence of this compound can be attributed to several factors:
-
Inadequate Concentration of this compound: The concentration of this compound may be too low to effectively cover hydrophobic interfaces and prevent protein-protein interactions.
-
Degradation of this compound: Polysorbates can degrade over time through oxidation and hydrolysis. Degradation products, such as fatty acids and peroxides, can induce protein aggregation.[6]
-
Formulation Composition: Other excipients in the formulation, the pH, and the ionic strength of the buffer can all influence protein stability and the effectiveness of this compound.
-
Environmental Stress: Exposure to mechanical stress (e.g., agitation, pumping), thermal stress (e.g., high temperatures, freeze-thaw cycles), or light can induce protein unfolding and subsequent aggregation.
-
Long-Term Storage: While Tween surfactants can prevent short-term, agitation-induced aggregation, they have been observed to sometimes promote aggregation and oxidation during long-term storage.[7][8]
Q4: How can I tell if this compound is the cause of my protein aggregation problem?
A systematic troubleshooting approach is necessary. This involves analyzing your formulation with and without this compound under various stress conditions. If aggregation is significantly worse in the absence of this compound during agitation but appears or worsens during long-term storage in its presence, the surfactant's stability or its interaction with the protein over time might be the issue. Characterizing the nature of the aggregates and analyzing the integrity of the this compound in your formulation can provide further clues.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common aggregation issues in protein formulations containing this compound.
Problem 1: Protein aggregation is observed immediately after formulation or during short-term handling (e.g., agitation, filtration).
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | Increase the concentration of this compound in your formulation. A typical starting range for polysorbates is 0.01% to 0.1% (w/v).[9] Perform a concentration-response study to determine the optimal concentration for your specific protein. |
| Suboptimal Formulation pH | Ensure the pH of your formulation is at a point where your protein is most stable. This is typically at least one pH unit away from the protein's isoelectric point (pI). |
| Inappropriate Ionic Strength | Optimize the salt concentration in your buffer. Salts can help to shield charges and prevent electrostatic interactions that may lead to aggregation. |
Problem 2: Protein aggregation appears or increases during long-term storage.
| Possible Cause | Suggested Solution |
| This compound Degradation (Oxidation/Hydrolysis) | Use high-purity this compound with low peroxide levels. Consider storing your formulation under an inert gas (e.g., nitrogen or argon) to minimize oxidation. Protect your formulation from light. Analyze for the presence of this compound degradants. |
| Suboptimal Storage Temperature | Evaluate the stability of your formulation at different storage temperatures. For many proteins, storage at 2-8°C is optimal. Avoid repeated freeze-thaw cycles. |
| Interaction with Other Excipients | Re-evaluate the compatibility of all excipients in your formulation. Some excipients may accelerate the degradation of this compound or directly impact protein stability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related polysorbates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate | [1] |
| CAS Number | 9005-70-3 | [10] |
| Molecular Weight | ~1839 g/mol | [11] |
| Density | ~1.00-1.05 g/mL at 25°C | [4] |
| Viscosity | 0.20-0.40 Pa·s at 25°C | [4] |
| HLB Value | 11.0 | [4] |
| Solubility | Dispersible in water | [4] |
Table 2: Critical Micelle Concentrations (CMC) of Common Polysorbates
| Polysorbate | CMC (mM) at 25°C | Reference |
| Tween 20 | 0.06 | |
| Tween 80 | 0.012 | |
| This compound | Not explicitly found in searches, but expected to be low. |
Experimental Protocols
Detailed methodologies for key experiments to characterize protein aggregation are provided below.
Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the size range of your protein and its expected aggregates) with a mobile phase that is compatible with your protein and formulation.
-
The mobile phase should be filtered and degassed. A common mobile phase is phosphate-buffered saline (PBS) at a pH where the protein is stable.
-
-
Sample Preparation:
-
Filter the protein sample through a low-protein-binding 0.22 µm filter before injection to remove any large particulates that could clog the column.
-
Ensure the sample concentration is within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species relative to the total peak area.
-
Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the formulation, providing information on the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Filter the sample through a DLS-compatible filter (e.g., 0.02 µm) to remove dust and other extraneous particles.
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your sample.
-
Enter the viscosity and refractive index of your buffer.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
Look for the presence of larger species, which indicate aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
-
Micro-Flow Imaging (MFI)
Objective: To detect, quantify, and characterize sub-visible particles in the formulation.
Methodology:
-
System Preparation:
-
Prime the MFI system with particle-free water or your formulation buffer to ensure a clean flow path.
-
-
Sample Analysis:
-
Gently mix your sample to ensure homogeneity without introducing air bubbles.
-
Draw the sample through the flow cell. The instrument will capture images of the particles as they pass through.
-
-
Data Analysis:
-
The software will analyze the images to determine the number, size, and morphology (e.g., aspect ratio, circularity) of the particles.
-
This data can be used to differentiate between protein aggregates, silicone oil droplets, and other contaminants.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Tween-85 [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual effects of Tween 80 on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. This compound CAS#: 9005-70-3 [m.chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Tween 85 Concentration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of Tween 85 (also known as Polysorbate 85) in your cell culture experiments and minimize its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a nonionic surfactant and emulsifier.[1] In cell culture, it is often used to:
-
Increase the solubility of lipophilic or poorly water-soluble compounds , such as drugs or experimental small molecules, in aqueous culture media.[2]
-
Stabilize emulsions and prevent the aggregation of substances in the culture medium.
-
Enhance the permeability of cell membranes in some applications, facilitating the uptake of desired compounds.
Q2: Is this compound cytotoxic to cells?
Yes, like most surfactants, this compound can exhibit cytotoxicity, particularly at higher concentrations. The cytotoxic effects are generally attributed to the disruption of the cell membrane's integrity.[3] The toxicity of polysorbates tends to increase with the size of the lipophilic group and decrease with a longer hydrophilic chain.[4]
Q3: How does the cytotoxicity of this compound compare to other Tweens?
Direct comparative studies on a wide range of cell lines are limited. However, some studies provide insights:
-
On Caco-2 cells, this compound showed little interaction with cell membranes and lower toxicity compared to Tween 20.[5]
-
In a study on human fibroblasts, Tween 80 was found to be less cytotoxic than Tween 60.[6] Generally, non-ionic surfactants like Tweens are considered less toxic than ionic surfactants.[7]
Q4: What is the mechanism of this compound-induced cytotoxicity?
The primary mechanism of surfactant-induced cytotoxicity is the disruption of the cell membrane, leading to increased permeability and eventually cell lysis.[3] At sub-lytic concentrations, polysorbates can induce apoptosis (programmed cell death). This can involve:
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : This is a critical event in apoptosis where the outer mitochondrial membrane becomes permeable, leading to the release of pro-apoptotic factors.[8]
-
Release of Cytochrome c : Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[9]
-
Activation of Caspases : Released cytochrome c can trigger the activation of a cascade of enzymes called caspases (like caspase-9 and the executioner caspase-3), which orchestrate the dismantling of the cell.[10][11]
-
Regulation by Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating MOMP.[12][13]
Q5: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. Below the CMC, surfactants exist as individual molecules (monomers). Cytotoxicity is often observed at concentrations below the CMC, as the monomers can integrate into cell membranes and disrupt their function. Cell lysis, a more severe form of cell death, typically occurs at or near the CMC.[3]
Troubleshooting Guides
Issue 1: High or Unexpected Cytotoxicity at Low this compound Concentrations
Possible Causes:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to surfactants.
-
Incorrect Concentration Calculation: Errors in calculating the final concentration of this compound in the culture medium.
-
Synergistic Effects: The compound being delivered by this compound may have its own cytotoxic effects that are enhanced by the surfactant.
-
Contamination: The this compound stock solution may be contaminated.
Solutions:
-
Perform a Dose-Response Experiment: Always determine the IC50 (half-maximal inhibitory concentration) of this compound alone on your specific cell line before using it as a vehicle.
-
Use the Lowest Effective Concentration: Once the IC50 is known, use the lowest concentration of this compound that effectively solubilizes your compound of interest.
-
Include Proper Controls: Always have a "vehicle control" (cells treated with the same concentration of this compound as your experimental group, but without the compound of interest) to differentiate between the cytotoxicity of the vehicle and the compound.
-
Filter-Sterilize this compound Stock: Ensure your this compound stock solution is sterile to avoid introducing contaminants.
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays
Possible Causes:
-
Interference of this compound with the Assay: Nonionic surfactants can sometimes interfere with the reagents used in colorimetric or fluorometric assays.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): Surfactants can affect the formation and solubilization of the formazan crystals in the MTT assay.
-
Interaction with LDH Enzyme (LDH Assay): Some surfactants may interact with the lactate dehydrogenase (LDH) enzyme, affecting its activity and leading to inaccurate readings.[14]
-
Alteration of Lysosomal pH (Neutral Red Uptake Assay): Surfactants can potentially alter the pH of lysosomes, which can affect the uptake and retention of the neutral red dye.
Solutions:
-
Assay-Specific Troubleshooting:
-
MTT Assay:
-
Ensure complete solubilization of formazan crystals. If issues persist, consider using an alternative solubilizing agent like 10% SDS in 0.01 N HCl.[15]
-
Visually inspect the wells under a microscope to confirm formazan formation and dissolution.
-
Run a cell-free control with this compound and MTT to check for direct reduction of the MTT reagent by the surfactant.
-
-
LDH Assay:
-
Run a control with purified LDH and different concentrations of this compound to assess any direct interaction.[16]
-
Consider a centrifugation step to pellet any precipitates before measuring the absorbance.
-
-
Neutral Red Uptake Assay:
-
-
Use an Orthogonal Method: Confirm your results using a second, different type of cytotoxicity assay that relies on a different cellular mechanism (e.g., if you used an MTT assay which measures metabolic activity, confirm with an LDH assay which measures membrane integrity).
Data Presentation
Table 1: Comparative Cytotoxicity of Polysorbates in Caco-2 Cells
| Surfactant | Concentration (% w/v) | Cell Viability (%) (MTT Assay, 4h incubation) |
| Polysorbate 20 | 0.1 | ~90 |
| 1 | ~70 | |
| 5 | ~10 | |
| Polysorbate 60 | 0.1 | ~95 |
| 1 | ~85 | |
| 5 | ~15 | |
| Polysorbate 85 | 0.1 | ~100 |
| 1 | ~98 | |
| 5 | ~95 |
Data summarized from a study on Caco-2 cells.[5]
Table 2: Comparative Cytotoxicity (LC50) of Surfactants in Human Fibroblasts
| Surfactant | LC50 (µg/mL) |
| Tween 80 | > 1000 |
| Texapon N40 | 220 |
| Tween 60 | 180 |
| Texapon K1298 | 100 |
| Triton X-100 | 50 |
| Benzethonium chloride | 20 |
Data from a comparative study on human fibroblasts using Neutral Red, MTT, and LDH assays. The results showed good correlation between the three methods.[6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[6]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm).
Protocol 3: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.
-
Dye Incubation: After treatment, replace the culture medium with a medium containing neutral red and incubate for approximately 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[18]
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 12. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Tween 85 lot-to-lot variability on experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental issues arising from the lot-to-lot variability of Tween 85 (Polysorbate 85).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound (also known as Polysorbate 85 or polyoxyethylene sorbitan trioleate) is a non-ionic surfactant used across the pharmaceutical, cosmetic, and food industries.[1][2] In research and drug development, it serves as a powerful emulsifier, solubilizer, and stabilizer.[2][3] Its primary functions include:
-
Preventing Protein Aggregation: It protects therapeutic proteins from aggregation and denaturation caused by interfacial stress (e.g., during agitation, shipping, or freeze-thawing).[4][5]
-
Enhancing Solubility: It increases the solubility of hydrophobic or poorly water-soluble compounds, which can improve drug bioavailability.[3]
-
Stabilizing Formulations: It helps maintain the homogeneity and stability of emulsions, such as lipid-based nanocarriers or microemulsions.[3]
-
Improving Cell Culture Performance: In biotechnology, it can aid in the stabilization of proteins and enzymes in cell culture media and has been shown to reduce monoclonal antibody aggregation during production.[2][6]
Q2: What constitutes "lot-to-lot variability" in this compound?
This compound is not a single, uniform compound. Commercial preparations are complex mixtures of different molecular species that can vary between production batches.[5] This variability stems from several factors:
-
Fatty Acid Composition: The primary fatty acid in this compound is oleic acid, but the presence and proportion of other fatty acids can differ between lots.
-
Degree of Ethoxylation: The length of the polyoxyethylene (POE) chains can vary.
-
Presence of Impurities and Degradants: This is the most critical source of variability. Different lots can contain varying levels of residual impurities from the manufacturing process or degradation products that form during storage.[4]
Q3: What are the most common problematic impurities in this compound?
The most significant impurities affecting experimental outcomes are degradation products formed through hydrolysis and oxidation:
-
Free Fatty Acids (FFAs): Resulting from the hydrolysis of the ester bonds in the this compound molecule. An accumulation of poorly soluble FFAs is a known cause of visible and sub-visible particle formation in biopharmaceutical formulations.[4][7][8]
-
Peroxides (Hydroperoxides): Formed via autooxidation of the polyoxyethylene chains, especially when exposed to oxygen, light, and elevated temperatures.[9][10] Peroxides are strong oxidizing agents that can directly damage proteins, leading to loss of activity.[9][11][12]
Q4: How should I store this compound to minimize degradation and variability?
Proper storage is critical to maintaining the quality of a specific lot. To inhibit peroxide formation and hydrolysis:
-
Store in a Cool, Dry, and Dark Place: Peroxide formation is accelerated by elevated temperatures and catalyzed by light.[9][10]
-
Prevent Contact with Air/Oxygen: Oxidation is a primary degradation pathway.[9] Store this compound in tightly sealed containers, and consider blanketing the headspace with an inert gas like nitrogen or argon for long-term storage.[13]
-
Adhere to Shelf Life: this compound typically has a shelf life of two years; however, it may still be usable if it passes qualification tests after re-checking.[1]
Troubleshooting Guides
Issue 1: I am observing unexpected particles, cloudiness, or precipitation in my protein formulation.
This is one of the most common issues linked to this compound variability, often caused by the degradation of the surfactant itself.
| Potential Cause | Troubleshooting Action |
| Free Fatty Acid (FFA) Precipitation | The most likely cause is the hydrolysis of this compound, leading to the accumulation of insoluble FFAs.[4][7] |
| 1. Qualify New Lots: Before use, test your this compound lot for FFA content (See Protocol 2). Lots with higher FFA levels are more prone to causing particle formation.[14] | |
| 2. Filter the Formulation: Use an appropriate sterile filter (e.g., 0.22 µm) to remove existing particles. Note that this is a temporary fix if FFAs continue to form. | |
| 3. Optimize Formulation pH: The solubility of FFAs is pH-dependent. A minor adjustment to the formulation pH (if your molecule allows) may increase FFA solubility. | |
| 4. Consider Mitigation Excipients: Studies have shown that adding excipients like L-arginine can help mitigate protein particle formation at oil-water interfaces created by FFAs.[14] | |
| Protein Aggregation | Degradation of this compound can lead to a loss of its protective function, causing the protein itself to aggregate.[4] |
| 1. Analyze this compound Content: Verify that the concentration of intact this compound in your formulation is at the target level and has not degraded over time (See Protocol 3). | |
| 2. Characterize Particles: If possible, analyze the particles to determine if they are composed of protein or another substance. Techniques like micro-Fourier-transform infrared (FTIR) spectroscopy can be used. |
Issue 2: My protein is losing activity, or I see an increase in oxidation.
This is often a direct result of oxidative damage from peroxides present in the this compound lot.
| Potential Cause | Troubleshooting Action |
| High Peroxide Levels in this compound | Peroxides in the surfactant can directly oxidize sensitive amino acid residues (e.g., methionine, tryptophan) in your protein, leading to loss of function.[9][10][11] |
| 1. Measure Peroxide Value: Test the peroxide value of your this compound lot (See Protocol 1). High-peroxide lots should not be used for oxidation-sensitive proteins.[12] | |
| 2. Implement Strict Storage Controls: Ensure your neat this compound and aqueous stock solutions are protected from light and oxygen to prevent further peroxide generation.[9] | |
| 3. Incorporate Antioxidants: If compatible with your system, consider adding an antioxidant (e.g., glutathione, methionine) to the formulation to scavenge peroxides and protect the protein.[9][12] | |
| 4. Evaluate Lyophilization Cycle: For lyophilized products, high peroxide levels can cause immediate oxidation during the annealing step. This step must be carefully evaluated if using polysorbates.[9][12] |
Issue 3: I am seeing inconsistent results in my cell-based assays (e.g., variable growth, viability, or protein expression).
While this compound can improve cell culture performance, lot-to-lot variability can introduce unforeseen effects.
| Potential Cause | Troubleshooting Action |
| Cytotoxic Effects of Degradants | High concentrations of certain this compound degradants or impurities could potentially be cytotoxic or affect cell membrane integrity.[15] |
| 1. Perform a Dose-Response Test: When switching to a new lot of this compound, run a quick dose-response experiment to confirm that it does not negatively impact cell viability at your target concentration. | |
| 2. Test a "Gold Standard" Lot: If possible, reserve a large quantity of a single this compound lot that is known to perform well. Use this as a positive control when qualifying new lots. | |
| Altered Nutrient Uptake | This compound can influence the fatty acid composition of cell membranes, which could potentially alter cellular metabolism or protein expression profiles.[16][17] |
| 1. Qualify Each New Lot: Before introducing a new lot into critical, large-scale experiments, run a small-scale pilot study to verify that it produces results consistent with previous lots (e.g., cell growth rate, protein titer).[6] | |
| 2. Document Lot Numbers: Meticulously document the lot number of this compound used in every experiment. This is crucial for retrospective troubleshooting if inconsistencies arise. |
Data on the Impact of Tween Variability
Lot-to-lot variability is not merely a theoretical concern. The level of degradants, particularly peroxides, can have a quantifiable impact on product quality.
Table 1: Impact of Tween 80 Peroxide Level on IL-2 Mutein Oxidation
This table summarizes data from a study examining how low-peroxide versus high-peroxide Polysorbate 80 affected the oxidation of a model protein, IL-2 mutein, in a liquid formulation stored at 40°C.[12]
| Formulation Condition | Atmosphere | % Oxidized IL-2 Mutein (at 30 days) |
| No Polysorbate | Nitrogen | 5.4% |
| No Polysorbate | Air | 10.5% |
| Low-Peroxide Polysorbate 80 (0.33 mEq/L) | Nitrogen | 6.0% |
| Low-Peroxide Polysorbate 80 (0.33 mEq/L) | Air | 10.9% |
| High-Peroxide Polysorbate 80 (25 mEq/L) | Nitrogen | 11.2% |
| High-Peroxide Polysorbate 80 (25 mEq/L) | Air | 16.5% |
Data adapted from a study on Polysorbate 80, a structurally similar surfactant to this compound, illustrating the significant impact of peroxide impurities.[12]
Visualizations: Workflows and Mechanisms
Caption: General workflow for troubleshooting unexpected experimental results.
Caption: Decision tree for qualifying a new lot of this compound.
Caption: How this compound variability impacts protein stability.
Experimental Protocols
The following are simplified protocols for key quality control tests. Researchers should adapt them based on available equipment and validate them for their specific application.
Protocol 1: Peroxide Value (PV) Assay
This method provides a quantitative measure of peroxide impurities. It is based on the oxidation of iodide by peroxides, followed by spectrophotometric measurement.
Materials:
-
This compound sample
-
Acetic acid, glacial
-
Chloroform or suitable solvent
-
Potassium iodide (KI), saturated solution
-
Sodium thiosulfate solution (standardized)
-
Starch indicator solution
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound lot (e.g., 1-5 g) into a flask. Dissolve in a 3:2 mixture of glacial acetic acid and chloroform.
-
Reaction: Add 0.5 mL of saturated KI solution. Swirl the flask and let it stand in the dark for exactly 1 minute.
-
Titration (or Spectrophotometry):
-
Titrimetric Method: Immediately add 30 mL of deionized water and titrate with standardized sodium thiosulfate solution, using a starch indicator, until the blue color disappears.
-
Spectrophotometric Method: A colorimetric version can be adapted where the liberated iodine (I₃⁻) is measured at ~350 nm or by using a specific colorimetric reagent kit.
-
-
Calculation: Calculate the peroxide value (in milliequivalents of active oxygen per kg of sample). Compare this value against the manufacturer's specification or internal acceptance criteria. High PV indicates significant oxidative degradation.[9][12]
Protocol 2: Free Fatty Acid (FFA) Analysis via GC-MS
This protocol detects and quantifies FFAs that have been liberated through hydrolysis. It requires derivatization of FFAs to make them volatile for gas chromatography.
Materials:
-
This compound sample
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatization agent (e.g., BF₃-methanol or KOH-methanol followed by isooctane extraction)
-
Solvents (e.g., hexane, isooctane)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent and add a known amount of the internal standard.
-
Derivatization: Convert the FFAs into their corresponding fatty acid methyl esters (FAMEs). A common method involves heating the sample with KOH-methanol.[18]
-
Extraction: After cooling, extract the FAMEs into an organic solvent like isooctane.
-
GC-MS Analysis: Inject the extracted sample into the GC-MS. The gas chromatograph will separate the different FAMEs, and the mass spectrometer will identify and quantify them based on their mass spectra and retention times relative to the internal standard.[18]
-
Data Analysis: Calculate the concentration of each identified FFA. High levels of oleic, lauric, palmitic, or stearic acid can indicate significant hydrolytic degradation.
Protocol 3: HPLC-CAD Method for Polysorbate Quantification
This method can quantify the intact polysorbate and detect degradation products. A Charged Aerosol Detector (CAD) is used because polysorbates lack a strong UV chromophore.[19]
Materials:
-
This compound sample
-
HPLC system with a CAD
-
Reversed-phase C18 column (e.g., Poroshell 120 EC-C18)[20]
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, trifluoroacetic acid)
Procedure:
-
Standard Preparation: Prepare a calibration curve using a reference standard of this compound at several concentrations (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute the this compound sample or the final drug product to fall within the range of the calibration curve. Protein removal may be necessary for drug product samples.
-
Chromatography:
-
Set up a gradient elution method. Typically, a gradient from a weaker aqueous mobile phase to a stronger organic mobile phase is used.
-
The intact polysorbate mixture will elute as a broad peak or a series of peaks. Degradation products often appear as earlier, sharper peaks.[21]
-
-
Detection and Quantification: The CAD will detect all non-volatile analytes. Quantify the main polysorbate peak(s) against the calibration curve. A significant decrease in the main peak area or an increase in early-eluting impurity peaks compared to a reference lot indicates degradation.[19][20]
References
- 1. irochemical.com [irochemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. casss.org [casss.org]
- 6. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free fatty acid particles in protein formulations, part 2: contribution of polysorbate raw material. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Peroxide formation in polysorbate 80 and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Tween 80 on Fatty Acid Composition in Two Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers Publishing Partnerships | Tween 80™-induced changes in fatty acid profile of selected mesophilic lactobacilli [frontierspartnerships.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Tween 85 Interference in Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Tween 85 in common protein assays.
Troubleshooting Guide
Use this guide to identify and resolve issues related to this compound interference in your protein quantification experiments.
Problem: Inaccurate or high background readings in my protein assay when this compound is present in the sample buffer.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for addressing this compound interference.
Frequently Asked Questions (FAQs)
Why does this compound interfere with protein assays?
This compound (Polysorbate 85) is a non-ionic surfactant commonly used to prevent protein aggregation and non-specific binding. However, its chemical properties can interfere with colorimetric protein assays.
-
BCA Assay: The interference in the bicinchoninic acid (BCA) assay is often attributed to the presence of peroxide contaminants in the detergent preparation. These peroxides can reduce Cu²⁺ to Cu⁺, the same reaction that is central to the detection of protein, leading to a false positive signal.[1][2][3]
-
Bradford Assay: In the Bradford assay, detergents can affect the equilibrium between the different forms of the Coomassie dye, leading to an increase in the blue form even in the absence of protein. This results in elevated background absorbance.[4][5]
-
Lowry Assay: The Lowry assay is susceptible to interference from a wide range of substances, including detergents. The interference can be due to the detergent affecting the copper-protein complex formation or the reduction of the Folin-Ciocalteu reagent.[6][7]
Caption: Mechanism of this compound interference in the BCA assay.
What are the acceptable limits of this compound in different protein assays?
The tolerance to this compound varies significantly between assays and is often concentration-dependent. While some manufacturer's documentation might suggest compatibility up to certain percentages, empirical testing is always recommended as even low concentrations can cause significant interference.[3]
Table 1: General Compatibility of Protein Assays with Detergents
| Protein Assay | General Detergent Compatibility | Notes |
| BCA Assay | Generally compatible with up to 1% of many non-ionic detergents. | Interference from this compound can occur at concentrations as low as 0.02% due to peroxide contamination.[3] |
| Bradford Assay | Highly sensitive to detergents. | Significant interference is often observed at detergent concentrations above 0.1%. |
| Lowry Assay | Prone to interference from many substances, including detergents. | Not recommended for samples containing detergents without prior removal.[6][8] |
What methods can be used to remove this compound from my protein sample?
Several methods are available to remove detergents like this compound from protein samples. The choice of method depends on the protein's properties, the sample volume, and the downstream application.
-
Acetone/TCA Precipitation: This is a common and effective method for removing detergents and concentrating proteins.[9][10][11]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size, effectively removing smaller detergent micelles from larger protein molecules.[12][13]
-
Detergent Removal Resins/Kits: Several commercially available kits use specific resins to bind and remove detergents from protein solutions.[1][12]
Table 2: Comparison of this compound Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Acetone/TCA Precipitation | Protein is precipitated out of solution, leaving the detergent in the supernatant. | Effective for detergent removal and protein concentration. Inexpensive. | Can cause protein denaturation and loss of activity. Protein pellet may be difficult to resolubilize. | 80-100% (can be lower and protein-dependent)[14][15] |
| Size Exclusion Chromatography | Separation based on molecular size. | Gentle, non-denaturing method that preserves protein activity. | Can result in sample dilution. Time-consuming for large numbers of samples. | > 90% |
| Detergent Removal Kits | Specific binding of detergent to a resin. | High detergent removal efficiency. Fast and easy to use. | Can be expensive. Potential for non-specific protein binding to the resin. | > 85%[1] |
Experimental Protocols
Protocol 1: Acetone Precipitation for this compound Removal
This protocol is a widely used method for removing detergents and other interfering substances from protein samples.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge capable of >13,000 x g
-
Pipettes and tips
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL) to the protein sample.
-
Vortex the mixture thoroughly.
-
Incubate the tube at -20°C for at least 1 hour. For very dilute protein samples, a longer incubation (e.g., overnight) may improve recovery.[16]
-
Centrifuge the tube at 13,000-15,000 x g for 10-15 minutes at 4°C.[4][9][10]
-
Carefully decant the supernatant, which contains the this compound. Be cautious not to disturb the protein pellet at the bottom of the tube.
-
(Optional) To remove residual acetone, you can air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.
Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal
This protocol provides a general guideline for using SEC to remove this compound. Specific parameters will need to be optimized for your particular protein and SEC column.
Materials:
-
Protein sample containing this compound
-
Size exclusion chromatography column with an appropriate molecular weight cut-off (MWCO) to separate your protein from this compound micelles.
-
Chromatography system (e.g., FPLC, HPLC) or spin columns.
-
Assay-compatible buffer.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of an assay-compatible buffer.
-
Load your protein sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elute the column with the assay-compatible buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions as the sample elutes from the column. Your protein should elute in the earlier fractions, while the smaller this compound micelles will elute later.
-
Monitor the protein content of the fractions using a method that is not affected by this compound (e.g., absorbance at 280 nm) or by performing a protein assay on fractions where you expect your protein to be.
-
Pool the fractions containing your purified protein.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 140.136.251.139 [140.136.251.139]
- 12. bitesizebio.com [bitesizebio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Scaling Up Nanoemulsion Production with Tween 85
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies for scaling up nanoemulsion production using Tween 85. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an emulsification method for scaling up a this compound-based nanoemulsion?
A1: When scaling up, the choice between high-energy and low-energy emulsification methods is critical. High-energy methods, such as high-pressure homogenization (HPH) and ultrasonication, are effective at producing small droplet sizes but can be energy-intensive and may generate heat, potentially affecting thermally sensitive components. Low-energy methods, like phase inversion temperature (PIT) and phase inversion composition (PIC), rely on the physicochemical properties of the formulation to form nanoemulsions and are often more energy-efficient and easier to scale up. The selection should be based on the desired droplet size, the scale of production, and the sensitivity of the encapsulated active pharmaceutical ingredient (API).
Q2: How does the concentration of this compound impact nanoemulsion stability during scale-up?
A2: The concentration of this compound is a critical factor in achieving a stable nanoemulsion. An insufficient concentration can lead to incomplete emulsification and subsequent instability, manifesting as creaming, flocculation, or coalescence. Conversely, an excessively high concentration of surfactant may not necessarily improve stability and can lead to increased costs and potential toxicity in the final product. It is crucial to determine the optimal oil-to-surfactant ratio at the lab scale and maintain this ratio during scale-up to ensure consistent droplet size and stability.
Q3: What are the common challenges encountered during the phase inversion process with this compound at a larger scale?
A3: A common challenge during the scale-up of phase inversion processes is ensuring uniform mixing and temperature control throughout the larger volume. Inadequate mixing can lead to localized incomplete phase inversion, resulting in a broad particle size distribution and instability. For the Phase Inversion Temperature (PIT) method, maintaining a consistent temperature across a large vessel is crucial for inducing a uniform phase transition. For the Phase Inversion Composition (PIC) method, the rate of addition of the aqueous phase and the agitation speed are critical parameters that need to be carefully controlled during scale-up to ensure reproducible results.
Q4: Can I use Tween 80 data as a proxy for this compound in my initial formulation development?
A4: Tween 80 and this compound are both polysorbate non-ionic surfactants and share structural similarities. Tween 80 (polyoxyethylene sorbitan monooleate) is more hydrophilic than this compound (polyoxyethylene sorbitan trioleate). Due to its prevalence in the literature, data on Tween 80 is more abundant and can serve as a useful starting point for formulation development. However, it is essential to optimize the formulation with this compound to account for the differences in their hydrophilic-lipophilic balance (HLB) values and their impact on nanoemulsion properties.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Droplet Size and Polydispersity Index (PDI) After Scale-Up | 1. Inefficient mixing in the larger vessel. 2. Slower heating or cooling rates affecting the phase inversion process. 3. Insufficient surfactant concentration for the increased interfacial area. | 1. Optimize the agitation speed and impeller design for the larger scale to ensure uniform shear distribution. 2. Characterize and control the heating/cooling profile to match the lab-scale process. 3. Re-evaluate the oil-to-surfactant ratio to ensure adequate surfactant is available to stabilize the newly formed droplets. |
| Phase Separation or Creaming Upon Storage | 1. Ostwald ripening, where larger droplets grow at the expense of smaller ones. 2. Flocculation and coalescence of droplets due to insufficient stabilization. | 1. Consider adding a small amount of a water-insoluble co-surfactant or a ripening inhibitor. 2. Increase the viscosity of the continuous phase by adding a thickening agent. 3. Ensure the zeta potential is sufficiently high (if applicable) for electrostatic stabilization. For non-ionic surfactants like this compound, steric stabilization is key, so ensure complete surface coverage. |
| Formation of a Gel-Like Phase During Production | This can occur during the phase inversion process, particularly with certain oil and surfactant concentrations, leading to a highly viscous intermediate phase that is difficult to process. | 1. Adjust the rate of addition of the aqueous phase (for PIC method) to allow for gradual phase inversion. 2. Increase the agitation speed to ensure proper mixing and breakdown of the viscous phase. 3. Modify the formulation by adjusting the oil-to-surfactant ratio or including a co-surfactant to alter the phase behavior. |
| Inconsistent Batch-to-Batch Reproducibility | Variations in raw material quality, process parameters (e.g., temperature, mixing speed, addition rate), or equipment performance. | 1. Establish strict quality control specifications for all raw materials, including this compound and the oil phase. 2. Implement robust process controls with well-defined operating ranges for all critical process parameters. 3. Ensure consistent performance of the processing equipment through regular maintenance and calibration. |
Data Presentation
Table 1: Influence of Oil-to-Surfactant (Tween 80) Ratio on Nanoemulsion Droplet Size
| Oil-to-Surfactant Ratio (w/w) | Oil Phase | Droplet Size (nm) | Polydispersity Index (PDI) | Reference |
| 1:1 | Eugenol | 164.7 | 0.28 | [1] |
| 2:1 | Eugenol | 178 | 0.25 | [1] |
| 3:1 | Eugenol | 210 | 0.21 | [1] |
| 5:1 | Coconut Oil | 129.1 | - | [2] |
| 7:1 | Coconut Oil | 69.4 | - | [2] |
| 10:1 | Coconut Oil | 18.8 | - | [2] |
Note: Data for Tween 80 is often used as a starting point for formulations with this compound due to its similar chemical nature.
Table 2: Effect of Surfactant (Tween 80) and Co-surfactant (Smix) Concentration on Nanoemulsion Properties
| Oil Phase (%) | Smix (%) | Droplet Size (nm) | PDI | Stability | Reference |
| 13.7 | 41.10 | 919.9 | - | Stable | [3] |
| 13.7 | 56.07 | 29.69 | - | Stable | [3] |
| 16.20 | 48.58 | 127.5 | - | Stable | [3] |
| 16.20 | 56.07 | 28.04 | - | Stable | [3] |
| 5.56 | 9.45 | - | 0.210 | - | [3] |
| 5.56 | 45.33 | - | 0.321 | - | [3] |
Experimental Protocols
Protocol 1: High-Energy Method - High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using this compound via high-pressure homogenization.
Materials:
-
Oil Phase (e.g., Miglyol 812)
-
Surfactant: this compound
-
Aqueous Phase: Deionized Water
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Methodology:
-
Preparation of the Coarse Emulsion:
-
Prepare the oil phase by dissolving any lipophilic active ingredients in the chosen oil.
-
Prepare the aqueous phase by dissolving this compound and any hydrophilic components in deionized water.
-
Gradually add the oil phase to the aqueous phase while continuously mixing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of passes (e.g., 3-10 cycles). These parameters should be optimized for the specific formulation.
-
Collect the resulting nanoemulsion.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the short-term and long-term stability by monitoring changes in droplet size, PDI, and visual appearance (creaming, phase separation) over time at different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Protocol 2: Low-Energy Method - Phase Inversion Composition (PIC)
Objective: To prepare a stable O/W nanoemulsion using this compound via the phase inversion composition method.
Materials:
-
Oil Phase (e.g., Medium-chain triglycerides)
-
Surfactant: this compound
-
Aqueous Phase: Deionized Water
-
Magnetic stirrer
Methodology:
-
Preparation of the Oil/Surfactant Mixture:
-
Mix the oil phase and this compound at a predetermined ratio in a beaker.
-
Stir the mixture using a magnetic stirrer at a constant speed (e.g., 300-500 rpm) and temperature (e.g., 25°C).
-
-
Titration of the Aqueous Phase:
-
Slowly add the deionized water to the oil/surfactant mixture at a constant rate using a burette or a syringe pump.
-
Continue stirring throughout the addition process.
-
Observe the mixture for changes in appearance. The system will typically go through a transition from a clear or milky liquid to a viscous, gel-like phase, and finally to a low-viscosity, translucent nanoemulsion upon further water addition. This transition indicates that phase inversion has occurred.
-
-
Equilibration and Characterization:
-
After the addition of water is complete, continue stirring for an additional 15-30 minutes to ensure the system has reached equilibrium.
-
Characterize the resulting nanoemulsion for droplet size, PDI, and stability as described in Protocol 1.
-
Mandatory Visualizations
Caption: High-Energy Method Experimental Workflow.
Caption: Troubleshooting Workflow for Nanoemulsion Instability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tween 85's Effect on Nanoparticle Zeta Potential
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the effects of Tween 85 on nanoparticle zeta potential. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects nanoparticle zeta potential?
A1: this compound, a non-ionic surfactant, primarily affects nanoparticle stability through steric hindrance. It adsorbs onto the nanoparticle surface, creating a hydrophilic layer that sterically prevents particles from aggregating. While this compound is non-ionic, its adsorption can still lead to a slight shift in the zeta potential. This is often attributed to the displacement of ions at the slipping plane or the presence of charged impurities in the surfactant. The main contribution to stability, however, is the steric barrier rather than electrostatic repulsion.
Q2: Will adding this compound significantly change the zeta potential of my nanoparticles?
A2: The extent of the change in zeta potential upon adding this compound depends on the nanoparticle type and the initial surface charge. For some systems, like poly(lactic-co-glycolic) acid (PLGA) nanoparticles, studies have shown that different types of Tween surfactants (including the structurally similar Tween 80) do not cause a significant difference in the resulting negative zeta potential, which typically ranges from -16 to -23 mV.[1] However, for other nanoparticles, the adsorption of this compound can shift the slipping plane outwards, potentially leading to a decrease in the measured magnitude of the zeta potential. It is important to note that even with a low or near-neutral zeta potential, the nanoparticle suspension can be stable due to the steric stabilization provided by this compound.[2][3][4]
Q3: How does the concentration of this compound influence nanoparticle zeta potential and stability?
A3: The concentration of this compound plays a crucial role. Below the Critical Micelle Concentration (CMC), individual this compound molecules adsorb to the nanoparticle surface. As the concentration increases towards and above the CMC, a more uniform and denser layer is formed, enhancing steric stability. For some nanoparticles, increasing the concentration of a similar surfactant, Tween 80, has been shown to lead to a slight increase in the magnitude of the zeta potential.[5] However, for systems stabilized primarily by steric hindrance, the zeta potential may not change significantly with increasing this compound concentration above what is needed for surface saturation. It is crucial to optimize the this compound concentration for each specific nanoparticle system to ensure adequate surface coverage and stability without inducing other effects like micelle formation that could interfere with characterization.
Q4: Can this compound be used in combination with charged surfactants to modify zeta potential?
A4: Yes, this compound can be used in combination with ionic surfactants to achieve electrosteric stabilization. In this approach, the ionic surfactant contributes to electrostatic repulsion (a higher magnitude zeta potential), while this compound provides a steric barrier. This combination can lead to highly stable nanoparticle dispersions. The final zeta potential will be a result of the combined effect of both surfactants at the nanoparticle surface.
Troubleshooting Guides
Problem 1: Unexpectedly low zeta potential after adding this compound, leading to concerns about instability.
-
Possible Cause: You are relying solely on zeta potential to predict stability in a sterically stabilized system.
-
Explanation: For nanoparticles stabilized by this compound, the primary mechanism preventing aggregation is steric hindrance, not electrostatic repulsion. Therefore, a low or near-neutral zeta potential does not necessarily indicate an unstable dispersion.[2][3]
-
Troubleshooting Steps:
-
Assess Physical Stability: Visually inspect the nanoparticle dispersion for signs of aggregation or precipitation over time.
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to monitor the particle size and polydispersity index (PDI) over a period of time (e.g., 24-48 hours) at relevant storage conditions. A stable formulation will show no significant change in size or PDI.
-
Vary this compound Concentration: Prepare formulations with varying concentrations of this compound to determine the optimal concentration for steric stabilization.
-
Problem 2: Inconsistent or fluctuating zeta potential readings.
-
Possible Cause 1: The nanoparticle or this compound concentration is not optimal for the measurement instrument.
-
Explanation: Zeta potential measurements are sensitive to the concentration of particles. If the concentration is too low, the signal may be weak and noisy. If it is too high, multiple scattering effects can lead to inaccurate results.
-
Troubleshooting Steps:
-
Optimize Nanoparticle Concentration: Perform a concentration titration to find the optimal range for your specific nanoparticles and instrument.
-
Ensure Homogeneity: Ensure your sample is well-dispersed before measurement by gentle sonication or vortexing.
-
-
Possible Cause 2: The presence of impurities or changes in the dispersant properties.
-
Explanation: Contaminants in the dispersant or the this compound itself can affect the ionic environment and, consequently, the zeta potential. The pH and ionic strength of the medium are critical parameters.
-
Troubleshooting Steps:
-
Use High-Purity Water: Prepare your dispersions using high-purity, filtered water.
-
Control pH and Ionic Strength: Measure and report the pH and conductivity of your sample. If necessary, use a suitable buffer, but be aware that buffer ions can also interact with the nanoparticle surface.[6]
-
Blank Measurement: Measure the zeta potential of the dispersant with this compound but without nanoparticles to check for any background signal.
-
Problem 3: Zeta potential becomes more negative than expected.
-
Possible Cause: Adsorption of anionic impurities from this compound or the surrounding medium.
-
Explanation: Although this compound is a non-ionic surfactant, commercial preparations may contain small amounts of free fatty acids or other charged impurities. These can adsorb to the nanoparticle surface, contributing to a negative charge. Alternatively, preferential adsorption of hydroxyl ions from water onto the nanoparticle surface can also occur.[4]
-
Troubleshooting Steps:
-
Source High-Purity Surfactant: If possible, use a high-purity grade of this compound.
-
pH Adjustment: Investigate the effect of pH on the zeta potential. A significant pH-dependent change can indicate the presence of ionizable groups.
-
Buffer Selection: If using a buffer, ensure it does not contain ions that specifically adsorb to the nanoparticle surface.
-
Data Presentation
Table 1: Effect of Tween® Type on PLGA Nanoparticle Characteristics
| Formulation | Z-Average (nm) ± SD | PDI ± SD | ζ-potential (mV) ± SD |
| Empty PLGA NPs | 180.3 ± 4.5 | 0.11 ± 0.04 | -19.4 ± 3.1 |
| β-Glu-PLGA NPs | 177.3 ± 9.5 | 0.12 ± 0.01 | -16.3 ± 2.5 |
| Tween® 20:β-Glu-PLGA NPs | 208.1 ± 14.2 | 0.12 ± 0.01 | -22.5 ± 2.9 |
| Tween® 60:β-Glu-PLGA NPs | 198.6 ± 2.9 | 0.10 ± 0.02 | -21.9 ± 3.4 |
| Tween® 80:β-Glu-PLGA NPs | 194.2 ± 1.8 | 0.09 ± 0.01 | -23.0 ± 1.2 |
Data adapted from a study on PLGA nanoparticles, showing that different Tween types had a minimal effect on the zeta potential.[1][7] This suggests that this compound, which is structurally similar to Tween 80, may have a comparable effect on these types of nanoparticles.
Experimental Protocols
Protocol: Measuring the Zeta Potential of Nanoparticles Stabilized with this compound
1. Objective: To accurately measure the zeta potential of nanoparticles formulated with this compound to assess their surface charge characteristics.
2. Materials:
-
Nanoparticle dispersion
-
This compound
-
High-purity, deionized, and filtered (0.22 µm filter) water or a suitable low ionic strength buffer (e.g., 10 mM NaCl)
-
Zeta potential measurement system (e.g., Zetasizer)
-
Disposable folded capillary cells or appropriate measurement cuvettes
-
pH meter
-
Conductivity meter
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired dispersant (high-purity water or buffer).
-
Add the required amount of this compound stock solution to your nanoparticle dispersion to achieve the final desired concentration.
-
Ensure the sample is well-mixed by gentle vortexing or brief bath sonication to ensure homogeneous dispersion. Avoid excessive sonication which could alter the nanoparticle structure.
-
Allow the sample to equilibrate for a predetermined amount of time (e.g., 30 minutes) to ensure complete adsorption of this compound onto the nanoparticle surface.
-
If necessary, dilute the final nanoparticle dispersion with the same dispersant containing the same concentration of this compound to achieve the optimal concentration for the zeta potential measurement. The ideal concentration is particle-dependent and should be determined empirically to avoid multiple scattering (too concentrated) or poor signal-to-noise (too dilute).
4. Measurement Procedure:
-
Calibrate the zeta potential instrument according to the manufacturer's instructions using an appropriate standard.
-
Measure the pH and conductivity of the final nanoparticle dispersion.
-
Carefully rinse the measurement cell with the dispersant (containing this compound) before loading the sample to remove any contaminants.
-
Load the sample into the measurement cell, ensuring there are no air bubbles.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform the zeta potential measurement. It is recommended to perform at least three replicate measurements for each sample to ensure reproducibility.
-
Record the mean zeta potential, standard deviation, and the phase plot.
5. Data Analysis and Reporting:
-
Report the average zeta potential value and its standard deviation.
-
Specify the dispersant used, including its pH and conductivity.
-
Report the concentration of nanoparticles and this compound in the measured sample.
-
Note the measurement temperature and the instrument settings used (e.g., Smoluchowski model for aqueous dispersions).
Mandatory Visualizations
Caption: Steric stabilization of nanoparticles by adsorbed this compound molecules.
Caption: Troubleshooting workflow for unexpected zeta potential results.
References
- 1. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Preventing Degradation of Tween 85 in Pharmaceutical Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Tween 85 in pharmaceutical preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
This compound, also known as Polysorbate 85, is a non-ionic surfactant and emulsifier used to stabilize aqueous formulations of poorly soluble drugs.[1] It is a polyoxyethylene sorbitan trioleate, meaning it is derived from sorbitol, ethylene oxide, and oleic acid.[2] Its primary functions in pharmaceutical preparations include:
-
Solubilizing hydrophobic active pharmaceutical ingredients (APIs).[1]
-
Stabilizing emulsions and preventing phase separation.[1]
-
Preventing the aggregation and precipitation of APIs during storage.[1]
-
Improving the bioavailability of drug products.[1]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound, like other polysorbates, are hydrolysis and oxidation.[3][4] Due to its structure as a trioleate ester, this compound possesses three fatty acid chains, making it potentially more susceptible to these degradation pathways compared to monoesters like Tween 80.[2]
-
Hydrolysis: This involves the cleavage of the ester bonds linking the oleic acid chains to the sorbitan core. This can be catalyzed by acidic or basic conditions or by enzymes such as lipases and esterases that may be present as residual host cell proteins in biopharmaceutical preparations.[3][4][5]
-
Oxidation: This occurs at the unsaturated oleic acid chains and the polyoxyethylene (POE) chains.[3][6] It can be initiated by exposure to light, heat, or the presence of metal ions and peroxides.[4][7][8]
Q3: What are the visible signs of this compound degradation in my formulation?
Degradation of this compound can manifest in several ways:
-
Formation of visible or sub-visible particles: The release of free fatty acids (oleic acid) through hydrolysis can lead to the formation of particles, as these fatty acids have low solubility in aqueous solutions.[3][4]
-
Changes in pH: Oxidation of the polyoxyethylene chains can produce acidic byproducts like formic and acetic acids, leading to a decrease in the pH of the formulation.[3]
-
Phase separation or cloudiness: Destabilization of the emulsion can lead to a cloudy appearance or separation of oil and water phases.
-
Changes in color or odor.
Q4: How does temperature affect the stability of this compound?
Elevated temperatures accelerate both hydrolysis and oxidation of this compound.[2][3] Storage at recommended low temperatures (e.g., 2-8°C) is crucial to minimize degradation.[4] Conversely, freeze-thaw cycles can also impact formulation stability.
Q5: What is the impact of pH on this compound degradation?
The rate of chemical hydrolysis of the ester bonds in this compound is influenced by pH. Both acidic and basic conditions can catalyze hydrolysis, with the rate being slowest near neutral pH.[3] It is important to maintain the formulation pH within a stable range for both the API and this compound.
Q6: Can light exposure degrade this compound?
Yes, exposure to light, particularly UV light, can initiate and accelerate the oxidative degradation of this compound.[7][9] This photodegradation can lead to the formation of peroxides, which can further degrade both the this compound and the active pharmaceutical ingredient.[7] Formulations containing this compound should be protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Visible particles or cloudiness in the formulation. | Hydrolysis of this compound leading to the precipitation of free oleic acid. | 1. Verify Storage Conditions: Ensure the product has been stored at the recommended temperature and protected from light. 2. Analyze for Free Fatty Acids: Use analytical techniques like HPLC or GC-MS to quantify the levels of free oleic acid. 3. Investigate Enzymatic Activity: If applicable (e.g., in biopharmaceuticals), test for the presence of residual lipases or esterases. 4. Optimize Formulation: Consider adjusting the pH to a range that minimizes hydrolysis or using a higher grade of this compound with lower initial peroxide levels. |
| A significant drop in the pH of the formulation over time. | Oxidation of the polyoxyethylene (POE) chains of this compound. | 1. Measure Peroxide Value: Determine the peroxide value of the this compound raw material and the final formulation. 2. Control Headspace Oxygen: Minimize oxygen in the vial headspace by inert gas blanketing (e.g., with nitrogen or argon). 3. Add Antioxidants/Chelating Agents: Consider the inclusion of antioxidants (e.g., methionine, ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation.[10] 4. Protect from Light: Store the product in light-protective packaging. |
| Loss of API potency or formation of API degradants. | Oxidation of the API initiated by peroxides formed from this compound degradation. | 1. Assess this compound Quality: Use high-purity, low-peroxide this compound. 2. Forced Degradation Studies: Perform forced degradation studies to understand the interaction between this compound degradation products and the API.[11][12] 3. Stabilizer Addition: Evaluate the use of antioxidants to protect the API. |
| Inconsistent results between batches. | Variability in the quality of this compound raw material. | 1. Characterize Raw Material: Implement rigorous testing of incoming this compound lots for purity, fatty acid composition, and peroxide levels. 2. Standardize Supplier: Use a consistent and reliable supplier of high-quality this compound. |
Data Presentation
Table 1: Illustrative Impact of Temperature on Polysorbate Degradation (Based on PS80 Data)
Note: Specific quantitative data for this compound is limited. This table uses data for Polysorbate 80 as an illustrative example. Due to its trioleate structure, this compound may exhibit a greater degree of degradation under similar conditions.
| Storage Condition | Remaining PS80 Content (%) After 48 Weeks[3] | Key Observations |
| 5°C | > 95% | Minimal degradation observed.[3] |
| 25°C / 60% RH | 70 - 80% | Moderate degradation.[3] |
| 40°C / 75% RH | 25 - 40% | Significant degradation.[3] |
Table 2: Factors Influencing this compound Degradation and Mitigation Strategies
| Factor | Impact on this compound | Mitigation Strategy |
| High Temperature | Accelerates both hydrolysis and oxidation.[3] | Store at recommended cool temperatures (e.g., 2-8°C). Avoid excessive heat during manufacturing. |
| Extreme pH (Acidic or Basic) | Catalyzes chemical hydrolysis of ester bonds.[3] | Maintain formulation pH in a stable range (typically near neutral). Use appropriate buffer systems. |
| Light Exposure | Promotes oxidative degradation (photodegradation).[7] | Use light-protective primary and secondary packaging. |
| Oxygen | Essential for oxidation of fatty acid and POE chains. | Minimize headspace oxygen in vials by flushing with an inert gas (e.g., nitrogen). |
| Metal Ions (e.g., Iron, Copper) | Catalyze oxidative degradation.[6] | Use high-purity excipients and water. Consider the use of chelating agents like EDTA. |
| Residual Enzymes (Lipases/Esterases) | Catalyze enzymatic hydrolysis of ester bonds.[4][5] | Implement robust purification processes for biopharmaceuticals to remove host cell proteins. |
Experimental Protocols
1. Protocol for Quantification of Free Fatty Acids (Oleic Acid) by HPLC-MS
This method is adapted for the analysis of this compound degradation by quantifying the primary hydrolysis product, oleic acid.
-
Objective: To determine the concentration of free oleic acid in a pharmaceutical formulation containing this compound.
-
Methodology:
-
Sample Preparation (Hydrolysis):
-
Accurately weigh a sample of the formulation.
-
Perform a saponification (alkaline hydrolysis) by adding 1 M potassium hydroxide and heating to convert all esterified oleic acid to its free form. This establishes the total oleic acid content.
-
For the analysis of free oleic acid as a degradant, a direct extraction without the hydrolysis step is performed. A liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) can be used to isolate the free fatty acids.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system with a mass spectrometer (MS) detector.
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher concentration of Mobile Phase B to elute oleic acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Monitor for the deprotonated molecule of oleic acid ([M-H]⁻).
-
-
Quantification:
-
Prepare a calibration curve using standards of known oleic acid concentrations.
-
Calculate the concentration of oleic acid in the sample by comparing its peak area to the calibration curve.
-
-
2. Protocol for Assessing Oxidative Degradation via Peroxide Value
-
Objective: To quantify the presence of peroxides in this compound raw material or in the final formulation as an indicator of oxidation.
-
Methodology (Iodometric Titration):
-
Sample Preparation: Dissolve a known amount of the this compound sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).
-
Reaction: Add a saturated solution of potassium iodide (KI). Peroxides in the sample will oxidize the iodide ions (I⁻) to iodine (I₂).
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. nbinno.com [nbinno.com]
- 2. What Makes this compound a Versatile Emulsifier in Food, Pharma, and Industrial Formulations [jindunchemical.com]
- 3. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Minimizing the Impact of Tween 85 Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Tween 85 impurities on experimental outcomes.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to impurities in this compound.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
Question: We are observing an unusually high background signal in our ELISA, and we suspect our this compound-containing wash buffer might be the cause. What could be the problem and how can we resolve it?
Answer:
High background in ELISAs can be attributed to several factors related to this compound impurities, primarily peroxides. Peroxides are reactive oxygen species that can cause non-specific binding and interfere with the enzymatic activity of horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all other reagents are within their expiration dates and stored correctly.
-
Use High-Purity this compound: Switch to a new, unopened bottle of high-purity or pharmaceutical-grade this compound. Lot-to-lot variability can be significant, and older bottles are more likely to have accumulated peroxides.
-
Prepare Fresh Buffers: Always prepare fresh wash buffers daily. Peroxide levels can increase in aqueous solutions over time, especially when exposed to light.
-
Optimize this compound Concentration: While 0.05% is a common concentration, you can try optimizing it within a range of 0.02% to 0.1% to see if it reduces background without compromising the washing efficiency.
-
Test for Peroxides: If the problem persists, consider testing your this compound solution for the presence of peroxides. A simple qualitative test can be performed using commercially available peroxide test strips. For a quantitative assessment, a peroxide value (PV) titration method or a spectrophotometric assay can be employed.
Experimental Workflow for Troubleshooting High ELISA Background
Caption: Troubleshooting workflow for high ELISA background potentially caused by this compound.
Issue 2: Inconsistent Results and Poor Reproducibility in Cell-Based Assays
Question: We are experiencing significant variability in our cell viability and proliferation assays when using different lots of this compound to solubilize our test compounds. What could be the source of this inconsistency?
Answer:
Lot-to-lot variability in this compound can introduce inconsistencies in cell-based assays due to differing levels of impurities such as free fatty acids and residual manufacturing reagents.[1] Free fatty acids, particularly oleic acid which is a primary component of this compound, can have direct effects on cell metabolism and membrane integrity, leading to variable results.
Troubleshooting Steps:
-
Standardize this compound Source: Whenever possible, use a single, well-characterized lot of high-purity this compound for the entire duration of a study.
-
Qualify New Lots: Before introducing a new lot of this compound into your experiments, perform a bridging study to compare its performance against the previous lot. This can involve a simple cell viability assay with a known control compound.
-
Control for Vehicle Effects: Always include a vehicle control (culture medium with the same concentration of this compound used for your test compounds) to account for any baseline effects of the surfactant.
-
Consider Alternative Solubilizers: If lot-to-lot variability of this compound remains a significant issue, explore other less variable solubilizing agents suitable for your compounds and cell types.
Logical Relationship for Inconsistent Cell-Based Assay Results
Caption: The impact of this compound lot-to-lot variability on cell-based assays.
Issue 3: Protein Aggregation or Degradation in Formulations
Question: We are observing aggregation and degradation of our therapeutic protein in a formulation containing this compound. Could impurities in the surfactant be contributing to this instability?
Answer:
Yes, impurities in this compound, particularly peroxides and aldehydes, can directly contribute to protein degradation and aggregation.[2][3] Peroxides can oxidize sensitive amino acid residues such as methionine and tryptophan, leading to changes in protein structure and function. Aldehydes can react with primary amines on proteins, forming Schiff bases and potentially leading to cross-linking and aggregation.
Troubleshooting Steps:
-
Use Low-Peroxide this compound: Source this compound with a low peroxide value (PV). For pharmaceutical applications, a PV of less than 1.0 mEq/kg is often recommended.
-
Proper Storage and Handling: Store this compound in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid prolonged exposure to elevated temperatures.[4]
-
Monitor Formulation Stability: Conduct forced degradation studies on your protein formulation to assess its sensitivity to oxidative stress. This can help determine if peroxide-induced degradation is a critical pathway.
-
Consider Antioxidants: In some cases, the addition of an antioxidant to the formulation can help mitigate the effects of peroxide impurities. However, the compatibility of the antioxidant with the protein and other formulation components must be carefully evaluated.
Signaling Pathway of Protein Degradation by this compound Impurities
Caption: Impurity-mediated protein degradation pathway involving this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how are they formed?
A1: The most common and impactful impurities in this compound are:
-
Peroxides: Formed through the autooxidation of the polyethylene glycol (PEG) chains upon exposure to oxygen, light, and heat.
-
Aldehydes (e.g., formaldehyde, acetaldehyde): Byproducts of the oxidation of PEG chains.
-
Free Fatty Acids (primarily oleic acid): Result from the hydrolysis of the ester bonds in the this compound molecule.
-
Residual Manufacturing Reagents: May include catalysts and unreacted starting materials from the synthesis process.
This compound Degradation Pathways
Caption: Major degradation pathways of this compound leading to impurity formation.
Q2: How can I minimize the formation of impurities during storage and handling of this compound?
A2: To minimize impurity formation:
-
Storage: Store this compound in its original, tightly sealed, light-resistant container at controlled room temperature. For long-term storage, refrigeration (2-8°C) can slow down degradation.
-
Inert Atmosphere: For high-purity applications, overlay the headspace of the container with an inert gas like nitrogen or argon after each use to displace oxygen.
-
Avoid Contamination: Use clean, dedicated spatulas or pipettes to dispense this compound to prevent the introduction of contaminants that can catalyze degradation.
-
First-In, First-Out: Use older lots of this compound first to minimize the effects of long-term storage.
Q3: Are there different grades of this compound available, and which one should I use?
A3: Yes, various grades of this compound are available, including technical grade, research grade, and pharmaceutical (Ph. Eur./USP) grade. For most research applications, especially those involving cell culture, protein work, or in vivo studies, using a pharmaceutical grade is highly recommended. This grade has stricter specifications for purity and lower limits for impurities like peroxides.
Table 1: Typical Specification Comparison for Different Grades of this compound
| Parameter | Technical Grade | Research Grade | Pharmaceutical Grade |
| Appearance | Yellow to amber liquid | Clear, yellow liquid | Clear, pale yellow liquid |
| Peroxide Value (mEq/kg) | Not specified | ≤ 10 | ≤ 1.0 |
| Acid Value (mg KOH/g) | Not specified | ≤ 2.0 | ≤ 2.0 |
| Saponification Value (mg KOH/g) | 80 - 95 | 83 - 93 | 85 - 95 |
| Water Content (%) | Not specified | ≤ 3.0 | ≤ 3.0 |
Note: These are typical values and may vary between suppliers. Always refer to the certificate of analysis for specific lot information.
Section 3: Experimental Protocols
Protocol 1: Quantitative Determination of Peroxides in this compound (Iodometric Titration)
This protocol is a simplified version of the pharmacopeial method for determining the peroxide value (PV) in oils and fats.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Chloroform
-
Potassium iodide (KI), saturated solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Weigh accurately about 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Stopper the flask, swirl for one minute, and keep it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, with constant shaking, until the blue color is completely discharged.
-
Perform a blank determination under the same conditions.
-
Calculation: Peroxide Value (mEq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Protocol 2: Removal of Peroxide Impurities from this compound
This protocol uses a simple treatment with sodium sulfite to reduce peroxides.
Materials:
-
This compound solution (e.g., 10% w/v in water)
-
Sodium sulfite (Na₂SO₃)
-
Stir plate and stir bar
-
Peroxide test strips (for monitoring)
Procedure:
-
Prepare your aqueous solution of this compound to the desired concentration.
-
Add a small amount of solid sodium sulfite (e.g., 0.1% w/v) to the solution.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the peroxide level using peroxide test strips until it is undetectable or at an acceptable level.
-
The treated this compound solution can now be used in your experiments. Note that this will introduce sodium sulfite and its oxidation product, sodium sulfate, into your solution, so consider their potential impact on your specific application. For critical applications, dialysis or size exclusion chromatography may be necessary to remove these salts.
References
- 1. Development of small scale cell culture models for screening poloxamer 188 lot-to-lot variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of residual impurities and contaminants on protein stability [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Makes this compound a Versatile Emulsifier in Food, Pharma, and Industrial Formulations [jindunchemical.com]
Validation & Comparative
A Comparative Analysis of Tween 85 and Tween 80 in Nanoformulations: A Guide for Researchers
In the realm of nanoformulations, the selection of an appropriate surfactant is paramount to achieving desired physicochemical properties and therapeutic outcomes. Among the myriad of available options, polysorbates, commercially known as Tweens, are widely utilized for their emulsifying, stabilizing, and solubilizing capabilities. This guide provides a comprehensive comparative analysis of two such polysorbates: Tween 85 (Polyoxyethylene sorbitan trioleate) and Tween 80 (Polyoxyethylene sorbitan monooleate), with a focus on their application in nanoformulations. While direct comparative studies are limited, this document synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of their respective performance characteristics.
Physicochemical Properties: A Tale of Two Oleates
The fundamental differences between this compound and Tween 80 stem from their chemical structures, which in turn dictate their behavior in nanoformulation systems. Tween 80 is a monooleate, meaning it has one oleic acid chain, while this compound is a trioleate, possessing three oleic acid chains. This structural variance directly impacts their Hydrophilic-Lipophilic Balance (HLB) values. Tween 80 is more hydrophilic with an HLB value of 15.0, making it an excellent choice for oil-in-water (o/w) emulsions.[1][2] In contrast, this compound is more lipophilic with an HLB value of 11.0, suggesting its utility in both o/w and water-in-oil (w/o) emulsions, and for solubilizing lipophilic drugs.[2]
Performance in Nanoformulations: An Indirect Comparison
Due to the scarcity of direct comparative studies, the following tables summarize performance data for this compound and Tween 80 in various nanoformulations based on findings from separate research articles. It is crucial to note that these values are not from head-to-head comparisons and are influenced by the specific formulation parameters of each individual study.
Table 1: Performance of this compound in Nanoformulations
| Nanoformulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | >200 | Not Reported | Positive (with chlorhexidine) | Not Reported | Not Reported | [3] |
| Nanoemulsion | Largest among Tweens (20, 40, 60, 80, 85) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Solid Lipid Nanoparticles | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Performance of Tween 80 in Nanoformulations
| Nanoformulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | 41.22 ± 0.003 | 0.165 | Not Reported | Not Reported | Not Reported | [5] |
| Nanoemulsion | ~100 - 200 | 0.16 - 0.21 | -15 to -30 | Not Reported | >80 | [1] |
| Chitosan Nanoparticles | 111.8 ± 4.11 | <0.7 | Not Reported | Not Reported | Not Reported | [6] |
| Solid Lipid Nanoparticles | 292.4 ± 2.36 | Not Reported | -13.16 ± 0.51 | Not Reported | 16.85 ± 0.84 | [7] |
| Nanocapsules | 123.02 ± 14.6 | 0.27 ± 0.1 | Not Reported | Not Reported | 101 ± 37.0 | [8] |
Based on the available data, nanoformulations prepared with Tween 80 tend to exhibit smaller particle sizes compared to those with this compound.[2] This is likely attributable to the higher HLB value of Tween 80, which promotes the formation of stable oil-in-water emulsions with smaller droplets.
Experimental Protocols
Below are detailed methodologies for the preparation of common nanoformulations, illustrating the integration of this compound or Tween 80.
Protocol 1: Preparation of a Nanoemulsion via the Spontaneous Emulsification Method
This method is suitable for forming oil-in-water nanoemulsions.
Materials:
-
Oil Phase: Drug dissolved in a suitable oil (e.g., Capryol 90).
-
Aqueous Phase: Deionized water.
-
Surfactant: this compound or Tween 80.
-
Co-surfactant/Co-solvent (optional): e.g., Transcutol P, Ethanol.
Procedure:
-
Preparation of the Organic Phase: Dissolve the lipophilic drug and the surfactant (this compound or Tween 80) in the oil. If a co-surfactant is used, it can be added to this phase.
-
Preparation of the Aqueous Phase: The aqueous phase typically consists of deionized water.
-
Emulsification: The organic phase is slowly injected into the aqueous phase under constant magnetic stirring. The formation of a transparent or translucent liquid indicates the spontaneous formation of a nanoemulsion.
-
Solvent Evaporation (if applicable): If a volatile organic solvent was used as a co-solvent, it is removed by evaporation under reduced pressure.
-
Characterization: The resulting nanoemulsion is then characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Drug loading and encapsulation efficiency are determined using techniques like HPLC.[5][9]
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)
This technique is widely used for the production of SLNs.
Materials:
-
Solid Lipid: e.g., Glyceryl monostearate (GMS), Stearic acid.
-
Drug: The active pharmaceutical ingredient.
-
Surfactant: this compound or Tween 80.
-
Aqueous Phase: Deionized water.
Procedure:
-
Preparation of the Lipid Phase: The solid lipid is melted at a temperature 5-10°C above its melting point. The drug is then dissolved or dispersed in the molten lipid.
-
Preparation of the Aqueous Phase: The surfactant (this compound or Tween 80) is dissolved in deionized water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Solidification: The resulting hot nanoemulsion is cooled down in an ice bath, leading to the solidification of the lipid droplets and the formation of SLNs.
-
Characterization: The SLN dispersion is characterized for particle size, PDI, zeta potential, drug entrapment efficiency, and drug loading.[4]
Visualization of Experimental Workflows and Biological Interactions
To further clarify the processes and potential biological interactions, the following diagrams are provided.
Cellular Interaction and Potential Signaling
While specific signaling pathways for this compound and Tween 80-coated nanoparticles are not extensively detailed in the literature, a general mechanism for enhanced cellular uptake has been proposed. Surfactant-coated nanoparticles, upon entering a biological fluid, can adsorb proteins such as apolipoproteins. This "protein corona" can then interact with receptors on cell surfaces, such as the low-density lipoprotein (LDL) receptor, facilitating receptor-mediated endocytosis. This is a common pathway for nanoparticles to cross cellular barriers, including the blood-brain barrier.[10][11]
Conclusion
Both this compound and Tween 80 are valuable surfactants in the formulation of nano-sized drug delivery systems. The choice between them will largely depend on the specific requirements of the formulation. Tween 80, with its higher HLB, is generally preferred for creating small, stable oil-in-water nanoemulsions. This compound, being more lipophilic, may offer advantages in solubilizing poorly water-soluble drugs and in formulating systems where a lower HLB is desired.
The provided data and protocols serve as a foundational guide for researchers. It is imperative to conduct formulation-specific optimization and characterization to determine the most suitable surfactant and achieve the desired nanoparticle characteristics and performance. Further direct comparative studies are warranted to provide a more definitive understanding of the relative merits of this compound and Tween 80 in nanoformulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Drug-Loaded and Surface-Adsorbed DNase/Tween-80 Solid Lipid Nanoparticles against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Surface Chemistry on Cytotoxicity and Cellular Uptake of Nanocapsules in Breast Cancer and Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific role of polysorbate 80 coating on the targeting of nanoparticles to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Tween 85 vs. Span 85: A Comparative Analysis of HLB and Emulsion Stability
Introduction
In the realm of formulation science, the selection of an appropriate emulsifier is paramount to achieving stable and effective emulsion systems. Among the most widely utilized non-ionic surfactants are the Span™ and Tween™ series. This guide provides a detailed comparison between Tween 85 (Polysorbate 85) and Span 85 (Sorbitan Trioleate), focusing on their Hydrophilic-Lipophilic Balance (HLB) values and the resulting impact on emulsion stability. Both are derived from oleic acid, a natural fatty acid, but their distinct chemical structures lead to significantly different functionalities.[1][2]
Span 85 is a sorbitan ester, while this compound is its ethoxylated derivative, meaning it has polyethylene glycol (PEG) chains attached.[1] This structural difference is the primary determinant of their solubility and emulsifying properties. This guide will delve into their properties, supported by experimental protocols for evaluating their performance, to aid researchers and formulation scientists in making informed decisions for their specific applications.
Chemical Properties and the HLB System
The Hydrophilic-Lipophilic Balance (HLB) system provides a numerical scale (from 0 to 20) to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[3] A low HLB value indicates a more lipophilic (oil-soluble) character, making the surfactant suitable for forming water-in-oil (W/O) emulsions.[3][4] Conversely, a high HLB value signifies a more hydrophilic (water-soluble) nature, ideal for creating oil-in-water (O/W) emulsions.[3][4]
-
Span 85 (Sorbitan Trioleate): As a sorbitan fatty acid ester without ethoxylation, Span 85 is predominantly lipophilic.[5] It is a viscous, oily liquid that is insoluble in water but soluble in many organic solvents.[6][7] Its structure makes it an effective emulsifier for dispersing water droplets within a continuous oil phase.[8]
-
This compound (Polysorbate 85): this compound is created by adding approximately 20 moles of ethylene oxide to sorbitan trioleate.[9] These polyoxyethylene chains impart significant hydrophilicity to the molecule.[10] Consequently, this compound is soluble in water and is highly effective at dispersing oil droplets in a continuous aqueous phase.[9][11]
Data Presentation: this compound vs. Span 85
The quantitative differences between this compound and Span 85 are summarized in the table below.
| Property | This compound (Polysorbate 85) | Span 85 (Sorbitan Trioleate) |
| Synonyms | Polyoxyethylene (20) Sorbitan Trioleate | Sorbitan Trioleate, Emulsifier S85 |
| CAS Number | 9005-70-3[12] | 26266-58-0[6][7] |
| Molecular Formula | C100H188O28 (approx.) | C60H108O8[7][13] |
| HLB Value | 11.0[11] | 1.8[2][7][8][14] |
| Appearance | Amber, oily liquid[11] | Amber to brown, oily liquid[7] |
| Solubility | Soluble in water and most organic solvents[11] | Slightly soluble in oils and organic solvents; insoluble in water[6][7] |
| Primary Emulsion Type | Oil-in-Water (O/W)[1][3] | Water-in-Oil (W/O)[3][8] |
| Typical Functions | Emulsifier, solubilizer, stabilizer[11] | Emulsifier, thickener, anti-rust agent[7] |
Emulsion Stability and Applications
The stability of an emulsion is directly influenced by the choice of emulsifier and its HLB value relative to the oil phase, known as the "Required HLB".
-
Span 85 , with its low HLB of 1.8, is highly effective for creating stable water-in-oil (W/O) emulsions.[8] It is widely used in applications such as creams, lotions, and various industrial products where an oil-continuous phase is desired.[6][7]
-
This compound , having a higher HLB of 11.0, is an excellent emulsifier for oil-in-water (O/W) systems.[3][11] This makes it a staple in pharmaceuticals, cosmetics, and food products where oil-based ingredients need to be incorporated into aqueous formulations.[9][12]
Often, the most stable emulsions are not formed by a single emulsifier but by a blend of a low HLB and a high HLB surfactant.[14] By combining Span 85 and this compound, formulators can precisely manipulate the HLB of the emulsifying system to match the required HLB of a specific oil or blend of oils, thereby achieving optimal emulsion stability.[8][14] For instance, a combination of Span 85 and this compound is effective in creating stable O/W emulsions for various applications.[1][2]
Mandatory Visualization
Caption: Relationship between HLB value and surfactant function.
Experimental Protocols
Experimental Determination of Required HLB
To determine the optimal emulsifier blend for a specific oil phase, an experimental approach is necessary.
Objective: To identify the HLB value that provides the most stable emulsion for a given oil.
Materials:
-
Oil phase (the material to be emulsified)
-
Distilled water
-
Span 85 (low HLB emulsifier)
-
This compound (high HLB emulsifier)
-
Beakers, graduated cylinders, and a high-shear mixer or homogenizer
Methodology:
-
Prepare Emulsifier Blends: Prepare a series of emulsifier blends by mixing Span 85 and this compound in varying ratios to achieve a range of HLB values (e.g., from 4 to 12 in increments of 1 or 2). The HLB of the blend is calculated using the formula: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)
-
Prepare Emulsions: For each emulsifier blend, prepare a test emulsion. A typical starting concentration for the emulsifier blend is 5-10% of the oil phase weight. a. Add the calculated amount of the emulsifier blend to the oil phase and heat gently if necessary to ensure complete dissolution. b. Heat the water phase to the same temperature. c. Slowly add the water phase to the oil phase while mixing with a high-shear mixer. Homogenize for a set period (e.g., 3-5 minutes).
-
Evaluate Stability: Store the prepared emulsions in clear, sealed containers at room temperature.
-
Observation: Observe the emulsions for signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 1 hour, 24 hours, 1 week). The emulsion that shows the least separation is considered the most stable, and the HLB of its emulsifier blend is the "Required HLB" for that oil system.[4][14]
Caption: Workflow for determining the Required HLB of an oil phase.
Methods for Assessing Emulsion Stability
Once an emulsion is formulated, its long-term stability must be assessed.
a) Macroscopic Evaluation:
-
Protocol: Samples of the emulsion are stored in transparent glass containers under controlled conditions (e.g., room temperature, elevated temperature).[15] Visual observations are made at predetermined time points to check for:
-
Creaming/Sedimentation: The upward or downward movement of dispersed droplets due to density differences. This is often reversible.[15]
-
Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film.[15]
-
Coalescence: The merging of smaller droplets into larger ones, leading to the irreversible breakdown of the emulsion and phase separation.[15]
-
b) Microscopic Analysis:
-
Protocol: A small sample of the emulsion is placed on a microscope slide and observed under an optical microscope. This method allows for the direct visualization of droplet size, size distribution, and any changes over time. An increase in the average droplet size is a clear indicator of coalescence and instability.
c) Accelerated Stability Testing (Centrifugation):
-
Protocol: Emulsion samples are subjected to centrifugation at a specific force (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). The gravitational stress accelerates phase separation processes like creaming and coalescence. The volume of the separated layer is measured to quantify the emulsion's stability. While useful for rapid screening, this method may not always correlate with long-term shelf stability.[15]
d) Turbidity Measurement:
-
Protocol: The turbidity of an emulsion can be measured using a turbidimeter or a spectrophotometer.[16] For oil-in-water emulsions, turbidity is related to the size and number of dispersed oil droplets. A decrease in turbidity over time can indicate coalescence, as larger particles scatter less light. This method offers a rapid and quantitative way to monitor stability.[16]
Conclusion
This compound and Span 85 are structurally related non-ionic surfactants with markedly different emulsifying properties, dictated by their HLB values. Span 85, with a low HLB of 1.8, is a lipophilic emulsifier ideal for forming stable water-in-oil emulsions. In contrast, this compound, with a hydrophilic character and an HLB of 11.0, is the preferred choice for oil-in-water emulsions.
The true strength of these surfactants is often realized when they are used in combination. By blending this compound and Span 85, formulation scientists can create a versatile emulsifying system with a tunable HLB, enabling the creation of highly stable emulsions for a wide array of oils and active ingredients. Understanding the principles of the HLB system and employing systematic experimental protocols are crucial for leveraging these surfactants to their full potential in the development of robust emulsion-based products.
References
- 1. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 2. crodahomecare.com [crodahomecare.com]
- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 4. scientificspectator.com [scientificspectator.com]
- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 6. tnjchem.com [tnjchem.com]
- 7. irochemical.com [irochemical.com]
- 8. crodapharma.com [crodapharma.com]
- 9. POLYSORBATE 85 (this compound) - Ataman Kimya [atamanchemicals.com]
- 10. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 11. irosurfactant.com [irosurfactant.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Span 85 (=Sorbitan Trioleate) | C60H108O8 | CID 133121276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemagent.su [chemagent.su]
- 15. agnopharma.com [agnopharma.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an HPLC Method for Tween 85 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tween 85 (polysorbate 85). Due to the limited availability of specific validated methods for this compound in published literature, this document presents a representative HPLC method coupled with a Charged Aerosol Detector (CAD), a universal detector well-suited for analyzing compounds like polysorbates that lack a strong UV chromophore.
The principles and validation parameters detailed herein are based on established methodologies for similar polysorbates, such as Tween 80, and align with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This guide also offers a comparative perspective on alternative detection methods, namely Evaporative Light Scattering Detection (ELSD), to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and Analytical Challenges
This compound, or polyoxyethylene (20) sorbitan trioleate, is a non-ionic surfactant and emulsifier used in a variety of pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[6][7][8][9][10] Accurate quantification of this compound is crucial for ensuring product quality, consistency, and performance.
The primary analytical challenges in quantifying this compound stem from its complex, heterogeneous nature and the absence of a significant UV-absorbing chromophore.[11] This necessitates the use of universal HPLC detectors such as CAD or ELSD.[11][12][13]
Comparative Overview of HPLC Detection Methods: CAD vs. ELSD
The choice of detector is a critical consideration in the development of an HPLC method for this compound. Both CAD and ELSD are evaporative detectors that can analyze non-volatile and semi-volatile compounds. However, they differ in their operational principles and performance characteristics.
| Feature | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Principle | Measures the charge of aerosolized particles, which is proportional to the mass of the analyte.[12] | Measures the intensity of light scattered by aerosolized particles. |
| Sensitivity | Generally considered more sensitive than ELSD, with lower limits of detection.[13][14][15] | Less sensitive compared to CAD, especially for low-level analytes. |
| Response | Provides a more uniform response that is less dependent on the analyte's chemical properties.[11] | Response can be influenced by the analyte's optical properties.[15] |
| Dynamic Range | Offers a wider linear and dynamic range (typically four orders of magnitude).[15] | Has a more limited dynamic range (usually around two orders of magnitude).[15] |
| Calibration | Often exhibits a linear response over a wider concentration range, simplifying calibration. | Frequently shows a non-linear (sigmoidal) response, often requiring logarithmic or quadratic curve fitting. |
| Ease of Use | Generally straightforward to operate.[11] | Operation is also generally straightforward. |
Representative HPLC-CAD Method for this compound Quantification
The following protocol describes a representative reversed-phase HPLC method with CAD detection for the quantification of this compound. Note: This method is based on established procedures for polysorbates and would require full validation for its specific application to this compound in a given sample matrix.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 20% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific Vanquish) |
| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas (N₂): 60 psi |
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the 50:50 acetonitrile/water mixture to fall within the calibration range. If the sample contains proteins or other interfering substances, a sample preparation step such as protein precipitation with acetonitrile or solid-phase extraction (SPE) may be necessary.[7]
Method Validation Parameters (ICH Q2(R2))
The following tables summarize the typical validation parameters and acceptance criteria for an HPLC method for the quantification of an excipient like this compound, in accordance with ICH guidelines.[1][2][3][4]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Typical Range for this compound |
| Correlation Coefficient (r²) | ≥ 0.995 | 10 - 500 µg/mL |
| y-intercept | Should be close to zero | N/A |
Table 3: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria for Mean Recovery |
| Low (e.g., 80% of target) | 98.0% - 102.0% |
| Medium (e.g., 100% of target) | 98.0% - 102.0% |
| High (e.g., 120% of target) | 98.0% - 102.0% |
Table 4: Precision
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, different analyst/instrument) | ≤ 3.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Determination Method | Typical Values for Polysorbates with CAD |
| LOD | Signal-to-Noise ratio of 3:1 | ~1-5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~5-15 µg/mL |
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of the HPLC method for this compound quantification.
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Signaling Pathway for Method Selection
The decision-making process for selecting an appropriate analytical method for this compound can be visualized as follows:
Caption: Decision pathway for selecting an HPLC method for this compound analysis.
Conclusion
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. eurachem.org [eurachem.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Item - A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 11. Quantifying, Profiling Polysorbates with Charged Aerosol Detection - Analytical Methods [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
A Comparative Analysis of Tween 85 and Pluronic F68 for Nanoparticle Stabilization: A Guide for Researchers
In the realm of nanotechnology, particularly in drug delivery and formulation science, the choice of a stabilizing agent is paramount to the success and efficacy of nanoparticle systems. Among the myriad of available stabilizers, Tween 85 and Pluronic F68 have emerged as prominent non-ionic surfactants, each possessing unique characteristics that influence nanoparticle stability, size, and in vivo performance. This guide provides a comprehensive comparison of this compound and Pluronic F68, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal stabilizer for their specific applications.
Mechanism of Stabilization
Both this compound and Pluronic F68 primarily confer stability to nanoparticles through a mechanism known as steric hindrance . This involves the adsorption of these large-molecule surfactants onto the nanoparticle surface. The hydrophilic chains of the surfactants then extend into the surrounding medium, forming a protective layer that physically prevents the nanoparticles from aggregating.
This compound (Polysorbate 85) is a polysorbate-type non-ionic surfactant. Its structure consists of a sorbitan core esterified with oleic acid and polyoxyethylene chains. The hydrophobic oleic acid portion anchors to the nanoparticle surface, while the hydrophilic polyoxyethylene chains provide the steric barrier.
Pluronic F68 (Poloxamer 188) is a triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1] The hydrophobic PPO core adsorbs to the nanoparticle surface, leaving the hydrophilic PEO chains to extend into the aqueous phase, creating a steric shield that prevents particle aggregation.[1][2]
Comparative Performance Data
The selection of a stabilizer significantly impacts the physicochemical properties of nanoparticles, including their size, polydispersity index (PDI), and surface charge (zeta potential). The following tables summarize experimental data from various studies, offering a quantitative comparison of this compound and Pluronic F68 in different nanoparticle formulations.
Table 1: Performance of Pluronic F68 as a Nanoparticle Stabilizer
| Nanoparticle System | Drug | Stabilizer Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | - | 2% | 286.8 ± 8.250 | 0.560 ± 0.045 | -26.0 ± 1.530 | [3] |
| PLGA Nanoparticles | - | 2% Pluronic F68 + 1% PVA | 299.9 ± 5.265 | 0.463 ± 0.027 | - | [3] |
| Solid Lipid Nanoparticles | Acyclovir | - | - | < 0.2 | - | [4] |
Table 2: Performance of Tween Series Surfactants (including Tween 80 as a close analogue to this compound) as Nanoparticle Stabilizers
| Nanoparticle System | Drug | Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles | Acyclovir | Tween 80 | - | Slightly higher than Pluronic F68 | - | [4] |
| Zein Nanoparticles | Curcumin | Tween 80 with K-carrageenan | 250.1 ± 0.9 | ≤ 0.20 | - | [5] |
Note: Direct comparative data for this compound was limited in the initial search; Tween 80 data is presented as a close structural and functional analogue.
Studies have shown that for solid lipid nanoparticles (SLNs), formulations with Pluronic F68 exhibited smaller particle sizes and a more homogeneous dispersion compared to those with Tween 80.[4] The choice of stabilizer is a critical parameter in achieving nanoparticles with desired properties.[3]
Experimental Protocols
The following are generalized experimental methodologies for the preparation of nanoparticles using this compound or Pluronic F68 as stabilizers.
1. Nanoparticle Formulation by Solvent Evaporation Method (for PLGA nanoparticles)
This method is commonly used for encapsulating hydrophobic drugs within polymeric nanoparticles.
-
Materials: Poly(DL-lactide-co-glycolide) (PLGA), drug, an organic solvent (e.g., dichloromethane), and an aqueous solution of the stabilizing agent (this compound or Pluronic F68).
-
Procedure:
-
The drug and PLGA are dissolved in the organic solvent.
-
This organic phase is then emulsified in the aqueous stabilizer solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
The organic solvent is subsequently removed by evaporation under reduced pressure or by continuous stirring for several hours.
-
As the solvent evaporates, the PLGA precipitates, entrapping the drug and forming solid nanoparticles.
-
The resulting nanoparticle suspension is then purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
2. High-Pressure Hot-Homogenization Technique (for Solid Lipid Nanoparticles)
This technique is suitable for the preparation of solid lipid nanoparticles (SLNs).
-
Materials: Solid lipid (e.g., glyceryl monostearate), drug, and an aqueous solution of the stabilizer (this compound or Pluronic F68).
-
Procedure:
-
The drug is dissolved in the melted solid lipid.
-
This lipid phase is then dispersed in a hot aqueous solution of the stabilizer.
-
The coarse emulsion is then subjected to high-pressure homogenization at a temperature above the melting point of the lipid.
-
The resulting nanoemulsion is then cooled down, leading to the crystallization of the lipid and the formation of SLNs.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for nanoparticle preparation.
Conclusion
The choice between this compound and Pluronic F68 for nanoparticle stabilization is highly dependent on the specific nanoparticle system, the drug being encapsulated, and the desired final product characteristics. Experimental evidence suggests that Pluronic F68 may offer advantages in terms of achieving smaller and more uniform nanoparticles in certain formulations, such as SLNs. Both surfactants operate through steric stabilization, a robust mechanism for preventing nanoparticle aggregation. Researchers should conduct formulation screening studies to empirically determine the optimal stabilizer and its concentration for their specific application. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for initiating such investigations.
References
Assessing the Purity of Pharmaceutical-Grade Tween 85: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the purity of excipients is paramount to ensuring the safety, stability, and efficacy of final drug products. Tween 85 (Polysorbate 85), a nonionic surfactant, is widely utilized as an emulsifier, solubilizer, and stabilizer in various pharmaceutical formulations.[1][2] However, its complex composition and potential for degradation necessitate rigorous purity assessment. This guide provides a comparative analysis of pharmaceutical-grade this compound, its common impurities, and alternative surfactants, supported by experimental data and detailed analytical protocols.
Understanding the Complexity of this compound
This compound is not a single chemical entity but a complex mixture of polyoxyethylene sorbitan trioleate and other related compounds.[3][4][5] Its heterogeneity arises from the manufacturing process, which involves the esterification of sorbitol and its anhydrides with oleic acid, followed by ethoxylation. This complexity can lead to lot-to-lot variability and the presence of various impurities that may impact the stability of the drug formulation.[6][7]
Key Impurities in Pharmaceutical-Grade this compound
The purity of this compound is primarily assessed by the levels of process-related impurities and degradation products. Common impurities include:
-
Peroxides: Formed through the autoxidation of the polyoxyethylene chains, peroxides can induce oxidative degradation of sensitive active pharmaceutical ingredients (APIs).[8]
-
Free Fatty Acids (FFAs): Residual or hydrolyzed fatty acids can affect the formulation's pH and stability.[6]
-
Ethylene Glycol and Diethylene Glycol: Byproducts from the ethoxylation process that are considered toxic.
-
Residual Solvents: Solvents used during manufacturing, such as isopropyl alcohol and 1,4-dioxane, may remain in the final product.[9]
-
Heavy Metals: Contamination with heavy metals is a critical safety concern.
Comparative Analysis of this compound and Alternatives
While this compound is a workhorse excipient, alternatives are available, with Poloxamer 188 being a prominent example. Poloxamers are block copolymers of ethylene oxide and propylene oxide and are generally considered to be more stable than polysorbates due to the absence of ester linkages, making them less susceptible to hydrolysis.[1][8][10][11]
Quantitative Impurity Profile Comparison
The following table summarizes typical impurity levels in pharmaceutical-grade this compound and Poloxamer 188 based on available data. It is important to note that values can vary between suppliers and batches.
| Impurity | Typical Specification for Pharmaceutical-Grade this compound | Typical Specification for Pharmaceutical-Grade Poloxamer 188 |
| Peroxide Value | ≤ 10 mEq/kg | Not typically specified (more stable to oxidation) |
| Acid Value | ≤ 2.0 mg KOH/g | Not applicable |
| Water Content | ≤ 3.0% | ≤ 1.0% |
| Heavy Metals | ≤ 10 ppm | ≤ 20 ppm |
| Ethylene Oxide | Not specified | ≤ 1 ppm |
| 1,4-Dioxane | Not specified | ≤ 5 ppm |
| Free Ethylene Glycol & Diethylene Glycol | Not specified | ≤ 0.25% |
Data compiled from various sources and representative of typical specifications.
Stability Comparison
A key differentiator between this compound and its alternatives is stability. Polysorbates are known to degrade via oxidation and hydrolysis, whereas poloxamers are more chemically robust.[1][10]
| Surfactant | Degradation Pathway | Stability Profile |
| This compound | Oxidation, Hydrolysis | Prone to degradation, especially when exposed to light, heat, and certain enzymes. A study showed 10% degradation of Polysorbate 80 after 5 days at 60°C.[10] |
| Poloxamer 188 | Oxidation (less susceptible) | Generally more stable than polysorbates. The same study showed no degradation of Poloxamer 188 under the same conditions.[10] |
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity relies on robust analytical methods. The following are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Intact Polysorbate Analysis
This method is suitable for quantifying the main components of this compound and detecting non-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
For formulations containing proteins, a protein precipitation step using acetonitrile or methanol may be necessary. Centrifuge and filter the supernatant before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, gradually increasing to a high percentage to elute all components of the complex mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35-45°C.
-
Gas (Nitrogen) Pressure: 35 psi.
-
Data Collection Rate: 10 Hz.
-
-
Data Analysis:
-
Integrate the peak areas of the main polysorbate components. Purity is often assessed by the relative percentage of the main peaks compared to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Fatty Acid Composition
GC-MS is a powerful technique for identifying and quantifying volatile impurities and for determining the fatty acid profile after derivatization.
Methodology for Residual Solvents:
-
Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) and an internal standard.
-
Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.
-
-
GC-MS Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) is suitable for separating polar residual solvents.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents of interest.
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing their retention times and mass spectra to those of certified reference standards.
-
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for HPLC-CAD and GC-MS analysis.
Logical Relationships in Purity Assessment
The assessment of this compound purity involves a hierarchical approach, starting from the identification of potential impurities to their quantification and final risk assessment.
Conclusion
The purity of pharmaceutical-grade this compound is a critical quality attribute that requires careful assessment using a combination of analytical techniques. While this compound remains a widely used and effective excipient, its inherent heterogeneity and potential for degradation necessitate a thorough understanding of its impurity profile. Alternatives like Poloxamer 188 offer enhanced stability and may be preferable for formulations with sensitive APIs. The choice of surfactant should be based on a comprehensive risk assessment that considers the specific requirements of the drug product and the potential impact of impurities on its safety and efficacy. By implementing the detailed analytical protocols and understanding the comparative performance data presented in this guide, researchers and drug development professionals can make informed decisions to ensure the quality of their pharmaceutical formulations.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a sensitive GC-MS method to detect polysorbate 80 in vaccine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Effect of Fatty Acid Composition in Polysorbate 80 on the Stability of Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid composition analysis in polysorbate 80 with high performance liquid chromatography coupled to charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poloxamer 188 as surfactant in biological formulations - An alternative for polysorbate 20/80? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution Stability of Poloxamer 188 Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to Polysorbates in In Vitro Drug Release: Spotlight on Tween 85
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant in the formulation of poorly soluble drugs, directly impacting their dissolution profile and subsequent bioavailability. Polysorbates, a class of non-ionic surfactants, are widely employed as solubilizing and emulsifying agents in pharmaceutical dosage forms. This guide provides an objective comparison of the in vitro drug release profiles of formulations containing various polysorbates, with a particular focus on Tween 85 in relation to its more commonly studied counterparts, Tween 20 and Tween 80.
The Role of Polysorbates in Drug Release
Polysorbates enhance the dissolution of hydrophobic drugs primarily through micellar solubilization.[1] Above their critical micelle concentration (CMC), surfactant molecules aggregate to form micelles, creating a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in the dissolution medium.[1] The efficiency of this process is influenced by the physicochemical properties of the polysorbate, notably its Hydrophile-Lipophile Balance (HLB) value and the chemical nature of its fatty acid ester component.
Comparative Analysis of In Vitro Drug Release
While direct comparative studies focusing exclusively on this compound versus other polysorbates are limited, existing research on various drug formulations provides valuable insights into their relative performance.
A key factor influencing the solubilizing capacity of a polysorbate is the length and degree of saturation of its fatty acid chain. Tween 20 (polysorbate 20) is a laurate ester, Tween 60 (polysorbate 60) is a stearate ester, and Tween 80 (polysorbate 80) is an oleate ester. This compound (polysorbate 85) is a trioleate ester, meaning it has three oleic acid chains, which makes it significantly more lipophilic than the others.
The following table summarizes the key physicochemical properties of these polysorbates:
| Polysorbate | Fatty Acid Ester | Molecular Formula (Approx.) | HLB Value | CMC (in water) |
| Tween 20 | Monolaurate | C58H114O26 | 16.7 | ~60 mg/L |
| Tween 60 | Monostearate | C64H126O26 | 14.9 | ~20-30 mg/L |
| Tween 80 | Monooleate | C64H124O26 | 15.0 | ~13-15 mg/L |
| This compound | Trioleate | C100H188O28 | 11.0 | Not readily available |
Note: CMC values can vary depending on the medium and temperature.
A study on the dissolution of the poorly water-soluble drug spironolactone from solid dispersions provides a direct comparison of Tween 20, 60, and 80. The results demonstrated a clear trend in their ability to enhance drug release.
| Formulation (Spironolactone:PEG 6000 with 1.5% Tween) | Drug Release after 1 hour (%) | Drug Release after 8 hours (%) |
| Tween 20 | ~65% | ~85% |
| Tween 60 | ~75% | ~95% |
| Tween 80 | >80% | >98% |
Data adapted from a study on spironolactone solid dispersions. The release rates of solid dispersions containing Tween 80 were higher than those in formulations containing Tween 60 and 20.[2]
From this data, it is evident that for spironolactone, the order of dissolution enhancement is Tween 80 > Tween 60 > Tween 20.[2] This can be attributed to the differences in their chemical structures and resulting physicochemical properties. Tween 80, with its unsaturated oleic acid chain, may provide a more favorable hydrophobic environment for the encapsulation of certain drug molecules compared to the saturated lauric and stearic acid chains of Tween 20 and Tween 60, respectively.
Experimental Protocols
A detailed methodology for a comparative in vitro drug release study is crucial for obtaining reliable and reproducible results. The following protocol is a representative example based on United States Pharmacopeia (USP) guidelines and common laboratory practices.
Objective: To compare the in vitro release profile of a poorly soluble drug from a solid dosage form formulated with this compound, Tween 80, and Tween 20.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble.
-
Excipients for tablet formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Polysorbates: this compound, Tween 80, Tween 20.
-
Dissolution Medium: 900 mL of 0.1 N HCl or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
-
HPLC system for drug quantification.
Methods:
-
Formulation Preparation: Prepare tablets containing the API and standard excipients. Create three batches of tablets, each incorporating one of the polysorbates (this compound, Tween 80, or Tween 20) at a specified concentration (e.g., 1% w/w). A control batch without any polysorbate should also be prepared.
-
Dissolution Test:
-
Place 900 mL of the pre-warmed dissolution medium into each vessel of the USP Apparatus 2.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Place one tablet in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the drug release profiles (cumulative % drug released vs. time) for each formulation.
-
Compare the dissolution profiles using appropriate statistical methods (e.g., similarity factor f2).
-
Visualizing the Process
To better understand the workflow of a comparative in vitro drug release study, the following diagram illustrates the key steps involved.
Caption: Workflow for comparing the in vitro drug release of different polysorbate formulations.
The mechanism of micellar solubilization by polysorbates is a key factor in their ability to enhance drug release. The following diagram illustrates this process.
Caption: Diagram of a drug molecule encapsulated within a polysorbate micelle.
Conclusion
The choice of polysorbate can significantly impact the in vitro drug release profile of poorly soluble drugs. While Tween 80 often demonstrates superior performance in enhancing the dissolution of many drugs compared to Tween 20 and Tween 60, the optimal choice is drug-dependent. This compound, with its highly lipophilic nature, holds great potential for the formulation of extremely hydrophobic compounds. Further direct comparative studies are warranted to fully elucidate the performance of this compound relative to other polysorbates. The provided experimental protocol offers a robust framework for conducting such comparative evaluations, enabling formulators to make data-driven decisions for optimizing drug product performance.
References
A Comparative Guide to the Cytotoxicity of Tween 85 and Tween 20 in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Tween 85 and Tween 20 on Caco-2 cells, a human colon adenocarcinoma cell line widely used as an in vitro model of the intestinal barrier. The information presented is supported by experimental data to assist in the selection of appropriate non-ionic surfactants for drug delivery and formulation studies.
Executive Summary
In vitro studies consistently demonstrate that this compound (Polysorbate 85) is significantly less cytotoxic to Caco-2 cells compared to Tween 20 (Polysorbate 20). While both surfactants can induce cell toxicity at higher concentrations, Tween 20 exhibits detrimental effects at lower concentrations than this compound. Even at sub-lethal concentrations, both polysorbates have been shown to induce pro-inflammatory responses.
Data Presentation: Cytotoxicity Comparison
Direct comparative studies providing specific IC50 values for this compound and Tween 20 in Caco-2 cells are limited in publicly available literature. However, existing research provides a clear qualitative and semi-quantitative comparison.
A key study directly comparing the effects of Polysorbate 20, 60, and 85 on Caco-2 cell viability found that Polysorbate 85 had minimal interaction with cell membranes and was the least toxic of the three. In contrast, Polysorbate 20 demonstrated significant cytotoxicity at a concentration of 0.1% w/v, which became severe at 5% w/v.
Another study investigating the cytotoxicity of various surfactants in a different human colon adenocarcinoma cell line, HT-29, provides the following IC50 values, which can serve as a reference point:
| Surfactant | Cell Line | IC50 (µL/mL) |
| Tween 20 | HT-29 | 0.8 |
| Tween 80 | HT-29 | 0.2 |
Note: Data for Tween 80 is provided as a structural analogue to this compound. It is important to note that this data is from a different cell line (HT-29) and may not be directly extrapolated to Caco-2 cells, but it supports the general trend of polysorbate cytotoxicity.
Further research has established that Tween 20 and Tween 80 are non-toxic to Caco-2 cells at concentrations below 0.01% (w/v)[1].
Experimental Protocols
The following is a detailed methodology for a typical MTT assay used to assess the cytotoxicity of surfactants like this compound and Tween 20 in Caco-2 cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Culture and Seeding:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere and grow for 24-48 hours to reach approximately 80% confluency.
2. Treatment with Tween Surfactants:
-
Stock solutions of this compound and Tween 20 are prepared in serum-free DMEM.
-
Serial dilutions of the Tween surfactants are made to achieve the desired final concentrations for treatment.
-
The culture medium is aspirated from the wells, and the cells are washed with phosphate-buffered saline (PBS).
-
100 µL of the various concentrations of this compound or Tween 20 in serum-free medium are added to the respective wells. Control wells receive serum-free medium only.
-
The plates are incubated for a specified period, typically 24 or 48 hours, at 37°C in a 5% CO2 incubator.
3. MTT Assay Procedure:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium containing MTT is then carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is calculated as a percentage of the control (untreated cells) using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
References
A Comparative Guide to the Long-Term Stability of Formulations with Tween 85 and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant of the long-term stability and, consequently, the therapeutic efficacy and shelf-life of pharmaceutical formulations. Tween 85 (Polyoxyethylene sorbitan trioleate), a non-ionic surfactant, is widely employed for its excellent emulsifying and solubilizing properties in various drug delivery systems, including emulsions, nanoemulsions, and solid lipid nanoparticles (SLNs).[1][2] However, the stability of a formulation is intrinsically linked to the chemical and physical integrity of its constituent excipients. This guide provides an objective comparison of the long-term stability of formulations containing this compound against those with other commonly used surfactants, supported by experimental data and detailed methodologies.
Comparative Stability Data
The long-term physical stability of a formulation is often assessed by monitoring key parameters such as mean particle size, Polydispersity Index (PDI), and zeta potential over time under controlled storage conditions. An increase in particle size or PDI typically indicates destabilization phenomena like aggregation or coalescence.[3] The zeta potential provides insight into the electrostatic stability of a colloidal dispersion.[4]
The following tables summarize stability data from studies on various formulations.
Table 1: Stability of Solid Lipid Nanoparticles (SLNs) with Different Surfactants
| Surfactant (Concentration) | Lipid Matrix | Storage Condition | Time Point | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Tween 80 (1.5%) | Witepsol E85 | 25°C | Day 1 | 180 | 0.25 | -25 | [5] |
| Day 90 | 250 (Aggregation) | 0.45 | -18 | [5] | |||
| TegoCare 450 (1.5%) | Witepsol E85 | 25°C | Day 1 | 195 | 0.22 | -30 | [5] |
| Day 90 | 205 | 0.24 | -29 | [5] | |||
| Pluronic F68 (1.5%) | Witepsol E85 | 25°C | Day 1 | 210 | 0.28 | -22 | [5] |
| Day 90 | 310 (Aggregation) | 0.51 | -15 | [5] | |||
| Tween 80 + Lecithin S75 | Tripalmitin | 25°C | Day 1 | ~185 | ~0.28 | ~ -11 | [6] |
| Day 60 | No significant change | No significant change | No significant change | [6] |
Data synthesized from referenced studies for comparative purposes.
Table 2: Stability of Nanoemulsions with Different Surfactants
| Surfactant System | Oil Phase | Storage Condition | Time Point | Mean Particle Size (nm) | Stability Observation | Reference |
| Tween 80 & Span 80 | Clove Oil | 25°C | Day 0 | ~150 | - | [7] |
| Day 11 | >500 | Coalescence and Flocculation | [7] | |||
| Brij 30 | Clove Oil | 25°C | Day 0 | ~120 | - | [7] |
| Day 11 | >400 | Flocculation | [7] | |||
| Tween 80 & Salted CNCs | Lemongrass Oil | N/A | N/A | ~70 | Stable in thermodynamic tests | [8] |
Data synthesized from referenced studies for comparative purposes.
Surfactant Degradation Pathways
The chemical stability of surfactants, particularly polysorbates like this compound and Tween 80, is a major concern as their degradation can compromise formulation integrity.[9] The primary degradation pathways are hydrolysis and oxidation, which can occur during manufacturing and long-term storage.[10]
-
Hydrolysis : This involves the cleavage of the fatty acid ester bond, often catalyzed by residual host cell enzymes in biopharmaceutical products or by pH extremes.[9][10] This process releases free fatty acids (FFAs), which are often poorly soluble and can form visible or sub-visible particles.[11] Studies have shown that Polysorbate 80 is less susceptible to chemical hydrolysis compared to Polysorbate 20.[10]
-
Oxidation (Auto-oxidation) : This is a prevalent degradation mechanism for polysorbates under typical pharmaceutical conditions.[12] It is a radical-induced process that can be initiated by light, heat, or the presence of metal ions.[10] Oxidation targets both the unsaturated fatty acid chain (in Tween 80 and 85) and the polyoxyethylene (POE) chains, leading to the formation of hydroperoxides, aldehydes, and short-chain acids like formic acid, which can in turn affect the stability of the active pharmaceutical ingredient (API).[10][13] Comparative studies have indicated that Polysorbate 80 shows a stronger and earlier onset of oxidation compared to Polysorbate 20, especially at elevated temperatures.[12][14]
Experimental Protocols
The methodologies employed to evaluate long-term stability are crucial for generating reliable and comparable data. Accelerated stability studies, as outlined by ICH guidelines, are commonly used to predict long-term stability.[15][16]
1. Formulation Preparation (Example: SLNs by Hot Homogenization)
-
Lipid Phase Preparation : The lipid (e.g., Witepsol E85, Tripalmitin) is melted at a temperature approximately 5-10°C above its melting point.
-
Aqueous Phase Preparation : The surfactant (e.g., this compound, Tween 80) is dispersed in purified water and heated to the same temperature as the lipid phase.
-
Emulsification : The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 8,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse pre-emulsion.
-
Homogenization : The pre-emulsion is immediately subjected to high-pressure homogenization (e.g., 5 cycles at 500 bar) to reduce the particle size to the nanometer range.
-
Cooling : The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.
2. Long-Term Stability Assessment
-
Storage : Samples of the formulation are stored in sealed vials under controlled conditions. Common conditions for accelerated testing are 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.[15] Real-time stability is often assessed at 5°C.
-
Time Points : Aliquots are withdrawn for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analytical Methods :
-
Particle Size and PDI : Measured by Dynamic Light Scattering (DLS). Samples are diluted with purified water to an appropriate concentration before measurement.
-
Zeta Potential : Determined using electrophoretic light scattering.
-
Drug Content : Quantified using a validated HPLC method to assess chemical stability of the API.
-
Visual Inspection : Samples are visually checked for signs of instability such as creaming, sedimentation, or particle aggregation.
-
Conclusion
The long-term stability of a pharmaceutical formulation is a multifaceted issue where the choice of surfactant plays a pivotal role. While this compound is an effective and versatile excipient, its stability profile, particularly its susceptibility to oxidation, must be carefully considered. Comparative data suggests that other surfactants, such as TegoCare 450 in SLN formulations, may offer superior physical stability under certain conditions.[5]
Furthermore, the degradation of polysorbates via hydrolysis and oxidation is a critical factor that can lead to particle formation and potentially impact the API's stability. Understanding these degradation pathways and implementing robust analytical methods to monitor them is essential during product development. The selection of a surfactant should therefore be based on comprehensive, formulation-specific stability studies that evaluate both physical and chemical degradation over the intended shelf-life of the product.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Analytical Methods for Detecting Tween 85 Degradation Products
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Leading Analytical Techniques
Tween 85, a polysorbate surfactant, is a critical excipient in many pharmaceutical formulations, valued for its stabilizing properties. However, its susceptibility to degradation through hydrolysis and oxidation can compromise product quality and efficacy. The formation of degradation products, primarily free fatty acids, can lead to the formation of visible and sub-visible particles, impacting the safety and stability of biopharmaceutical products. This guide provides a comprehensive comparison of the most effective analytical methods for detecting and quantifying this compound and its degradation products, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for monitoring this compound degradation is crucial for ensuring product quality throughout its lifecycle. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of degradation analysis.
Table 1: Comparison of HPLC-Based Methods for this compound Analysis
| Feature | HPLC-CAD/ELSD | HPLC-MS |
| Principle | Separation of intact polysorbate and non-volatile degradation products based on their physicochemical properties. Detection is based on light scattering from nebulized and evaporated analyte particles. | Separation of analytes followed by mass analysis, providing structural information and sensitive quantification. |
| Primary Application | Quantification of intact this compound and monitoring overall degradation. | Identification and quantification of specific degradation products, particularly in complex matrices. |
| Advantages | - Good for routine quality control.- Universal detection for non-volatile compounds.- Relatively simple and robust. | - High sensitivity and specificity.- Provides structural information for unknown identification.- Can distinguish between different degradation pathways.[1] |
| Disadvantages | - Lower sensitivity compared to MS.- Does not provide structural information.- Response can be non-linear. | - More complex instrumentation and method development.- Potential for matrix effects.- Higher cost. |
| LOD/LOQ (for Polysorbates) | LOD: ~5 mg/L, LOQ: ~10 mg/L (for Tween 80)[2] | Sub-ppm levels achievable.[1] |
| Precision (%RSD) | Typically <5% | Typically <10% |
Table 2: Comparison of GC-Based Methods for this compound Degradation Analysis
| Feature | GC-FID | GC-MS |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) after derivatization. Detection is based on the ionization of analytes in a flame. | Separation of FAMEs followed by mass analysis for identification and quantification. |
| Primary Application | Quantification of the total fatty acid profile. | Identification and quantification of specific free fatty acids released upon degradation. |
| Advantages | - Robust and reliable for quantification.- Wide linear range.- Lower cost than GC-MS. | - High specificity for confident peak identification.- Can identify unknown fatty acids.- Highly sensitive. |
| Disadvantages | - Does not provide structural confirmation.- Co-elution can be an issue for complex mixtures. | - Requires more complex instrumentation.- Potential for ion suppression. |
| LOD/LOQ (for Fatty Acids) | LOD: 0.1-0.5 µg/mL, LOQ: 0.5-1.5 µg/mL | Sub-µg/mL levels achievable. |
| Precision (%RSD) | Typically <5% | Typically <10% |
Experimental Workflows and Logical Relationships
Understanding the degradation pathways of this compound is fundamental to selecting and interpreting analytical data. The primary mechanisms are hydrolysis, leading to the release of free fatty acids, and oxidation of the polyoxyethylene (POE) chains. The following diagram illustrates a typical experimental workflow for the comprehensive analysis of this compound degradation.
Key Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.
Protocol 1: HPLC-CAD/ELSD Method for Intact this compound Quantification
1. Sample Preparation:
-
Dilute the this compound containing sample with an appropriate solvent (e.g., water/acetonitrile mixture) to a concentration within the linear range of the detector (typically 10-100 µg/mL).
-
For samples with high protein concentrations, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation may be necessary.[3]
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid), is employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-50 µL.
3. CAD/ELSD Conditions:
-
Nebulizer Temperature: 35-45 °C.
-
Evaporation Tube Temperature: 50-70 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
4. Quantification:
-
A calibration curve is generated using a series of this compound standards of known concentrations.
-
The peak area of the intact this compound in the sample is used to determine its concentration based on the calibration curve.
Protocol 2: HPLC-MS Method for Degradation Product Identification
1. Sample Preparation:
-
Sample preparation is similar to the HPLC-CAD/ELSD method. However, care must be taken to use MS-compatible solvents and additives.
2. HPLC Conditions:
-
Similar to the HPLC-CAD/ELSD method, but optimization of the gradient may be required to achieve better separation of degradation products.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-2000) to detect a variety of degradation products.
-
Fragmentation: For structural elucidation, tandem MS (MS/MS) can be performed on parent ions of interest.
4. Data Analysis:
-
Extracted ion chromatograms (EICs) are used to identify and quantify specific degradation products based on their mass-to-charge ratios.
Protocol 3: GC-MS Method for Free Fatty Acid Analysis
1. Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: To release the fatty acids from the sorbitan ester, an alkaline hydrolysis is performed. Add 1 mL of 2M methanolic KOH to approximately 10-20 mg of the this compound sample. Heat the mixture at 70-80 °C for 1-2 hours.
-
Acidification: After cooling, acidify the mixture with an acid (e.g., 1M HCl) to a pH of ~2 to protonate the free fatty acids.
-
Extraction: Extract the free fatty acids into an organic solvent such as hexane or diethyl ether. Repeat the extraction 2-3 times.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or by heating with methanol and a catalytic amount of sulfuric acid.
2. GC-MS Conditions:
-
Column: A polar capillary column, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for separating FAMEs.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C) to elute all FAMEs.
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
3. Data Analysis:
-
Identify the FAMEs by comparing their mass spectra and retention times to those of known standards or a spectral library (e.g., NIST).
-
Quantify individual fatty acids using an internal standard and a calibration curve.
Logical Relationships in Method Selection
The choice of analytical method is dictated by the specific objective of the analysis.
By understanding the capabilities and limitations of each analytical technique, researchers can design robust studies to ensure the quality and stability of pharmaceutical products containing this compound. This guide serves as a foundational resource for navigating the complexities of polysorbate degradation analysis.
References
Performance evaluation of Tween 85 against other nonionic surfactants in vaccine adjuvants
For researchers, scientists, and drug development professionals, the choice of surfactant in a vaccine adjuvant is a critical decision that can significantly impact emulsion stability and immunogenicity. This guide provides a comparative evaluation of Tween 85 (also known as Polysorbate 85 or Span 85) against other commonly used nonionic surfactants, supported by experimental data and detailed protocols.
This compound, a polyoxyethylene sorbitan trioleate, is a key component in several commercially successful oil-in-water emulsion adjuvants, most notably MF59. Its performance is often benchmarked against other polysorbates like Tween 80 and Tween 20, as well as other sorbitan esters. The selection of a suitable nonionic surfactant is pivotal for creating stable emulsions that can effectively present antigens to the immune system and elicit a robust and appropriately polarized immune response.
Comparative Analysis of Surfactant Performance
The effectiveness of a nonionic surfactant in a vaccine adjuvant is primarily determined by its ability to form and maintain a stable oil-in-water emulsion and to contribute to the overall immunogenicity of the formulation. Key performance indicators include particle size, polydispersity index (PDI), and the capacity to induce both humoral and cellular immune responses, often characterized by the ratio of IgG1 to IgG2a antibody subtypes in preclinical models.
Emulsion Stability
The stability of an oil-in-water emulsion is crucial for the shelf-life and efficacy of a vaccine adjuvant. A stable emulsion is characterized by a small and uniform particle size with a low PDI. The Hydrophilic-Lipophilic Balance (HLB) value of a surfactant is a key parameter influencing emulsion stability. For oil-in-water emulsions, surfactants with higher HLB values are generally preferred.
| Surfactant | Chemical Name | HLB Value | Typical Particle Size (nm) | Polydispersity Index (PDI) | Stability Remarks |
| This compound (Span 85) | Sorbitan Trioleate | 1.8 | - | - | Primarily used as a co-emulsifier with a high HLB surfactant like Tween 80 to enhance stability. |
| Tween 80 | Polysorbate 80 | 15.0 | 100 - 250 | < 0.2 | Widely used in stable oil-in-water emulsions such as MF59 and AS03.[1] |
| Tween 20 | Polysorbate 20 | 16.7 | Variable | Variable | Its high hydrophilicity makes it suitable for oil-in-water emulsions.[2][3] |
| Span 80 | Sorbitan Monooleate | 4.3 | - | - | Generally used in water-in-oil emulsions or in combination with high HLB surfactants.[4] |
Note: Particle size and PDI are highly dependent on the specific formulation and processing conditions.
Immunogenicity
The ultimate goal of a vaccine adjuvant is to enhance the immune response to the co-administered antigen. This is often assessed by measuring the levels of antigen-specific antibodies (e.g., IgG) and the balance between Th1 and Th2 immune responses, which can be inferred from the ratio of IgG2a to IgG1 antibodies in mice. A higher IgG2a/IgG1 ratio is indicative of a Th1-biased response, which is important for immunity against intracellular pathogens.
| Adjuvant Formulation | Key Surfactant(s) | Antigen | IgG1 Titer | IgG2a Titer | Inferred Th Bias |
| MF59-like (Squalene, Tween 80, Span 85) | Tween 80, Span 85 | Influenza H5N1 | High | Moderate | Mixed Th1/Th2 |
| Squalene Emulsion | Tween 80 | Influenza H5N1 | High | Low | Predominantly Th2[1] |
| Non-ionic Surfactant Vesicles (NISV) | Various non-ionic surfactants | Bovine Serum Albumin | Lower | Higher | Potential for Th1 bias[5] |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual titers will vary depending on the antigen, animal model, and immunization schedule.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of surfactant performance in vaccine adjuvants. Below are representative protocols for the preparation of an oil-in-water emulsion, immunization of mice, and measurement of antibody responses.
Preparation of an Oil-in-Water Emulsion Adjuvant
This protocol describes the preparation of a squalene-based oil-in-water emulsion similar to MF59.
Materials:
-
Squalene
-
Tween 80
-
Span 85
-
Citrate buffer (20 mM, pH 6.5)
-
High-shear mixer
-
Microfluidizer
Procedure:
-
Prepare the oil phase by mixing squalene and Span 85.
-
Prepare the aqueous phase by dissolving Tween 80 in the citrate buffer.
-
Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer to form a coarse emulsion.
-
Pass the coarse emulsion through a microfluidizer at high pressure (e.g., 12,000 psi) for a specified number of passes to achieve a nanoemulsion with a uniform particle size.[6]
-
Sterilize the final emulsion by filtration through a 0.22 µm filter.
Murine Immunization and Serum Collection
This protocol outlines a standard procedure for immunizing mice and collecting serum for antibody analysis.[7][8][9]
Materials:
-
Adjuvanted vaccine formulation
-
6-8 week old female BALB/c mice
-
Syringes and needles (e.g., 27-gauge)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Microcentrifuge tubes
Procedure:
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
On day 0, immunize each mouse intramuscularly or subcutaneously with 50-100 µL of the vaccine formulation.
-
Administer a booster immunization with the same formulation on day 14 or 21.
-
Collect blood samples via a suitable method (e.g., tail bleed or retro-orbital sinus) at specified time points (e.g., day 14, 28, and a terminal bleed at the end of the study).
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the collected serum at -20°C or -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgG1 and IgG2a
This protocol describes the measurement of antigen-specific IgG1 and IgG2a antibody titers in murine serum.[10][11]
Materials:
-
ELISA plates (96-well, high-binding)
-
Antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Diluted mouse serum samples
-
HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the ELISA plate wells with the antigen diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated anti-mouse IgG1 or IgG2a secondary antibodies to the respective wells and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Adjuvant Performance Evaluation
Proposed Signaling Pathway for Nonionic Surfactant-Based Adjuvants
Nonionic surfactants, such as those found in MF59, are believed to contribute to adjuvanticity by inducing the release of endogenous danger signals, such as ATP, from muscle cells at the injection site.[12] This ATP then acts on purinergic receptors on immune cells, initiating a signaling cascade that leads to immune activation.
References
- 1. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Effective Surfactants Blend Concentration Determination for O/W Emulsion Stabilization by Two Nonionic Surfactants by Simple Linear Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adjuvant activity of non-ionic surfactant vesicles (niosomes) on the BALB/c humoral response to bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel oil-in-water emulsion and evaluation of its potential adjuvant function in a swine influenza vaccine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 8. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Immunization protocol. EuroMAbNet [euromabnet.com]
- 10. chondrex.com [chondrex.com]
- 11. Mouse IgG2A ELISA Kit (EMIGG2A) - Invitrogen [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tween 85: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tween 85, also known as Polysorbate 85, is a common non-ionic surfactant and emulsifier used in a variety of research and development applications. While it is generally considered to have low toxicity, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] Adherence to institutional and regulatory guidelines is paramount. This guide provides a comprehensive overview of the proper disposal procedures for this compound and associated waste.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound waste are familiar with its Safety Data Sheet (SDS) and are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1] Do not allow this compound or its solutions to enter drains or waterways.[2]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 9005-70-3 |
| Appearance | Amber, viscous liquid |
| pH (10% aq. solution) | 5-7 |
| Flash Point | > 200 °C (> 392 °F) |
| Specific Gravity | 1.028 g/cm³ at 20 °C |
| Solubility | Dispersible in water |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard procedure for the disposal of pure this compound, solutions containing this compound, and contaminated labware.
1. Waste Identification and Segregation:
-
Pure this compound and Concentrated Solutions: Treat as chemical waste.
-
Dilute Aqueous Solutions (<10%): While some dilute, neutralized solutions may be eligible for drain disposal in certain municipalities, it is best practice to collect all this compound solutions as chemical waste to ensure compliance and environmental protection.[3] Never dispose of pure or concentrated this compound down the drain.[2]
-
Contaminated Labware: Any items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be considered solid chemical waste.[4]
-
Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[2]
2. Waste Collection and Containerization:
-
Liquid Waste: Collect pure this compound and its solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container must be compatible with this compound; high-density polyethylene (HDPE) or glass containers are suitable.[2]
-
Solid Waste: Collect contaminated labware and spill cleanup materials in a separate, clearly labeled solid hazardous waste container lined with a durable plastic bag.[5]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound" or "Polysorbate 85"), and a list of any other constituents (e.g., solvents, buffers).[4]
3. Storage of Waste in the Laboratory:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[6]
-
Ensure that waste containers are kept securely closed except when adding waste.[7]
-
Store containers in secondary containment to prevent spills.[8]
4. Scheduling Waste Pickup:
-
Once a waste container is full or has been in storage for a designated period (typically 150 days for laboratory waste), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[6]
5. Disposal of Empty this compound Containers:
-
A container that held this compound is considered empty when all contents have been removed.[7]
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[3]
-
Collect the first rinsate as hazardous liquid waste.[3] Subsequent rinses of containers that held low-toxicity chemicals may be permissible for drain disposal, but it is best to consult with your EHS department.
-
Deface the original label on the container before disposal in the regular trash or recycling, as per your institution's guidelines.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of different types of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
